molecular formula C40H82 B166389 Tetracontane CAS No. 4181-95-7

Tetracontane

Cat. No.: B166389
CAS No.: 4181-95-7
M. Wt: 563.1 g/mol
InChI Key: KUPLEGDPSCCPJI-UHFFFAOYSA-N
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Description

Tetracontane is a long-chain alkane receiving significant attention for its unique performance in specialized research environments, particularly in advanced vacuum and cold-atom systems. A primary application is as a robust paraffin coating for ultra-high vacuum (UHV) chambers, where it effectively suppresses the adsorption of ytterbium (Yb) atoms onto viewports. This anti-adsorption property is critical for maintaining optical transmittance and ensuring the long-term stability and performance of magneto-optical traps (MOTs) and optical lattice clocks, providing a simplified and more miniaturizable alternative to heated viewports . In the field of materials science, this compound is investigated as a phase-change material (PCM) for thermal energy storage due to its high latent heat of fusion and suitable melting temperature. Its behavior when blended with polymers like Polyethylene (PE) is also a key area of study, as it influences the melting and crystallization processes of the polymer under high pressure, which is relevant for developing advanced polymeric materials with tailored properties . Furthermore, this compound is identified as a major component in phytochemical studies of plant extracts, such as Grangea maderaspatana , though its specific biological role is still an area of exploration .

Properties

IUPAC Name

tetracontane
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InChI

InChI=1S/C40H82/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPLEGDPSCCPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C40H82
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DSSTOX Substance ID

DTXSID2063341
Record name Tetracontane
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Molecular Weight

563.1 g/mol
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Physical Description

White flakes; [Sigma-Aldrich MSDS]
Record name Tetracontane
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CAS No.

4181-95-7
Record name Tetracontane
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Record name Tetracontane
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Record name Tetracontane
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Record name Tetracontane
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Record name TETRACONTANE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of n-Tetracontane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

n-Tetracontane (C40H82) is a long-chain saturated hydrocarbon, or alkane, comprised of a 40-carbon backbone.[1] At room temperature, it exists as a white, waxy solid.[1] Its significant chain length imparts distinct physical properties, such as a high melting point, low volatility, and pronounced hydrophobicity, making it a subject of interest in various scientific and industrial fields.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of n-tetracontane, detailed experimental protocols for their determination, and visual workflows for key analytical procedures. This document is intended for researchers, scientists, and drug development professionals who require precise data for applications in materials science, analytical chemistry, and formulation development.

Core Physicochemical Properties

The properties of n-tetracontane are dictated by its long, nonpolar hydrocarbon chain. These characteristics are summarized in the tables below.

Table 1: General and Molecular Properties of n-Tetracontane

PropertyValueSource(s)
Chemical Namen-Tetracontane[1][3]
SynonymsTetracontane, Alkane C40[1][3]
CAS Number4181-95-7[1][3]
Molecular FormulaC40H82[3][4]
Molecular Weight563.08 g/mol [3][5]
AppearanceWhite powder, flakes, or flaky solid[3][6][7]

Table 2: Key Physical Properties of n-Tetracontane

PropertyValueSource(s)
Melting Point80-84 °C[3][4][6][8]
Boiling Point150 °C at 0.001 mmHg[3][6]
Density0.779 g/cm³[4][6]
Flash Point150 °C at 0.001 mmHg[3][9]
Refractive Index1.4719 (estimate)[3][9]

Table 3: Solubility Profile of n-Tetracontane

SolventSolubilitySource(s)
WaterInsoluble[1][3][4][8]
ChloroformSoluble[3][4][8]
MethanolSlightly soluble[3][4][8]
BenzeneSoluble[1][2]
HexaneSoluble[1][2]
TolueneSoluble[10]
Non-polar organic solventsGenerally Soluble[1]

Experimental Protocols

The following sections detail standard methodologies for determining the key physical and chemical properties of long-chain alkanes like n-tetracontane.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting point and other thermal transitions of a material.[11]

Detailed Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of n-tetracontane into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).[11] An inert nitrogen atmosphere is typically used to prevent oxidation.

    • Hold the sample at the upper temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.[12]

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis weigh Weigh 3-5 mg of n-tetracontane pan Place in aluminum DSC pan weigh->pan seal Crimp and seal the pan pan->seal load Load sample and reference pans seal->load Transfer to DSC program Set thermal program (e.g., ramp 10°C/min) load->program run Run DSC analysis under N2 program->run thermogram Generate thermogram run->thermogram Acquire data analyze Determine onset temperature (Melting Point) thermogram->analyze

Workflow for Melting Point Determination using DSC.
Determination of Density by Pycnometer

A pycnometer, or specific gravity bottle, is used for the precise determination of the density of a solid by measuring the volume of a displaced, non-reactive liquid of known density.[13]

Detailed Protocol:

  • Mass of Empty Pycnometer: A clean, dry pycnometer with its stopper is weighed on an analytical balance (m₀).

  • Mass of Sample: A sample of solid n-tetracontane is added to the pycnometer, and the total mass is recorded (m₁). The mass of the solid (mₛ) is calculated as m₁ - m₀.

  • Mass with Working Liquid: A working liquid of known density (ρₗ), in which the solid is completely insoluble, is added to the pycnometer containing the solid. The pycnometer is filled completely, ensuring no air bubbles are present, and the stopper is inserted. The exterior is wiped dry, and the total mass is recorded (m₂).

  • Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, dried, and then filled with only the working liquid. The total mass is recorded (m₃).

  • Calculation:

    • The mass of the liquid in the pycnometer when the solid is present is m₂ - m₁.

    • The mass of the liquid that fills the pycnometer is m₃ - m₀.

    • The mass of the liquid displaced by the solid is (m₃ - m₀) - (m₂ - m₁).

    • The volume of the solid (Vₛ) is the mass of the displaced liquid divided by the liquid's density: Vₛ = [(m₃ - m₀) - (m₂ - m₁)] / ρₗ.

    • The density of the solid (ρₛ) is then calculated: ρₛ = mₛ / Vₛ.

Density_Determination_Workflow start Start m0 Weigh empty pycnometer (m₀) start->m0 m1 Add sample, weigh (m₁) m0->m1 m2 Add liquid, fill, weigh (m₂) m1->m2 m3 Weigh pycnometer with liquid only (m₃) m2->m3 calc Calculate density: ρₛ = (m₁-m₀) * ρₗ / [(m₃-m₀) - (m₂-m₁)] m3->calc end_node End calc->end_node

Workflow for Density Determination using a Pycnometer.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying compounds in a mixture. For a high-boiling point compound like n-tetracontane, specific GC conditions are required.[14]

Detailed Protocol:

  • Sample Preparation:

    • Solid Samples (e.g., waxes): Perform a solvent extraction using a non-polar solvent like hexane or dichloromethane. The extract may be concentrated under a gentle stream of nitrogen and then diluted to a suitable concentration (e.g., 1-10 µg/mL).[14]

    • Liquid Samples (e.g., oils): Directly dilute the sample in a high-purity solvent like hexane.[14]

  • GC-MS Instrument Parameters (Representative):

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injection: 1 µL of the prepared sample is injected in splitless mode.

    • Inlet Temperature: A high temperature is required to ensure vaporization, e.g., 300-340 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 15-20 °C/min) to a final temperature of around 340-350 °C and hold for 10-15 minutes to ensure the elution of n-tetracontane.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 600.

      • Source Temperature: ~230 °C.

      • Quadrupole Temperature: ~150 °C.

  • Data Analysis: The retention time of the peak is used for identification against a known standard. The mass spectrum, characterized by a series of hydrocarbon fragment clusters separated by 14 Da (CH₂), confirms the identity. The molecular ion peak (m/z 563.1) may be weak or absent.[14]

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve/Dilute sample in organic solvent filter_node Filter if necessary dissolve->filter_node inject Inject sample into GC filter_node->inject Transfer to autosampler separate Separate components on capillary column inject->separate ionize Ionize eluting compounds (EI) separate->ionize detect Detect fragments by mass-to-charge ratio ionize->detect chromatogram Generate chromatogram detect->chromatogram mass_spec Obtain mass spectrum detect->mass_spec identify Identify by retention time and fragmentation pattern chromatogram->identify mass_spec->identify

Experimental workflow for the GC-MS analysis of n-tetracontane.

Applications in Research and Drug Development

The unique properties of n-tetracontane make it relevant in several advanced applications:

  • Drug Delivery: As a long-chain alkane with a melting point well above body temperature, n-tetracontane is a candidate for use as a lipid excipient in controlled-release drug delivery systems, such as solid lipid nanoparticles (SLNs) or as a component of non-erodible matrices for implants.[15] Its highly hydrophobic nature is suitable for encapsulating lipophilic drugs.[15]

  • Material Science: n-Tetracontane is used as a model compound for studying the crystallization behavior of linear polyethylene.[3] It is also utilized in creating passivation layers in organic field-effect transistors to enhance charge carrier mobility.[4][16]

  • Analytical Standard: In environmental and petrochemical analysis, n-tetracontane serves as a high-boiling point marker compound in gas chromatography for the determination of mineral oil and total petroleum hydrocarbons.[17]

References

A Comprehensive Guide to the Solubility of Tetracontane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the solubility of tetracontane (C₄₀H₈₂), a long-chain n-alkane, in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles governing its solubility, presents available quantitative data, and details the experimental protocols for its determination.

Introduction to this compound and its Solubility

This compound is a linear saturated hydrocarbon with the chemical formula C₄₀H₈₂. As a nonpolar molecule, its solubility is primarily dictated by the "like dissolves like" principle. Consequently, this compound is readily soluble in nonpolar organic solvents and insoluble in polar solvents such as water.[1] The dissolution process requires overcoming the significant van der Waals forces between the long hydrocarbon chains in the solid state, which is most effectively achieved by solvents capable of establishing similar intermolecular interactions.[2]

Several factors influence the solubility of this compound:

  • Solvent Polarity: Nonpolar solvents are the most effective at dissolving this compound.[1]

  • Temperature: The solubility of solid alkanes like this compound in organic solvents generally increases with temperature.[3]

  • Chain Length: For a given solvent, the solubility of n-alkanes tends to decrease as the carbon chain length increases.[2]

  • Solvent Structure: The molecular shape and size of the solvent can also impact solubility. Globular or spherical solvent molecules may be more effective at disrupting the ordered structure of solid long-chain alkanes.[4]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is limited in publicly available literature. The following tables summarize the available qualitative and quantitative information.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Notes
ChloroformSoluble (200 mg / 4 mL)Not Specified[3][5][6][7]
TolueneSoluble (0.35 - units not specified)31.3Soluble in hot toluene.[4][7]
BenzeneSolubleNot Specified[1][8]
HexaneSolubleNot Specified[1][8]
MethanolSlightly SolubleNot Specified[3][5][6][7]
WaterInsolubleNot Specified[1][3][5][6][7]

Note: The solubility in toluene is cited as 0.35, but the units (e.g., g/100mL, mole fraction) were not specified in the source material.[4]

Due to the scarcity of comprehensive data for this compound, the following table provides illustrative solubility data for n-hexatriacontane (C₃₆H₇₄), a structurally similar long-chain alkane. This data can serve as a useful proxy for estimating the solubility behavior of this compound.

Table 2: Illustrative Solubility of n-Hexatriacontane (C₃₆H₇₄) in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)
n-Hexane20~0.02
40~0.2
60~2.5
Cyclohexane20~0.03
40~0.4
60~4.0
Toluene20~0.05
40~0.8
60~8.0
Carbon Tetrachloride20~0.04
40~0.6
60~6.0

Disclaimer: The data in Table 2 is for n-hexatriacontane and is intended for illustrative purposes only. Actual solubility values for this compound should be determined experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of long-chain alkanes like this compound requires precise and well-controlled experimental methods. Two commonly employed techniques are the Isothermal Equilibrium (Shake-Flask) Method and the Cloud Point Method.

Isothermal Equilibrium (Shake-Flask) Method

This gravimetric method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the chosen organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a constant-temperature bath or shaker. Agitate the vials for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and temperature and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, the samples can be centrifuged or filtered at the equilibration temperature.

  • Analysis: Carefully extract a known mass or volume of the clear, saturated supernatant.

  • Quantification: Evaporate the solvent from the extracted sample and accurately weigh the remaining solid this compound. The solubility can then be expressed in various units, such as g/100g of solvent or molality.

Isothermal_Equilibrium_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent in vials B Seal and agitate vials at constant temperature A->B 24-72h C Allow solid to settle B->C D Extract clear supernatant C->D E Evaporate solvent D->E F Weigh residual this compound E->F G Calculate solubility F->G

Isothermal Equilibrium (Shake-Flask) Method Workflow
Cloud Point Method

The cloud point method is a polythermal technique used to determine the temperature at which a solid phase first appears upon cooling a solution of known concentration. By repeating this process for several concentrations, a solubility curve can be constructed.

Methodology:

  • Preparation of Solutions: Prepare a series of solutions with known concentrations of this compound in the desired solvent. This is typically done by accurately weighing both the solute and the solvent.

  • Heating: Heat each solution until all the solid this compound has completely dissolved, resulting in a clear solution.

  • Controlled Cooling: Slowly cool the clear solution at a constant rate while continuously monitoring it.

  • Cloud Point Detection: The temperature at which the solution first becomes turbid or cloudy is the cloud point. This indicates the onset of crystallization. The detection can be done visually or with an automated instrument that measures light transmittance.

  • Data Compilation: Record the cloud point temperature for each concentration.

  • Solubility Curve: Plot the concentration versus the cloud point temperature to generate the solubility curve.

Cloud_Point_Workflow cluster_prep Preparation cluster_heating Heating & Cooling cluster_detection Detection cluster_result Result A Prepare solutions of known concentration B Heat until solution is clear A->B C Cool solution at a controlled rate B->C D Observe for turbidity (cloud point) C->D E Record temperature D->E F Plot concentration vs. cloud point temperature E->F G Generate solubility curve F->G

Cloud Point Method Workflow

Applications in Research and Drug Development

The solubility of this compound and other long-chain alkanes is a critical parameter in various applications:

  • Lubricants and Waxes: this compound is used in the formulation of high-performance lubricants and waxes, where its solubility in base oils is a key factor.[8]

  • Drug Formulation: In drug development, understanding the solubility of hydrophobic compounds is essential for designing effective delivery systems. This compound can be used as a model compound for studying the behavior of lipid-based drug carriers.

  • Materials Science: The controlled precipitation of long-chain alkanes from solution is utilized in the formation of self-assembled monolayers and other ordered molecular structures.

Conclusion

While specific quantitative solubility data for this compound remains relatively scarce, a strong understanding of the principles of alkane solubility, combined with robust experimental methodologies, allows researchers and scientists to effectively work with this compound. The Isothermal Equilibrium and Cloud Point methods provide reliable means for determining its solubility in a wide range of organic solvents. Further research to populate a comprehensive public database of long-chain alkane solubilities would be of significant benefit to the scientific community.

References

Unveiling the Crystalline Architecture of Tetracontane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – In a comprehensive technical guide released today, researchers and drug development professionals are provided with an in-depth analysis of the crystal structure of tetracontane (C₄₀H₈₂), a long-chain n-alkane. This document details the crystallographic parameters, explores its polymorphic behavior, and outlines the key experimental methodologies for its characterization, offering a critical resource for fields ranging from materials science to pharmaceutical development.

n-Tetracontane, a linear saturated hydrocarbon with 40 carbon atoms, serves as a model system for understanding the solid-state properties of long-chain hydrocarbons and polymers like polyethylene. In its solid state, this compound molecules adopt a nearly planar all-trans zigzag conformation, packing into a three-dimensional crystalline lattice primarily governed by van der Waals forces.

Crystallographic Data of n-Tetracontane

At ambient temperature, n-tetracontane typically crystallizes in an orthorhombic system. This structure is characteristic of many long-chain even-numbered n-alkanes. The unit cell parameters and other key crystallographic data, determined through high-resolution X-ray diffraction techniques, are summarized below.

ParameterValue
Crystal System Orthorhombic
Space Group Pca2₁ (predicted for long-chain even n-alkanes)
Unit Cell Dimensions
a~7.42 Å
b~4.96 Å
c~106.8 Å
Molecules per Unit Cell (Z) 4
C-C Bond Length ~1.54 Å
C-H Bond Length ~1.09 Å
C-C-C Bond Angle ~112°

Note: The exact unit cell parameters can vary slightly depending on the crystallization conditions and temperature.

Polymorphism in n-Tetracontane

Like many long-chain alkanes, this compound exhibits polymorphism, the ability to exist in multiple crystalline forms. These different polymorphs can have distinct physical properties, including melting point, solubility, and stability. The primary polymorph at room temperature is orthorhombic. However, other phases, such as monoclinic or triclinic structures, can be observed under different temperature and pressure conditions. The study of these phase transitions is crucial for controlling the material properties of long-chain hydrocarbons.

Experimental Protocols

The determination of the crystal structure of this compound and the investigation of its polymorphic forms rely on several key experimental techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction offers the most detailed information about the crystal structure, including precise bond lengths and angles.

Methodology:

  • Crystal Growth: High-purity (>98%) n-tetracontane is dissolved in a suitable solvent, such as n-hexane or toluene, at a slightly elevated temperature. Slow evaporation of the solvent at a constant temperature or slow cooling of a saturated solution is employed to grow single crystals of suitable size (typically 0.1-0.3 mm).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[1] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for phase identification and the determination of unit cell dimensions of a crystalline material.

Methodology:

  • Sample Preparation: A sample of n-tetracontane is finely ground to a homogeneous powder to ensure random orientation of the crystallites.[2][3] The powder is then packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) irradiates the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the positions and intensities of the diffraction peaks. The peak positions are used to calculate the d-spacings according to Bragg's Law, which are then used to determine the unit cell parameters.

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis cluster_results Results start High-Purity this compound crystal_growth Crystal Growth (SC-XRD) or Grinding (PXRD) start->crystal_growth mounting Mounting crystal_growth->mounting xrd X-ray Diffraction mounting->xrd processing Data Processing xrd->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement cif Crystallographic Information File (CIF) refinement->cif tables Data Tables refinement->tables

General workflow for crystal structure analysis of this compound.

This technical guide provides a foundational understanding of the crystal structure of this compound, which is essential for researchers and professionals working with long-chain hydrocarbons and related materials. The detailed methodologies and data presented herein are intended to support further research and development in this critical area of materials science.

References

The Natural Occurrence of Tetracontane in Plant Waxes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant cuticular waxes are complex mixtures of hydrophobic compounds that form a protective layer on the epidermis of terrestrial plants. This layer plays a crucial role in preventing non-stomatal water loss, protecting against UV radiation, and defending against pathogens and herbivores. Among the myriad of compounds found in these waxes are very-long-chain alkanes (VLCAs), which are saturated hydrocarbons with chain lengths typically ranging from 20 to 40 carbon atoms and beyond. Tetracontane (C40H82) is a very-long-chain alkane that has been identified in the cuticular waxes of several plant species. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plant waxes, including its biosynthesis, detailed experimental protocols for its analysis, and a summary of available quantitative data.

Biosynthesis of Very-Long-Chain Alkanes in Plants

The biosynthesis of VLCAs in plants is a multi-step process that occurs primarily in the endoplasmic reticulum (ER) of epidermal cells. The pathway begins with the elongation of C16-C18 fatty acyl-CoA primers by a fatty acid elongase (FAE) complex. This complex catalyzes a cycle of four reactions, adding two carbon units from malonyl-CoA in each cycle to produce very-long-chain fatty acids (VLCFAs) with chain lengths up to and beyond 30 carbons.

These VLCFAs are then shunted into one of two main pathways for wax biosynthesis: the alcohol-forming pathway or the alkane-forming pathway. The alkane-forming pathway involves the reduction of the VLCFA-CoA to a very-long-chain aldehyde, followed by the decarbonylation of the aldehyde to form an alkane with one less carbon atom. This final step is catalyzed by a complex of enzymes, with ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) being core components in Arabidopsis thaliana. This process results in the characteristic predominance of odd-numbered carbon chain alkanes in plant waxes.

VLCA_Biosynthesis C16-C18 Acyl-CoA C16-C18 Acyl-CoA FAE Fatty Acid Elongase (FAE) Complex (+ Malonyl-CoA) C16-C18 Acyl-CoA->FAE VLCFA_CoA Very-Long-Chain Acyl-CoA (VLCFA-CoA) FAE->VLCFA_CoA Acyl_CoA_Reductase Acyl-CoA Reductase VLCFA_CoA->Acyl_CoA_Reductase Alcohol_Pathway Alcohol-Forming Pathway VLCFA_CoA->Alcohol_Pathway VL_Aldehyde Very-Long-Chain Aldehyde Acyl_CoA_Reductase->VL_Aldehyde Decarbonylase Decarbonylase (e.g., CER1/CER3 Complex) VL_Aldehyde->Decarbonylase VLCA Very-Long-Chain Alkane (VLCA) (e.g., this compound) Decarbonylase->VLCA

Biosynthesis pathway of very-long-chain alkanes in plants.

Quantitative Data on this compound and Other Very-Long-Chain Alkanes in Plant Waxes

Quantitative data specifically for this compound in plant waxes is limited in the scientific literature. However, analyses of cuticular waxes from various plant species have identified a range of very-long-chain alkanes. The following table summarizes the available data for this compound and provides context with the distribution of other VLCAs in selected plant species. It is important to note that the relative abundance of these compounds can vary significantly depending on the plant species, organ, developmental stage, and environmental conditions.

Plant SpeciesFamilyPlant PartThis compound (C40)Other Predominant VLCAsReference(s)
Triticum aestivum (Wheat)PoaceaeLeaves and StemsIdentifiedC20 to C42 alkanes detected.[1][2]
Hibiscus sp.MalvaceaeNot specifiedReported as presentData not available
Convolvulus prostratusConvolvulaceaeNot specifiedReported as presentData not available

Experimental Protocols for the Analysis of this compound in Plant Waxes

The analysis of this compound and other VLCAs in plant waxes typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Cuticular Waxes

Objective: To isolate the cuticular waxes from the plant material.

Materials:

  • Fresh plant material (e.g., leaves, stems)

  • Chloroform or hexane (analytical grade)

  • Glass beakers or vials with PTFE-lined caps

  • Forceps

  • Analytical balance

  • Nitrogen gas stream or rotary evaporator

Procedure:

  • Weigh a representative sample of fresh plant material (e.g., 5-10 g of leaves).

  • Briefly immerse the plant material in a sufficient volume of chloroform or hexane to ensure complete submersion. The immersion time should be short (e.g., 30-60 seconds) to minimize the extraction of intracellular lipids.

  • Gently agitate the sample during immersion.

  • Carefully remove the plant material using forceps.

  • The resulting solvent extract contains the dissolved cuticular waxes.

  • To concentrate the wax extract, evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetracosane or a deuterated alkane) should be added to the extract before solvent evaporation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the individual alkane components in the wax extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • High-temperature capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters (suggested starting point, optimization may be required):

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector Temperature: 320°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 10-15°C/min.

    • Ramp 2: Increase to 320°C at a rate of 5-10°C/min.

    • Hold at 320°C for 10-20 minutes.

  • MS Transfer Line Temperature: 320°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-700.

Procedure:

  • Reconstitute the dried wax extract in a small, known volume of hexane or chloroform (e.g., 100-200 µL).

  • Inject a 1 µL aliquot of the sample into the GC-MS system.

  • Acquire the data.

Data Analysis:

  • Identification: Individual n-alkanes are identified by comparing their mass spectra and retention times with those of authentic standards or by interpretation of their characteristic fragmentation patterns (e.g., the prominent m/z 57, 71, 85 ions).

  • Quantification: The amount of each alkane is determined by integrating the peak area of its total ion chromatogram (TIC) or a characteristic ion and comparing it to the peak area of the internal standard.

Experimental_Workflow Plant_Material Plant Material (e.g., Leaves, Stems) Extraction Solvent Extraction (Chloroform or Hexane) Plant_Material->Extraction Internal_Standard Add Internal Standard Extraction->Internal_Standard Evaporation Solvent Evaporation (Nitrogen Stream or Rotary Evaporator) Internal_Standard->Evaporation Wax_Extract Concentrated Wax Extract Evaporation->Wax_Extract GC_MS GC-MS Analysis Wax_Extract->GC_MS Data_Analysis Data Analysis (Identification and Quantification) GC_MS->Data_Analysis

Experimental workflow for the analysis of plant waxes.

Conclusion

This compound is a naturally occurring very-long-chain alkane found in the cuticular waxes of some plants. Its biosynthesis follows the general pathway for VLCA production, originating from the elongation of shorter-chain fatty acids. While its presence has been reported in species such as Triticum aestivum, Hibiscus sp., and Convolvulus prostratus, specific quantitative data for this compound remains limited in the current scientific literature. The analytical methods described in this guide, particularly GC-MS, provide a robust framework for the identification and quantification of this compound and other very-long-chain alkanes in plant waxes. Further research is needed to fully elucidate the distribution and biological functions of this and other very-long-chain alkanes in the plant kingdom.

References

An In-depth Technical Guide to the Thermal Decomposition of Tetracontane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of tetracontane (n-C40H82), a long-chain aliphatic hydrocarbon. Understanding the thermal stability of such molecules is critical in various applications, including in the formulation of pharmaceuticals where excipients may be subjected to thermal stress during manufacturing processes. This document outlines the thermal decomposition profile of this compound, details the experimental methodologies used for its characterization, and presents a simplified model of its decomposition pathway.

Quantitative Data on Thermal Decomposition

The thermal decomposition of this compound is not characterized by a single, sharp decomposition temperature but is rather a function of both temperature and exposure time. The following table summarizes the thermal degradation of n-tetracontane at various isothermal temperatures, highlighting the percentage of molar decomposition over a five-minute exposure period in a helium atmosphere.

Isothermal Temperature (°C)Residence Time to Initiate Degradation (seconds)Molar Thermal Degradation after 5 minutes (%)
42076
4303.811
440220
4501.233.5
Data sourced from a study on the thermal cracking of n-tetracontane.[1]

As the data indicates, the degradation of this compound is initiated in a matter of seconds at temperatures above 420°C, with a significant percentage of the material decomposing within five minutes at 450°C.[1] It is important to note that many standard safety data sheets (SDS) for this compound often state that the decomposition temperature has not been determined.[2][3][4]

Experimental Protocols

The determination of thermal stability and decomposition characteristics of compounds like this compound is primarily conducted using Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA)

Principle: TGA is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes.[5] This method provides information about physical phenomena such as phase transitions and chemical phenomena including thermal decomposition and solid-gas reactions.[5]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a sample pan, typically made of an inert material like platinum or alumina.

  • Instrumentation: The sample pan is placed in a microbalance located within a furnace. A thermocouple is positioned close to the sample to ensure accurate temperature measurement.

  • Atmosphere: An inert gas, such as nitrogen or helium, is passed over the sample at a controlled rate. This is to prevent oxidative degradation and to ensure that the observed mass loss is solely due to thermal decomposition.

  • Temperature Program: The furnace is heated according to a predefined temperature program. A typical program involves a linear heating rate (e.g., 10°C/min) up to a final temperature, which for long-chain alkanes would be in the range of 600°C or higher.

  • Data Acquisition: The mass of the sample and the corresponding temperature are continuously recorded. The resulting data is plotted as a thermogram, which shows the percentage of initial mass as a function of temperature. The derivative of the mass loss curve (DTG) can also be plotted to identify the temperatures at which the rate of mass loss is maximal.

Decomposition Pathway

The thermal decomposition of long-chain alkanes like this compound proceeds through a free-radical chain reaction mechanism known as pyrolysis or thermal cracking. This process involves the breaking of carbon-carbon bonds, leading to the formation of a complex mixture of smaller hydrocarbons.

G Simplified Thermal Decomposition Pathway of this compound This compound This compound (C40H82) Initiation Initiation (C-C Bond Scission) This compound->Initiation High Temperature Alkyl_Radicals Large Alkyl Radicals Initiation->Alkyl_Radicals Propagation Propagation (β-scission) Alkyl_Radicals->Propagation Smaller_Alkyl_Radicals Smaller Alkyl Radicals Propagation->Smaller_Alkyl_Radicals Alkenes Alkenes (Olefins) Propagation->Alkenes Smaller_Alkyl_Radicals->Propagation Chain Reaction Termination Termination (Recombination/Disproportionation) Smaller_Alkyl_Radicals->Termination Stable_Products Mixture of Smaller Saturated and Unsaturated Hydrocarbons Alkenes->Stable_Products Termination->Stable_Products

Caption: Simplified reaction pathway for the thermal decomposition of this compound.

The initial step in the pyrolysis of this compound is the homolytic cleavage of a carbon-carbon bond, generating two smaller alkyl free radicals. These highly reactive radicals then undergo a series of propagation reactions, most notably β-scission, which results in the formation of an alkene (a hydrocarbon with a carbon-carbon double bond) and a new, smaller alkyl radical. This smaller radical can then continue the chain reaction. The process terminates when two radicals combine or disproportionate, forming stable, smaller hydrocarbon molecules. The final products of this compound pyrolysis are therefore a complex mixture of smaller alkanes and alkenes.

References

An In-depth Technical Guide to Tetracontane for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of tetracontane (n-C40H82), a long-chain alkane with growing interest in various scientific fields. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, analytical methodologies, and potential applications. All quantitative data is presented in clear, tabular format for ease of comparison. Furthermore, this guide outlines representative experimental protocols for the characterization of this compound and includes a mandatory visualization of an experimental workflow.

Core Properties of this compound

This compound is a saturated hydrocarbon belonging to the alkane series, with the chemical formula C40H82.[1] At room temperature, it is a white, waxy solid.[2] Its long, linear carbon chain imparts significant hydrophobic characteristics.[2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its application in material science, analytical chemistry, and formulation development.

PropertyValueReference(s)
CAS Number 4181-95-7[1]
Molecular Formula C40H82[1][3]
Molecular Weight 563.1 g/mol [1]
Appearance White flakes or powder/flaky solid[1][3]
Melting Point 80-84 °C[3]
Boiling Point 150 °C at 0.001 mmHg[3]
Density 0.7785 g/cm³[3]
Water Solubility Insoluble[2][3]
Solubility in Organics Soluble in chloroform, non-polar organic solvents; Slightly soluble in methanol[2][3]
Vapor Pressure 0.86 mmHg at 25 °C[3]
Refractive Index 1.4719 (estimate)[3]
Enthalpy of Fusion 143.94 kJ/mol[4]
Enthalpy of Vaporization 203.50 ± 0.20 kJ/mol[4]
LogP (Octanol/Water) -16.57 (Log10 of Water solubility in mol/l)[4]

Experimental Protocols

This section details standard methodologies for the characterization of long-chain alkanes like this compound.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds such as this compound.

Objective: To identify and quantify this compound in a sample matrix.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • HP-5-ms capillary column (or equivalent)

  • Helium (carrier gas)

  • Sample containing this compound dissolved in a suitable solvent (e.g., hexane or chloroform)

  • Alkane standards for retention time comparison

Methodology:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent. If extracting from a solid matrix, use a method like Soxhlet extraction followed by solvent evaporation and redissolution.

  • Injection: Inject a small volume (e.g., 1-2 µL) of the sample into the GC inlet, which is maintained at a high temperature (e.g., 300 °C) to ensure rapid vaporization.[5]

  • Chromatographic Separation: The vaporized sample is carried by the helium gas through the capillary column. The temperature of the column is programmed to increase over time (e.g., from 50 °C to 320 °C at a rate of 10 °C/min) to separate the components based on their boiling points and interactions with the column's stationary phase.[5]

  • Mass Spectrometry: As each component elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized (typically by electron impact), causing them to fragment in a characteristic pattern. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.[6]

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of a known standard. Quantification can be achieved by creating a calibration curve from standards of known concentrations.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, such as its melting point and enthalpy of fusion.

Objective: To determine the melting point and enthalpy of fusion of a this compound sample.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum crucibles and lids

  • Crucible sealing press

  • This compound sample (powdered)

Methodology:

  • Sample Preparation: Accurately weigh a small amount (e.g., 3-9 mg) of the powdered this compound sample into an aluminum crucible.[7]

  • Crucible Sealing: Place a lid on the crucible and seal it using a crucible sealing press. This ensures good thermal contact and contains the sample.[8] An empty, sealed crucible is used as a reference.

  • DSC Analysis: Place the sample and reference crucibles into the DSC cell. Heat the samples at a controlled rate (e.g., 5 °C/min) from a starting temperature (e.g., 30 °C) to a final temperature well above the melting point of this compound (e.g., 100 °C).[7]

  • Data Analysis: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. A peak in the heat flow curve indicates a thermal transition. The onset temperature of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.[9]

Applications in Research and Drug Development

This compound's long, hydrophobic chain makes it a subject of interest in several research areas.

Lipid Membrane Studies

Long-chain alkanes like this compound can be incorporated into model lipid bilayers to study the influence of the hydrophobic core's properties on the overall structure and function of the membrane.[10] By intercalating within the hydrophobic core, this compound can increase the thickness and order of the membrane, which is useful for investigating how these properties affect transmembrane proteins and the partitioning of small molecules.[10]

Potential in Drug Delivery

The hydrophobic nature of this compound makes it a candidate for use in drug delivery systems.[11][12][13] It has the potential to enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability. Research in this area is ongoing, exploring the use of long-chain alkanes in the formulation of nanoparticles and other drug carriers.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a general experimental workflow for the extraction and analysis of this compound from a natural source, such as plant material.

experimental_workflow Experimental Workflow for this compound Analysis cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_results Results start Plant Material Collection drying Drying and Grinding start->drying extraction Soxhlet Extraction (with Hexane) drying->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract gcms_prep Sample Preparation for GC-MS crude_extract->gcms_prep dsc_prep Sample Preparation for DSC crude_extract->dsc_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis identification Identification of this compound gcms_analysis->identification quantification Quantification gcms_analysis->quantification dsc_analysis DSC Analysis dsc_prep->dsc_analysis thermal_properties Thermal Properties dsc_analysis->thermal_properties

Caption: Workflow for this compound Analysis.

References

A Technical Guide to the Spectroscopic Data of Tetracontane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tetracontane (C₄₀H₈₂). It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic information and experimental methodologies for the characterization of long-chain alkanes.

Overview of this compound

This compound is a long-chain saturated hydrocarbon with the chemical formula C₄₀H₈₂.[1][2][3] As a high-molecular-weight alkane, it is a waxy, white solid at room temperature.[4] Understanding its spectroscopic properties is crucial for its identification and characterization in various matrices, from petroleum products to biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of organic molecules. For a simple, unbranched alkane like this compound, the NMR spectra are relatively straightforward, characterized by signals from the terminal methyl (CH₃) groups and the internal methylene (CH₂) groups.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is dominated by two main signals. The protons of the 38 internal methylene groups are chemically equivalent and overlap to form a large, broad signal. The protons of the two terminal methyl groups are also equivalent and appear as a distinct triplet.

Chemical Shift (δ) ppmMultiplicityAssignment
~1.25Multiplet / Broad SingletInternal Methylene Protons (-CH₂-)₃₈
~0.88TripletTerminal Methyl Protons (-CH₃)₂

Solvent: CDCl₃; Reference: TMS (0 ppm)[5]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on the different carbon environments. Due to the long, repeating chain, the signals for the innermost methylene carbons are very close in chemical shift and can be difficult to resolve, even at high field strengths.[6][7] The carbons closer to the chain ends have more distinct chemical shifts.

Chemical Shift (δ) ppmAssignment
~32.1C-4 to C-20
~29.9Internal Methylene Carbons
~29.6C-3
~22.9C-2
~14.3C-1 (Terminal Methyl Carbon)

Solvent: CDCl₃[5]

Experimental Protocol for NMR Spectroscopy

A detailed protocol for obtaining high-quality NMR spectra of long-chain alkanes is as follows:

  • Sample Preparation :

    • Weigh and dissolve 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[8]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.[8]

    • If any solid particles are present, filter the solution through a glass wool plug into a clean NMR tube to ensure sample homogeneity.[8]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]

  • Instrument Parameters :

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion, which is particularly important for resolving the methylene signals in ¹³C NMR.[4][6]

    • Tune and shim the instrument's magnetic field to achieve optimal resolution and line shape.[8]

  • Data Acquisition :

    • For ¹H NMR : Acquire the spectrum using a 90° pulse angle. To ensure accurate integration, especially for quantitative analysis, use a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest.[8]

    • For ¹³C NMR : Use composite pulse decoupling to remove ¹H-¹³C coupling, resulting in a spectrum with singlets for each carbon environment.[10] A sufficient number of scans (e.g., 1000 or more) and a relaxation delay (e.g., 1-2 seconds) are typically required due to the low natural abundance of ¹³C and the long relaxation times of carbons in alkanes.[10]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum and apply baseline correction to ensure accurate signal representation.[8]

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.[11][12]

IR Spectroscopy Data

The key absorption bands in the IR spectrum of this compound are consistent with those of long-chain alkanes.

Wavenumber (cm⁻¹)Vibration TypeAssignment
2950 - 2960C-H StretchAsymmetric, -CH₃
2915 - 2925C-H StretchAsymmetric, -CH₂-
2870 - 2875C-H StretchSymmetric, -CH₃
2850 - 2855C-H StretchSymmetric, -CH₂-
1465 - 1475C-H BendScissoring, -CH₂-
1375 - 1380C-H BendSymmetric (Umbrella), -CH₃
720 - 730C-H Rock-CH₂- Rocking (characteristic of long chains, n ≥ 4)

Source: General alkane IR data and specific spectra for this compound.[4][11][12][13][14] The presence of a split peak in the 720-730 cm⁻¹ region is typical for solid, long-chain alkanes.[15]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Solid Samples) :

    • KBr Pellet Method : Mix a small amount of finely ground this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent or translucent pellet.

    • Nujol Mull Method : Grind a few milligrams of this compound with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr). Note that Nujol itself has C-H absorptions that will appear in the spectrum.[13]

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common technique that requires minimal sample preparation.[4]

  • Data Acquisition :

    • Place the prepared sample (KBr pellet, salt plates, or ATR unit) in the spectrometer's sample holder.

    • Record a background spectrum of the empty spectrometer (or pure KBr pellet/ATR crystal).

    • Record the sample spectrum over the desired range (typically 4000 to 400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For long-chain alkanes, electron ionization (EI) is commonly used, which leads to extensive fragmentation.

Mass Spectrometry Data

The mass spectrum of this compound shows a small molecular ion peak (M⁺) at m/z 562.[1][16] The fragmentation pattern is characterized by a series of cluster ions separated by 14 mass units, corresponding to the loss of successive CH₂ groups. The most abundant peaks are typically found at lower m/z values.

m/zRelative Intensity (%)Assignment
5624.3[C₄₀H₈₂]⁺ (Molecular Ion)
8550.8[C₆H₁₃]⁺ Fragment
7171.0[C₅H₁₁]⁺ Fragment
57100.0[C₄H₉]⁺ Fragment (Base Peak)
4353.3[C₃H₇]⁺ Fragment

Source: Data compiled from NIST and ChemicalBook databases.[1][16] The fragmentation of long-chain alkanes occurs along the carbon chain, with cleavage being more likely at points that form more stable secondary carbocations.[17][18]

Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction :

    • For a solid sample like this compound, a direct insertion probe or a gas chromatograph (GC-MS) can be used.[5]

    • Direct Insertion : The sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.

    • GC-MS : The sample is first dissolved in a volatile solvent (e.g., hexane) and injected into the GC. The GC separates the components of the sample, and the pure compound (this compound) is then introduced into the mass spectrometer's ion source as it elutes from the column.[19]

  • Ionization :

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺).[20]

  • Mass Analysis and Detection :

    • The generated ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a pure compound like this compound.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Acquisition & Processing cluster_interpretation 4. Structural Elucidation Sample Pure this compound Prep_NMR Dissolve in CDCl3 (+ TMS) Sample->Prep_NMR Prep_IR Prepare KBr Pellet / ATR Sample->Prep_IR Prep_MS Dissolve in Hexane / Load Probe Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS / EI-MS Prep_MS->MS Data_NMR FID Acquisition & Fourier Transform NMR->Data_NMR Data_IR Interferogram & Background Subtraction IR->Data_IR Data_MS Ion Detection & Spectrum Generation MS->Data_MS Interp Data Interpretation & Structure Confirmation Data_NMR->Interp Data_IR->Interp Data_MS->Interp

Caption: Workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Phase Transition Behavior of Solid Tetracontane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracontane (n-C40H82) is a long-chain n-alkane that serves as a model compound for understanding the thermal behavior of more complex systems such as polymers, waxes, and lipids. Its phase transitions are of significant interest in various fields, including materials science, and are particularly relevant in the pharmaceutical industry for applications in drug delivery systems and as excipients. This technical guide provides a comprehensive overview of the solid-state phase transitions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the transition pathways.

Phase Transition Overview

Solid this compound exhibits a series of well-defined phase transitions upon heating before it melts into an isotropic liquid. These transitions involve changes in the crystal structure and molecular mobility. The primary solid phases observed are crystalline and rotator phases. Crystalline phases are characterized by a high degree of three-dimensional order, while rotator phases are intermediate states where the long-chain molecules have positional order but can rotate about their long axes.

The sequence of phase transitions upon heating can be summarized as a progression from a more ordered crystalline state to less ordered rotator phases before finally melting.

G A Crystalline Solid (Crystal 3) B Crystalline Solid (Crystal 2) A->B  T_t(C3->C2) C Rotator Phase (Crystal 1) B->C  T_t(C2->C1) D Isotropic Liquid C->D  T_m

Figure 1: Phase transition pathway of this compound upon heating.

Quantitative Thermodynamic Data

The thermodynamic parameters associated with the phase transitions of this compound have been determined using techniques such as Differential Scanning Calorimetry (DSC). The following tables summarize the available quantitative data.

TransitionTransition Temperature (°C)Transition Temperature (K)
Crystal 3 → Crystal 275.35348.5
Crystal 2 → Crystal 178.85352.0
Crystal 1 → Liquid81.45354.6

Table 1: Phase Transition Temperatures of n-Tetracontane.

TransitionEnthalpy of Transition (ΔH) (kJ/mol)Entropy of Transition (ΔS) (J/mol·K)
Crystal 3 → Crystal 226.977.2
Crystal 2 → Crystal 135.199.7
Crystal 1 → Liquid81.9230.9

Table 2: Thermodynamic Data for the Phase Transitions of n-Tetracontane.

Crystal Structure of Solid Phases

  • Low-Temperature Crystalline Phase (Orthorhombic): At lower temperatures, this compound typically adopts an orthorhombic crystal structure. In this phase, the alkane chains are packed in a highly ordered, all-trans conformation.

  • High-Temperature Rotator Phase (Hexagonal): Just below the melting point, this compound transitions to a rotator phase, which often exhibits hexagonal symmetry. In this phase, the molecules maintain their layered structure, but have enough thermal energy to rotate about their long axes.

Experimental Protocols

The characterization of this compound's phase transitions relies on precise experimental methodologies. The two primary techniques employed are Differential Scanning calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of high-purity this compound (typically 1-5 mg) is placed in an aluminum DSC pan. The pan is then hermetically sealed to prevent any loss of sample due to sublimation.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium. An empty, hermetically sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The sample is subjected to a controlled heating and cooling program under an inert atmosphere (e.g., nitrogen) to prevent oxidation. A typical program would be:

    • Heating from ambient temperature to a temperature above the melting point (e.g., 100 °C) at a constant rate (e.g., 5-10 °C/min).

    • An isothermal hold at the high temperature for a few minutes to ensure complete melting and to erase the sample's prior thermal history.

    • Cooling back to the starting temperature at a controlled rate.

    • A second heating run is often performed for data analysis.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. Phase transitions appear as peaks in the DSC thermogram. The temperature of the transition is typically taken as the onset or peak of the endothermic or exothermic event, and the enthalpy of the transition is calculated from the area of the peak.

G cluster_0 DSC Experimental Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Thermal Program Thermal Program Instrument Setup->Thermal Program Data Analysis Data Analysis Thermal Program->Data Analysis

Figure 2: Workflow for Differential Scanning Calorimetry analysis.
X-ray Diffraction (XRD)

XRD is used to determine the crystal structure of the different solid phases of this compound.

Methodology:

  • Sample Preparation: A powdered sample of this compound is prepared by gently grinding the material to a fine, uniform powder. This ensures that the crystallites are randomly oriented. The powder is then mounted on a sample holder. For temperature-dependent studies, a specialized heating stage is used.

  • Instrument Setup: A powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation) is used. The instrument is calibrated using a standard reference material.

  • Data Collection: The sample is irradiated with the X-ray beam at a specific temperature corresponding to a solid phase of interest. The intensity of the diffracted X-rays is measured by a detector as it scans through a range of angles (2θ). To study the phase transitions, diffraction patterns are collected at various temperatures as the sample is heated or cooled.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to calculate the d-spacings of the crystal lattice planes according to Bragg's Law. These d-spacings are then used to determine the unit cell parameters and the crystal system (e.g., orthorhombic, hexagonal) of the phase.

G cluster_1 XRD Experimental Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Collection Data Collection Instrument Setup->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

Figure 3: Workflow for X-ray Diffraction analysis.

Conclusion

The phase transition behavior of solid this compound is a complex yet well-defined process involving multiple solid-solid transitions before melting. The presence of intermediate rotator phases is a key characteristic of long-chain n-alkanes. Understanding these transitions, supported by robust quantitative data and detailed experimental protocols, is crucial for the rational design and application of materials where this compound and similar long-chain molecules play a critical role. This guide provides a foundational understanding for researchers and professionals working with such materials.

An In-depth Technical Guide to Tetracontane Isomers and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracontane (C₄₀H₈₂), a long-chain alkane, and its vast number of structural isomers present a significant area of study with potential applications in various scientific fields, including materials science and drug development. With an estimated 62.5 trillion possible structural isomers, a comprehensive analysis of each is currently unfeasible.[1][2] This guide provides a detailed overview of the known properties of n-tetracontane, the principles governing the properties of its branched isomers, and the experimental methodologies used for their characterization. It also explores the current understanding of the biological interactions of long-chain alkanes.

Introduction to this compound and its Isomerism

This compound is a saturated hydrocarbon with the molecular formula C₄₀H₈₂.[1] The straight-chain isomer, n-tetracontane, is a waxy, white solid at room temperature.[3] The defining characteristic of this compound is its immense number of constitutional isomers, which are molecules with the same molecular formula but different structural arrangements.[2] This structural diversity arises from the various branching patterns possible along the 40-carbon chain. While n-tetracontane has a simple linear structure, its isomers can have numerous methyl, ethyl, or larger alkyl groups attached to the main carbon backbone. This vast isomeric landscape leads to a wide range of physical and chemical properties.

Physicochemical Properties of this compound Isomers

The physical properties of alkanes are heavily influenced by their molecular structure, particularly the degree of branching.

The Effect of Branching
  • Boiling Point: Straight-chain alkanes have higher boiling points than their branched isomers.[4][5][6][7] This is due to the larger surface area of linear molecules, which allows for greater van der Waals forces between them. Branching makes the molecule more compact, reducing the surface area and weakening these intermolecular forces.[5]

  • Melting Point: The effect of branching on melting point is more complex. Generally, increased branching lowers the melting point due to disruptions in the crystal lattice packing.[4] However, highly symmetrical, highly branched isomers can have unusually high melting points because they can pack more efficiently into a crystal lattice.[4]

Data on n-Tetracontane and Illustrative Branched Alkanes

Due to the sheer number of isomers, experimental data for branched this compound isomers is virtually nonexistent in the literature. To illustrate the principles of how branching affects physical properties, the following table includes data for n-tetracontane and several well-characterized, highly branched alkanes with different carbon numbers.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
n-TetracontaneThis compoundC₄₀H₈₂563.0880-84524-528
Pristane2,6,10,14-TetramethylpentadecaneC₁₉H₄₀268.53-100296
Phytane2,6,10,14-TetramethylhexadecaneC₂₀H₄₂282.55-301.41
Squalane2,6,10,15,19,23-HexamethyltetracosaneC₃₀H₆₂422.81-38~350
2,3,4,5-Tetramethylhexane2,3,4,5-TetramethylhexaneC₁₀H₂₂142.28-12.59156.2

Note: Data for n-tetracontane sourced from multiple references.[1][3][8][9][10][11][12] Data for Pristane sourced from PubChem and Wikipedia.[13][14] Data for Phytane sourced from Wikipedia and other sources.[11][15] Data for Squalane sourced from multiple references.[1][2][10][16] Data for 2,3,4,5-Tetramethylhexane sourced from LookChem and PubChem.[17][18]

Experimental Protocols

The characterization of this compound and its isomers relies on a suite of analytical and synthetic techniques.

Synthesis of Branched-Chain Alkanes

The synthesis of specific, highly branched long-chain alkanes is a significant challenge in organic chemistry. One established method for the formation of unsymmetrical alkanes is the Corey-House synthesis .

Example Protocol: Synthesis of 2,2,4,5-Tetramethylhexane (Illustrative)

This protocol is based on the principles of the Corey-House synthesis.

  • Preparation of the Gilman Reagent (Lithium Diisopropylcuprate):

    • Dissolve two equivalents of isopropyl lithium in a suitable anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add one equivalent of copper(I) iodide (CuI) to the solution with stirring. Allow the mixture to warm slightly to form the lithium diisopropylcuprate solution.

  • Coupling Reaction:

    • To the freshly prepared Gilman reagent, slowly add one equivalent of 1-bromo-2,2-dimethylpropane (neopentyl bromide) dissolved in the same anhydrous ether solvent.

    • Maintain the reaction at a low temperature initially and then allow it to slowly warm to room temperature and stir for several hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the resulting crude product (2,2,4,5-tetramethylhexane) by fractional distillation or preparative gas chromatography.

Physicochemical Characterization
  • Sample Preparation: Finely powder the solid alkane sample. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[19]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus.[9]

  • Measurement: Heat the sample rapidly to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[19]

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.[2]

GC-MS is a powerful technique for separating and identifying the components of a mixture, which would be essential for analyzing a sample containing various this compound isomers.

  • Sample Preparation: Dissolve the alkane sample in a suitable volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Separation:

    • Injector: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injector of the gas chromatograph.

    • Column: Use a capillary column with a non-polar stationary phase suitable for high-boiling point hydrocarbons.

    • Oven Program: Program the oven temperature to ramp from a lower temperature to a high temperature (e.g., 50°C to 350°C) at a controlled rate to separate the isomers based on their boiling points and interaction with the stationary phase.

  • MS Detection:

    • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum for each component.

  • Data Analysis: The retention time from the chromatogram and the fragmentation pattern in the mass spectrum are used to identify the different isomers. Branched alkanes often show characteristic fragmentation patterns with prominent peaks corresponding to stable carbocations formed at the branching points.[20]

Biological Activity and Interactions

Long-chain alkanes, including this compound isomers, are generally considered to have low biological reactivity due to the inertness of C-C and C-H bonds.[5][7] However, they are not biologically inert and can interact with biological systems in several ways.

Interaction with Cell Membranes

Long-chain alkanes are lipophilic and can intercalate into the hydrophobic core of cell membranes. This insertion can alter the physical properties of the membrane, such as its fluidity, thickness, and bending rigidity.[21][22][23] Studies have shown that the presence of alkanes like squalane can stabilize model membranes at higher temperatures.[21][23] These interactions can, in turn, affect the function of membrane-bound proteins.

Metabolism of Alkanes

Certain microorganisms possess enzymatic machinery to metabolize alkanes, using them as a source of carbon and energy. The aerobic degradation of n-alkanes typically proceeds through a terminal oxidation pathway.

Key Steps in Aerobic Alkane Degradation: [8][9][24]

  • Hydroxylation: The terminal methyl group of the alkane is hydroxylated to a primary alcohol by an alkane monooxygenase enzyme.

  • Oxidation to Aldehyde: The primary alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase.

  • Oxidation to Fatty Acid: The aldehyde is further oxidized to a carboxylic acid (fatty acid) by an aldehyde dehydrogenase.

  • β-Oxidation: The resulting fatty acid enters the β-oxidation pathway to be broken down into acetyl-CoA units, which can then enter central metabolic pathways like the citric acid cycle.

Branched-chain alkanes can also be metabolized, though the pathways are more complex and can involve subterminal oxidation.

Visualizations

Diagrams of Logical Relationships and Workflows

Tetracontane_Isomers C40H82 Molecular Formula C₄₀H₈₂ Isomers Structural Isomers (~62.5 Trillion) C40H82->Isomers leads to n_this compound n-Tetracontane (Linear Chain) Isomers->n_this compound branched_isomers Branched Isomers (e.g., Methyl, Ethyl groups) Isomers->branched_isomers

Caption: Relationship between the molecular formula of this compound and its isomers.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Synthesis of Alkane Isomer (e.g., Corey-House) Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR

Caption: General experimental workflow for the synthesis and characterization of an alkane isomer.

Alkane_Metabolism Alkane n-Alkane Alcohol Primary Alcohol Alkane->Alcohol Alkane Monooxygenase Aldehyde Aldehyde Alcohol->Aldehyde Alcohol Dehydrogenase FattyAcid Fatty Acid Aldehyde->FattyAcid Aldehyde Dehydrogenase BetaOxidation β-Oxidation FattyAcid->BetaOxidation Metabolism Central Metabolism BetaOxidation->Metabolism

Caption: Aerobic degradation pathway of n-alkanes in microorganisms.

Conclusion and Future Directions

The study of this compound isomers is a field rich with complexity and opportunity. While the properties of n-tetracontane are reasonably well-documented, the vast majority of its branched isomers remain unexplored. This technical guide has outlined the fundamental principles that govern the properties of these isomers and the experimental techniques required for their investigation. Future research, aided by computational modeling and advanced analytical techniques, may begin to unravel the specific properties and potential applications of a wider range of this compound isomers. For drug development professionals, understanding how these long-chain alkanes interact with and modify cell membranes could open new avenues for designing novel drug delivery systems or modulators of membrane protein function.

References

Methodological & Application

Application Note and Protocol for the GC-MS Analysis of Tetracontane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of tetracontane (n-C40H82) using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the identification and quantification of this compound in various sample matrices, such as waxes, oils, and environmental samples.

Introduction

This compound is a long-chain n-alkane, a class of saturated hydrocarbons with the general formula CnH2n+2. The analysis of such high molecular weight alkanes is crucial in fields like geochemistry, environmental science, and the analysis of biological waxes. GC-MS is a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification based on mass spectral data. Due to their low volatility, specific considerations in the GC-MS methodology are required for the successful analysis of long-chain alkanes like this compound.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. All solvents used should be of high purity (e.g., GC-MS grade) to avoid contamination.[1] Final samples should be free of particles and are preferably prepared in glass vials.

For Solid Samples (e.g., plant material, waxes):

  • Extraction: Accurately weigh approximately 1 gram of the homogenized solid sample into a glass vial.

  • Add 10 mL of a suitable organic solvent such as hexane or dichloromethane.[2]

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes to ensure efficient extraction.

  • Centrifuge the sample to pellet any solid material.

  • Carefully transfer the supernatant to a clean vial.

  • The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • Dilute the final extract with hexane to a concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[2][3]

For Liquid Samples (e.g., oils):

  • Dilution: Directly dilute the liquid sample in a high-purity organic solvent like hexane. A starting dilution factor of 1:100 (v/v) is recommended, but may need to be optimized based on the expected concentration of this compound.

  • Vortex the diluted sample to ensure homogeneity.

GC-MS Instrumentation and Parameters

The analysis of high molecular weight alkanes requires a GC-MS system capable of high-temperature operation.

Gas Chromatography (GC) Conditions:

ParameterValueRationale
GC System Agilent 7890A GC (or equivalent)Standard, reliable GC system.
Injector Split/Splitless InletAllows for both split and splitless injections.
Injector Temperature 300 - 320 °CEnsures complete vaporization of the high-boiling point analyte.[4]
Injection Mode Split (e.g., 3:1) or SplitlessSplit mode is suitable for screening, while splitless is better for trace analysis.[4]
Injection Volume 1 µLStandard injection volume.
Carrier Gas HeliumInert carrier gas compatible with MS.
Flow Rate 1 - 2 mL/min (Constant Flow)Provides good chromatographic resolution.
Column Non-polar, low-bleed capillary column (e.g., 100% Dimethylpolysiloxane or 5% Phenyl 95% Dimethylpolysiloxane)"Like dissolves like" principle; non-polar alkanes are best separated on non-polar stationary phases.[2] MS-grade columns minimize bleed at high temperatures.[2]
Column Dimensions 30 m length x 0.25 mm or 0.32 mm I.D. x 0.25 µm film thicknessA 30 m column provides a good balance of resolution and analysis time.[2][5] A thin film is recommended for high-boiling point analytes.[2]
Oven Temperature Program Initial: 90 °C, hold for 2 min. Ramp: 5 °C/min to 320 °C. Hold: 12 min at 320 °C.[4]A slow temperature ramp is crucial for the separation of long-chain alkanes.[6] The high final temperature ensures elution of this compound.

Mass Spectrometry (MS) Conditions:

ParameterValueRationale
MS System Agilent 5975C MSD (or equivalent)Standard quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS that provides reproducible fragmentation patterns.
Electron Energy 70 eVStandard electron energy for EI, leading to extensive and well-characterized fragmentation.[4]
Ion Source Temperature 230 °CStandard source temperature.
Quadrupole Temperature 150 °CStandard quadrupole temperature.
MS Transfer Line Temp. 300 °CMust be high enough to prevent condensation of the analyte.[4]
Mass Scan Range m/z 40 - 600Covers the expected molecular ion and fragment ions of this compound.
Solvent Delay 3 - 5 minPrevents the solvent peak from entering the mass spectrometer, which can cause filament damage.

Data Presentation

Quantitative Data: Mass Spectrum of n-Tetracontane

The mass spectrum of n-tetracontane is characterized by a series of hydrocarbon fragments. The molecular ion (M+) at m/z 562 may be of very low abundance or absent due to extensive fragmentation.[7] The fragmentation pattern shows characteristic clusters of ions separated by 14 Da, corresponding to the loss of methylene (-CH2-) groups.[7] The most abundant ions are typically lower mass fragments.

Table of Characteristic m/z Values for n-Tetracontane:

m/zRelative Intensity (%)Ion Formula (Proposed)
4353.3[C3H7]+
5521.5[C4H7]+
57100.0 (Base Peak)[C4H9]+
7171.0[C5H11]+
8319.3[C6H11]+
8550.8[C6H13]+
9718.8[C7H13]+
9922.7[C7H15]+
11110.7[C8H15]+
11317.0[C8H17]+
5624.3[C40H82]+• (Molecular Ion)

Data sourced from ChemicalBook, MS-NW-2055 spectrum.[8]

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid or Liquid Sample Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Solid Dilution Dilution Sample->Dilution Liquid Filtration Filtration/Centrifugation Extraction->Filtration FinalSample Final Sample in Vial Dilution->FinalSample Filtration->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation (Non-polar Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-600) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum Identification Compound Identification (Retention Time & Mass Spectrum) Chromatogram->Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

GC-MS Analysis Workflow for this compound
Generalized Fragmentation Pathway

The following diagram illustrates the generalized fragmentation pathway of n-alkanes under electron ionization.

Generalized n-Alkane EI-MS Fragmentation

References

Application Notes and Protocols for Utilizing Tetracontane as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in quantitative gas chromatography (GC), the use of an internal standard (IS) is a critical practice for achieving accurate and reproducible results.[1] An internal standard is a compound of known concentration added to samples, calibration standards, and blanks to correct for variations in injection volume, detector response, and sample preparation.[1] Tetracontane (n-C40H82), a long-chain, saturated hydrocarbon, is an excellent choice as an internal standard for the analysis of high molecular weight and non-polar compounds, such as waxes, lipids, and petroleum hydrocarbons, via high-temperature gas chromatography (HTGC).[1] Its high boiling point, chemical inertness, and distinct retention time make it a reliable compound for quantification.[1]

These application notes provide detailed protocols for the use of this compound as an internal standard in GC-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detection (GC-FID) for the quantitative analysis of high molecular weight analytes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the internal standard is crucial for its effective implementation.

PropertyValue
Chemical Formula C40H82[2]
Molecular Weight 563.08 g/mol [3]
Melting Point 80-84 °C[3]
Boiling Point >600 °C (estimated)[1]
Appearance White waxy solid or powder[1][4]
Solubility Soluble in non-polar organic solvents (e.g., hexane, toluene, chloroform).[1][4] Insoluble in water.[4]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific analyte and sample matrix.

Preparation of Stock and Working Standard Solutions

a. This compound Internal Standard (IS) Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of analytical grade this compound.[1]

  • Dissolve the weighed solid in a suitable non-polar solvent, such as hexane or toluene, in a 10 mL volumetric flask.[1]

  • Ensure complete dissolution, using sonication if necessary.[1]

  • Bring the solution to volume with the solvent.[1]

  • Store this stock solution in a tightly sealed vial at room temperature.[1]

b. Analyte Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of the target analyte.[1]

  • Dissolve in the same solvent used for the IS stock solution in a 10 mL volumetric flask.[1]

  • Bring the solution to volume.[1]

c. Calibration Standards:

  • Prepare a series of calibration standards by making serial dilutions of the analyte stock solution.

  • To each calibration standard, add a constant amount of the this compound IS stock solution to achieve a final IS concentration that is in the mid-range of the calibration curve. For example, if the analyte concentrations range from 1 to 100 µg/mL, a final IS concentration of 50 µg/mL would be appropriate.[1]

Sample Preparation

The sample preparation method is highly dependent on the sample matrix. The following are general procedures for solid and liquid sample matrices.

a. Solid Samples (e.g., tissue, soil):

  • Accurately weigh a known amount of the homogenized sample into an appropriate extraction vessel.[1]

  • Add a known volume of the this compound IS stock solution.[1]

  • Add the extraction solvent (e.g., hexane) and perform extraction using a suitable method such as sonication or Soxhlet extraction.[1]

  • Filter or centrifuge the extract to remove any particulate matter.[1]

  • The extract is now ready for GC analysis.

b. Liquid Samples (e.g., oils, plasma):

  • For samples that are soluble in organic solvents, directly dilute a known volume of the liquid sample in a suitable solvent like hexane.[5]

  • Add a known volume of the this compound IS stock solution.

  • Vortex the mixture to ensure homogeneity.[5]

  • If the sample is not directly soluble, a liquid-liquid extraction may be necessary.

G cluster_prep Standard & Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing stock_IS Prepare this compound (IS) Stock Solution cal_standards Prepare Calibration Standards (Analyte + IS) stock_IS->cal_standards sample_prep Prepare Sample (add IS) stock_IS->sample_prep stock_analyte Prepare Analyte Stock Solution stock_analyte->cal_standards gc_injection Inject into GC cal_standards->gc_injection sample_prep->gc_injection separation Chromatographic Separation gc_injection->separation detection Detection (MS or FID) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Analyte in Sample ratio_calc->quantification calibration_curve->quantification G cluster_0 Decision Logic for Internal Standard Selection start Start: Select Internal Standard q1 Is the IS chemically similar to the analyte? start->q1 q2 Is the IS naturally present in the sample? q1->q2 Yes fail Select an alternative IS q1->fail No q3 Does the IS co-elute with other components? q2->q3 No q2->fail Yes q4 Is the IS stable throughout the procedure? q3->q4 No q3->fail Yes pass This compound is a suitable IS q4->pass Yes q4->fail No

References

Application of Tetracontane in Thermal Energy Storage: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetracontane (n-C40H82) is a long-chain saturated hydrocarbon that holds significant promise as an organic phase change material (PCM) for thermal energy storage (TES) applications. Its primary appeal lies in its high latent heat of fusion, congruent melting and freezing behavior, chemical stability, and non-corrosive nature. These characteristics make it a suitable candidate for a variety of applications, including passive temperature regulation in buildings, thermal management of electronics, and the storage of solar thermal energy. This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound in TES systems, targeted towards researchers, scientists, and drug development professionals.

Application Notes

This compound is particularly well-suited for medium-temperature thermal energy storage. The storage of thermal energy occurs primarily through the latent heat absorbed and released during its solid-liquid phase transition.

Advantages of this compound as a PCM:

  • High Latent Heat Storage Capacity: this compound can store a substantial amount of thermal energy per unit mass during its phase change.

  • Congruent Phase Transition: It melts and freezes at a consistent temperature without phase segregation, ensuring reliable and repeatable thermal performance over numerous cycles.

  • Chemical Stability: As a paraffin hydrocarbon, it is chemically inert and stable, crucial for long-term applications.

  • Non-Corrosive: this compound does not corrode common containment materials, which simplifies the design and enhances the longevity of the storage system.

  • Low Vapor Pressure: It exhibits a low vapor pressure even in its liquid state, minimizing issues related to containment pressure.

Limitations and Mitigation Strategies:

  • Low Thermal Conductivity: A common drawback of organic PCMs, this compound's low thermal conductivity can impede the rate of heat transfer during charging and discharging cycles. This can be addressed by embedding high-conductivity materials such as graphite, carbon nanotubes, or metal foams to create composite materials with enhanced thermal performance.

  • Leakage in Liquid Phase: In its molten state, this compound can leak from its container. This critical issue can be mitigated through microencapsulation or by creating shape-stabilized composites where the PCM is held within a supporting matrix.

Data Presentation

The thermophysical properties of this compound are summarized in the table below. These properties are essential for the design and modeling of thermal energy storage systems.

PropertyValueUnit
Molecular FormulaC40H82-
Molecular Weight563.08 g/mol
Melting Point80 - 84°C
Latent Heat of Fusion~250kJ/kg
Thermal Conductivity (Solid)~0.4W/(m·K)
Thermal Conductivity (Liquid)~0.15W/(m·K)
Specific Heat (Solid)~2.2kJ/(kg·K)
Specific Heat (Liquid)~2.5kJ/(kg·K)
Density (Solid)~920 kg/m ³
Density (Liquid)~770 kg/m ³

Experimental Protocols

Detailed methodologies for the characterization of this compound as a PCM are provided below. These protocols are fundamental for evaluating its performance and stability for thermal energy storage applications.

Protocol 1: Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and latent heat of fusion of this compound.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • Microbalance (accuracy ±0.01 mg)

  • This compound sample (high purity)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan using a microbalance.

    • Hermetically seal the pan to prevent any mass loss during heating.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C) for 5 minutes.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 120 °C).

    • Hold the sample at this temperature for 5 minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at the same controlled rate (e.g., 10 °C/min).

  • Data Analysis:

    • The melting temperature is determined as the onset or peak temperature of the endothermic melting peak on the heating curve.

    • The latent heat of fusion is calculated by integrating the area of the melting peak.

    • Similarly, the freezing temperature and latent heat of solidification can be determined from the exothermic peak on the cooling curve.

Protocol 2: Thermal Cycling Stability Test

Objective: To evaluate the long-term thermal reliability and stability of this compound after repeated melting and freezing cycles.

Materials and Equipment:

  • Thermal cycler or a temperature-controlled bath/oven

  • Sealed sample containers (e.g., glass vials)

  • DSC instrument

  • This compound sample

Procedure:

  • Sample Preparation: Place a known amount of this compound into a sealed container.

  • Thermal Cycling:

    • Subject the sample to a predetermined number of thermal cycles (e.g., 100, 500, 1000 cycles).

    • Each cycle should consist of heating the sample to a temperature approximately 20 °C above its melting point and then cooling it to a temperature approximately 20 °C below its freezing point.

    • The heating and cooling rates should be controlled and relevant to the intended application.

  • Post-Cycling Analysis:

    • After the completion of the thermal cycles, analyze the sample using DSC (as per Protocol 1) to determine any changes in the melting temperature and latent heat of fusion.

    • Visually inspect the sample for any signs of degradation or phase segregation.

Protocol 3: Leakage Test for Shape-Stabilized this compound Composites

Objective: To assess the ability of a supporting matrix to retain the molten this compound and prevent leakage.

Materials and Equipment:

  • Oven or furnace with controlled temperature

  • Filter paper

  • Analytical balance

  • Shape-stabilized this compound composite sample

Procedure:

  • Sample Preparation:

    • Prepare a shape-stabilized composite of a known mass containing this compound.

    • Place the composite sample on a pre-weighed piece of filter paper.

  • Leakage Test:

    • Place the filter paper with the sample in an oven.

    • Heat the oven to a temperature approximately 20 °C above the melting point of this compound and maintain this temperature for a specified duration (e.g., several hours).

    • After the heating period, remove the sample and filter paper from the oven and allow them to cool to room temperature.

  • Data Analysis:

    • Weigh the filter paper again.

    • The amount of leakage is determined by the change in the weight of the filter paper.

    • Calculate the leakage percentage as the ratio of the mass of the leaked PCM to the initial mass of the PCM in the composite.

    • Visually inspect the filter paper for any signs of leaked PCM.

Visualizations

The following diagrams illustrate the experimental workflows for the characterization of this compound as a thermal energy storage material.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg This compound seal Hermetically Seal in Al Pan weigh->seal load Load Sample & Reference into DSC seal->load ref Prepare Empty Reference Pan purge Purge with Inert Gas load->purge program Run Temperature Program purge->program thermogram Obtain Heat Flow vs. Temperature Curve program->thermogram melting_point Determine Melting Temperature thermogram->melting_point latent_heat Calculate Latent Heat of Fusion thermogram->latent_heat

Caption: Workflow for DSC analysis of this compound.

Thermal_Cycling_Workflow start Start: this compound Sample prepare Prepare Sample in Sealed Container start->prepare cycle Perform N Thermal Cycles (Heating/Cooling) prepare->cycle post_analysis Post-Cycling Analysis cycle->post_analysis dsc DSC Analysis (Melting Point, Latent Heat) post_analysis->dsc visual Visual Inspection (Degradation) post_analysis->visual end End: Stability Assessment dsc->end visual->end

Caption: Thermal cycling stability test workflow.

Leakage_Test_Workflow start Start: Shape-Stabilized This compound Composite prepare Place Composite on Pre-weighed Filter Paper start->prepare heat Heat in Oven above Melting Point prepare->heat cool Cool to Room Temperature heat->cool weigh_post Weigh Filter Paper cool->weigh_post calculate Calculate Leakage Percentage weigh_post->calculate end End: Leakage Assessment calculate->end

Caption: Leakage test workflow for composites.

Application Note: Sample Preparation for the Analysis of Tetracontane in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tetracontane (C₄₀H₈₂) is a long-chain, nonpolar alkane characterized by its high molecular weight and hydrophobicity.[1] Its analysis in complex matrices such as biological fluids, soil, sediment, and food products presents significant challenges. The complexity of these matrices can lead to interferences, ion suppression in mass spectrometry, and low recovery of the analyte.[2][3] Therefore, robust and efficient sample preparation is a critical prerequisite for accurate and reliable quantification. This document provides detailed protocols for established extraction techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Soxhlet Extraction, tailored for the analysis of this compound.

General Experimental Workflow

The overall process for analyzing this compound in complex samples involves several key stages, from sample collection to instrumental analysis. Proper sample preparation is essential to isolate the analyte from interfering matrix components and to concentrate it for sensitive detection.

G cluster_0 Sample Preparation cluster_1 Analysis Sample Sample Collection (e.g., Soil, Plasma, Tissue) PreTreatment Pre-Treatment (Homogenization, Spiking) Sample->PreTreatment Extraction Extraction (SPE, LLE, Soxhlet) PreTreatment->Extraction Cleanup Clean-up & Concentration (Evaporation, Reconstitution) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS, LC-MS) Cleanup->Analysis Data Data Processing Analysis->Data

Caption: High-level workflow for this compound analysis.

Method Selection Guide

Choosing the appropriate extraction method depends heavily on the sample matrix and the specific analytical requirements, such as sample volume and throughput needs. This decision tree provides guidance on selecting a suitable protocol.

G Start Start: Identify Sample Matrix MatrixType Liquid or Solid? Start->MatrixType SolidType Solid Matrix Type MatrixType->SolidType Solid LiquidType Liquid Sample Type MatrixType->LiquidType Liquid Soxhlet Soxhlet Extraction (Exhaustive, for dry solids) SolidType->Soxhlet Soil, Sediment, Food SPE Solid-Phase Extraction (SPE) (Good for clean-up & concentration) LiquidType->SPE Aqueous (e.g., Water) LLE Liquid-Liquid Extraction (LLE) (Simple, good for initial purification) LiquidType->LLE Biological Fluid (e.g., Plasma)

Caption: Decision tree for selecting a sample preparation method.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

SPE is a versatile technique used to isolate and concentrate analytes from a liquid sample by partitioning them between a solid and a liquid phase.[4][5] For a nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18) is ideal.

Objective: To extract this compound from a water or buffered aqueous sample.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC Grade)

  • n-Hexane (HPLC Grade)

  • Deionized Water

  • Nitrogen evaporator

  • Vacuum manifold

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of n-hexane, followed by 5 mL of methanol. Do not allow the sorbent to dry.[4][6]

  • Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water, ensuring the sorbent bed remains wet.

  • Sample Loading: Load the aqueous sample (up to 500 mL, pH adjusted if necessary) through the cartridge at a slow, steady flow rate (approx. 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 50:50 v/v) to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 15-20 minutes to remove all residual water.

  • Elution: Elute the this compound from the cartridge using two 2 mL aliquots of n-hexane into a clean collection tube.[6]

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 200 µL of hexane) for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids

LLE separates compounds based on their relative solubilities in two immiscible liquids.[7][8] It is a fundamental technique for extracting nonpolar compounds from aqueous biological fluids like plasma or serum.

Objective: To extract this compound from plasma samples.

Materials:

  • n-Hexane (HPLC Grade)

  • Centrifuge tubes (15 mL, glass)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Place 1 mL of the plasma sample into a 15 mL glass centrifuge tube.

  • Spiking (Optional): Add an internal standard solution if required for quantification.

  • Extraction: Add 5 mL of n-hexane to the tube.

  • Mixing: Cap the tube securely and vortex for 2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to achieve a clear separation between the upper organic layer and the lower aqueous/protein layer.[7]

  • Collection: Carefully transfer the upper organic layer (n-hexane) containing the this compound to a new clean tube using a glass pipette.

  • Concentration: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 200 µL of hexane for instrumental analysis.

Protocol 3: Soxhlet Extraction for Solid Matrices

Soxhlet extraction is a classic and exhaustive technique for extracting compounds from solid materials. It is particularly effective for nonpolar analytes like this compound in matrices such as soil, sediment, or dried food samples.[9]

Objective: To extract this compound from soil or sediment samples.

Materials:

  • Soxhlet extraction apparatus (extractor, condenser, flask)

  • Cellulose extraction thimbles

  • n-Hexane or Dichloromethane (Pesticide Grade)

  • Anhydrous sodium sulfate

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh approximately 10 g of the homogenized and dried solid sample. Mix it with an equal amount of anhydrous sodium sulfate to remove residual moisture.

  • Loading: Place the sample mixture into a cellulose extraction thimble and position the thimble inside the Soxhlet extractor.

  • Extraction: Add 200 mL of n-hexane to the round-bottom flask. Assemble the apparatus and heat the solvent to a gentle boil using a heating mantle.

  • Cycling: Allow the extraction to proceed for at least 6-8 hours, ensuring continuous cycling of the solvent through the sample.

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to approximately 5 mL using a rotary evaporator.

  • Solvent Exchange (if needed): The extract can be further concentrated and the solvent exchanged under a stream of nitrogen before final analysis.

Quantitative Data Summary

The performance of sample preparation methods is critical for reliable quantification. The following table summarizes typical performance characteristics for the described methods based on the analysis of long-chain alkanes in complex matrices.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Soxhlet Extraction
Typical Matrix Aqueous, Biological FluidsBiological Fluids, WaterSoil, Sediment, Tissue
Recovery (%) 85 - 105%80 - 110%90 - 105%
Precision (% RSD) < 15%< 20%< 15%
Limit of Quantification (LOQ) 0.5 - 10 ng/mL5 - 20 ng/mL5 - 50 ng/g
Throughput HighModerateLow
Solvent Consumption LowHighHigh

Note: Values are representative and may vary depending on the specific matrix, analyte concentration, and instrumentation. These values are based on performance metrics for similar nonpolar compounds.[10][11]

References

Application Note: Tetracontane as a Calibration Standard for High-Temperature Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the analysis of high-boiling point and high molecular weight compounds, such as waxes, lipids, petroleum hydrocarbons, and polymers, high-temperature gas chromatography (HT-GC) is an indispensable technique.[1] Accurate quantification in HT-GC relies on the use of appropriate calibration standards that are thermally stable and chemically inert at the elevated temperatures required for these analyses.[2] Tetracontane (n-C40H82), a long-chain saturated hydrocarbon, is an excellent calibration standard and internal standard for such applications due to its high boiling point, chemical inertness, and well-defined chromatographic behavior.[3]

This application note provides a detailed protocol for the use of this compound as a calibration standard in HT-GC, including its application in simulated distillation (SIMDIS) methodologies like ASTM D2887.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a calibration standard is crucial for its effective implementation.

PropertyValueReference
Chemical FormulaC40H82[6]
Molecular Weight563.08 g/mol [7]
Melting Point80-84 °C[7]
Boiling Point~524 °C (estimated)[8]
AppearanceWaxy solid / Flakes
SolubilitySoluble in non-polar organic solvents (e.g., hexane, toluene, chloroform). Insoluble in water.[1][7]

Experimental Protocols

The following protocols provide a general guideline and may require optimization based on the specific analyte, sample matrix, and instrumentation.

Preparation of Stock and Working Standard Solutions

Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh a known amount of pure this compound.

  • Dissolve it in a suitable high-boiling, non-polar solvent such as carbon disulfide, toluene, or hexane.[8]

  • Bring the solution to a final volume in a volumetric flask to achieve the desired concentration.

Analyte Stock Solution:

  • Prepare a stock solution of the pure analyte(s) of interest in the same solvent as the internal standard.

Calibration Standards:

  • Create a series of calibration standards by making serial dilutions of the analyte stock solution into volumetric flasks.

  • To each calibration standard, add a constant and known amount of the this compound internal standard stock solution. This ensures that all calibration standards have different analyte concentrations but the same internal standard concentration.[2] For instance, if the analyte concentrations range from 1 to 100 µg/mL, a final IS concentration of 50 µg/mL would be appropriate.[1]

Sample Preparation

The sample preparation method is highly dependent on the sample matrix. The following is a general procedure for a solid sample:

  • Accurately weigh a known amount of the sample.

  • Add a known volume of the this compound internal standard stock solution.

  • Extract the analytes and the internal standard from the sample matrix using a suitable solvent.

  • If necessary, filter or centrifuge the extract to remove any particulate matter before GC analysis.[1]

High-Temperature GC-FID/MS Instrumentation and Conditions

Due to the high boiling point of this compound, specialized HT-GC instrumentation is required.[9]

Table of Typical HT-GC Parameters:

ParameterRecommended SettingRationale & Considerations
Gas Chromatograph Capable of high-temperature operation (inlet and oven up to 400°C or higher).Essential for eluting high-boiling point compounds like this compound.[8]
Injector Cool-on-column (COC) or Programmable Temperature Vaporizer (PTV).These injection techniques minimize thermal degradation of thermally sensitive, high-boiling point compounds by introducing the sample into a cool inlet that is then rapidly heated.[10] If a split/splitless inlet is used, the temperature must be optimized to be the lowest possible while ensuring efficient vaporization.
Injector Temperature Programmed from a low initial temperature (e.g., 50-100°C) to a final temperature at or slightly above the final oven temperature.A temperature program for the injector reduces the risk of thermal stress and degradation of the analyte.[10]
Column High-temperature capillary column (e.g., 30 m x 0.25 mm i.d., 0.1 µm film thickness) with a dimethylpolysiloxane stationary phase (e.g., DB-1HT, Rtx-1HT).These columns are designed to withstand high temperatures with low bleed, ensuring good peak shape and resolution.[8][9]
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).Provides consistent elution and is compatible with high-temperature analysis.[8]
Oven Temperature Program Initial: 50-100°C, hold for 1-2 minutes. Ramp: 10-20°C/min to a final temperature of 380-400°C. Final hold: 10-20 minutes.The program should be optimized to ensure good separation of analytes and complete elution of this compound without exceeding the column's maximum operating temperature.[8][10]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).FID is robust and provides a linear response for hydrocarbons. MS provides mass spectral data for compound identification.
Detector Temperature Maintained at or slightly above the final oven temperature to prevent condensation of the analytes.[9]For an FID, a typical temperature is 325-350°C.[5][11]
MS Parameters (if used) Ionization Mode: Electron Ionization (EI) at 70 eV. Mass Range: Scan from m/z 50 to 800 or higher. Ion Source Temperature: 230-250°C. Transfer Line Temperature: At or slightly above the final oven temperature.These settings are typical for the analysis of high molecular weight hydrocarbons.[8]

Data Analysis and Calibration

The quantification of the analyte is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).[1]

  • Construct a Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) greater than 0.99 is generally considered to indicate good linearity.[12]

  • Quantify Unknown Samples: Analyze the prepared unknown samples using the same GC method. Calculate the ratio of the analyte peak area to the internal standard peak area and use the calibration curve to determine the concentration of the analyte in the unknown sample.

Application in Simulated Distillation (SIMDIS)

This compound is a key component in calibration mixtures for simulated distillation, a GC technique used to determine the boiling point distribution of petroleum products as specified in methods like ASTM D2887.[4][5] In SIMDIS, the retention times of n-alkanes are correlated with their boiling points to create a calibration curve.[5] This allows the boiling point distribution of a complex hydrocarbon mixture to be determined from its chromatogram. This compound, and other high-boiling n-alkanes, are crucial for calibrating the upper end of the boiling point range.[4][13]

Workflow and Visualization

The general workflow for using this compound as a calibration standard in HT-GC is illustrated below.

HTGC_Calibration_Workflow Workflow for HT-GC Calibration using this compound cluster_prep 1. Preparation cluster_analysis 2. HT-GC Analysis cluster_data 3. Data Processing cluster_quant 4. Quantification prep_IS Prepare this compound Internal Standard (IS) Stock prep_Cal Prepare Calibration Standards (Analyte + IS) prep_IS->prep_Cal prep_Sample Prepare Unknown Sample (Sample + IS) prep_IS->prep_Sample prep_Analyte Prepare Analyte Stock Solution prep_Analyte->prep_Cal gc_analysis Analyze Calibration Standards and Samples by HT-GC prep_Cal->gc_analysis prep_Sample->gc_analysis peak_integration Integrate Peak Areas (Analyte and IS) gc_analysis->peak_integration calc_ratio Calculate Peak Area Ratios (Analyte/IS) peak_integration->calc_ratio build_curve Construct Calibration Curve calc_ratio->build_curve quantify Determine Analyte Concentration in Unknown Sample build_curve->quantify

References

Application Notes and Protocols for the Use of Tetracontane in Studying Lipid Bilayer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Model lipid bilayers are essential tools for investigating the fundamental properties of biological membranes and for screening the interactions of drugs and nanoparticles with cell surfaces. The composition of these model systems can be precisely controlled, allowing for the systematic study of how different lipid species and other molecules influence membrane structure and function. Tetracontane (C40H82), a long-chain saturated alkane, serves as a valuable tool for modeling the hydrophobic core of biological membranes. Its incorporation into lipid bilayers allows for the investigation of how the properties of the membrane's core, such as thickness and order, affect the overall structure, dynamics, and function of the membrane. This is particularly relevant for understanding membranes with increased thickness, which are found in certain cellular organelles or may be associated with specific pathological conditions.

The primary application of this compound in this context is to modulate the thickness and order of the lipid bilayer. Due to its significant length, it can intercalate within the hydrophobic core of the membrane, leading to a more ordered and thicker membrane structure. This mimics the effects of very long-chain fatty acids or the accumulation of hydrophobic molecules within the membrane.

Disclaimer: Direct experimental data on the use of this compound in lipid bilayer models is limited in publicly available scientific literature. The following application notes and protocols are based on established principles of lipid bilayer biophysics and the known properties of other long-chain alkanes, such as tetracosane. The information provided is intended as a foundational guide for researchers.

Key Applications

  • Modeling Thick Membranes: this compound can be used to create artificially thickened lipid bilayers. This is crucial for studying how membrane thickness impacts the function of transmembrane proteins, the partitioning of small molecules, and the overall mechanical properties of the membrane.

  • Investigating Lipid Phase Behavior: The addition of long-chain alkanes like this compound can significantly alter the phase transition behavior of lipid bilayers. By observing these changes, researchers can gain insights into the forces that govern lipid packing and the formation of lipid domains (rafts).

  • Studying the Hydrophobic Core: this compound provides a simplified model for a highly ordered and thick hydrophobic core, allowing for the study of its properties in isolation from the complexities of lipid headgroups. This is particularly advantageous in computational studies, such as molecular dynamics simulations.

  • Nanoparticle-Membrane Interactions: The thickness of the lipid membrane is a critical factor in how nanoparticles interact with, insert into, or translocate across the bilayer. This compound can be used to create model membranes of varying thickness to study these interactions.

Data Presentation

The following tables summarize expected quantitative data based on studies of long-chain alkanes on lipid bilayer properties. These values are illustrative and would need to be experimentally verified for this compound.

Table 1: Expected Effect of this compound on Lipid Bilayer Thickness

Lipid CompositionThis compound (mol%)Expected Hydrophobic Thickness (nm)Expected % Increase in Thickness
DPPC0~3.8-
DPPC5~4.2~10%
DPPC10~4.6~21%
DPPC20~5.3~39%

DPPC: Dipalmitoylphosphatidylcholine

Table 2: Expected Effect of this compound on the Main Phase Transition Temperature (Tm) of DPPC

This compound (mol%)Expected Main Phase Transition Temperature (Tm) (°C)
041.4
5~43.5
10~45.2
20~47.8

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) containing this compound by Thin-Film Hydration and Extrusion

This protocol describes the preparation of LUVs, which are commonly used as model membrane systems.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC) or other desired phospholipid

  • This compound

  • Chloroform

  • HEPES buffer (10 mM, pH 7.4) or other suitable buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DPPC and this compound in chloroform in a round-bottom flask. A typical starting molar ratio might be 9:1 DPPC:this compound.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-warm the HEPES buffer to a temperature above the main phase transition temperature (Tm) of the lipid mixture (for DPPC, this is above 41°C).

    • Add the warm buffer to the round-bottom flask containing the lipid film.

    • Hydrate the lipid film by vortexing the flask. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (e.g., 11-21 times) to form LUVs of a defined size.

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion dissolve Dissolve DPPC and this compound in Chloroform evaporate Rotary Evaporation dissolve->evaporate dry High Vacuum Drying evaporate->dry add_buffer Add Warm Buffer dry->add_buffer Hydrate Film vortex Vortex to form MLVs add_buffer->vortex extrude Extrude through 100nm Membrane vortex->extrude Size Reduction luvs Formation of LUVs extrude->luvs

Caption: Workflow for LUV preparation with this compound.

Protocol 2: Characterization of this compound-Containing Liposomes by Differential Scanning Calorimetry (DSC)

DSC is used to measure the phase transition temperature (Tm) of the lipid bilayer.

Materials:

  • LUV suspension containing this compound (from Protocol 1)

  • Reference buffer (the same buffer used for liposome preparation)

  • Differential Scanning Calorimeter (DSC) instrument

  • DSC sample pans

Procedure:

  • Sample Preparation:

    • Accurately pipette a known amount of the LUV suspension into a DSC sample pan.

    • Pipette the same amount of reference buffer into a reference pan.

    • Seal both pans.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Set the temperature program. A typical program would involve an initial equilibration step, followed by a heating scan at a controlled rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transition. For DPPC, a range of 20°C to 60°C is appropriate.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the main phase transition of the lipid bilayer.

    • The temperature at the peak maximum is the main phase transition temperature (Tm).

G start Start sample_prep Prepare LUV and Reference Samples start->sample_prep load_dsc Load Samples into DSC sample_prep->load_dsc temp_program Run Temperature Scan Program load_dsc->temp_program record_data Record Heat Flow vs. Temperature temp_program->record_data analyze Analyze Thermogram to Determine Tm record_data->analyze end End analyze->end G cluster_membrane Lipid Bilayer Properties cluster_function Functional Consequences This compound This compound Incorporation thickness Increased Thickness This compound->thickness order Increased Acyl Chain Order This compound->order fluidity Decreased Fluidity This compound->fluidity protein Altered Transmembrane Protein Function thickness->protein permeability Decreased Permeability to Small Molecules order->permeability partitioning Modified Drug Partitioning fluidity->partitioning

Application Notes and Protocols: Measuring the Thermal Conductivity of Tetracontane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tetracontane (C₄₀H₈₂) is a long-chain n-alkane that, like other paraffin hydrocarbons, is of interest as a phase change material (PCM) for thermal energy storage (TES).[1] Its utility in applications such as passive temperature regulation and thermal management hinges on its thermophysical properties, most notably its thermal conductivity.[1] Accurate measurement of thermal conductivity is crucial for designing and modeling the performance of systems utilizing this compound. However, like most organic PCMs, this compound exhibits low thermal conductivity, which can impede heat transfer rates during charging and discharging cycles.[1][2][3] This document provides detailed protocols for three common experimental methods used to measure the thermal conductivity of materials like this compound in both its solid and liquid phases.

Overview of Measurement Techniques

The measurement of thermal conductivity can be broadly categorized into two approaches: steady-state and transient methods.[4][5]

  • Steady-State Methods: These techniques establish a constant temperature difference across a sample and measure the heat flow required to maintain it.[4][5] Once the system reaches thermal equilibrium, the thermal conductivity is calculated using Fourier's Law of heat conduction.[4] While often considered reliable, these methods can be time-consuming.[6]

  • Transient Methods: These methods measure the temperature response of a material to a heat pulse over time.[4][7] They are generally faster than steady-state techniques and can often be configured to minimize the effects of thermal convection and radiation.[8][9] Common transient techniques include the Transient Hot-Wire (THW), 3-omega (3ω), and Transient Plane Source (TPS) methods.[4][10][11]

Method 1: Transient Hot-Wire (THW) Method

The Transient Hot-Wire (THW) method is a highly accurate and widely used absolute technique for measuring the thermal conductivity of fluids and solids, including n-alkanes.[8][10][12] The method involves immersing a thin metallic wire into the sample, which acts as both a heating element and a resistance thermometer.[8] A step voltage is applied, and the resulting transient temperature rise is recorded to determine thermal conductivity.[8] The short measurement time (typically around 1 second) is a key advantage, as it effectively eliminates measurement errors arising from convection.[8]

Experimental Protocol

1. Apparatus:

  • Hot-Wire Sensor: A thin platinum wire (typically 20-50 µm in diameter) is commonly used.[13] Some setups use two identical wires of different lengths to compensate for end effects.[8][13]

  • Sample Cell: A container to hold the this compound sample, which can be sealed and placed in a temperature-controlled environment.

  • Power Source: A stable DC power source to deliver a constant current or voltage pulse to the wire.[14]

  • Wheatstone Bridge: An electronic bridge circuit to accurately measure the small changes in the wire's resistance.

  • Data Acquisition System (DAQ): A high-speed voltmeter and computer to record the voltage change across the bridge as a function of time.

  • Temperature-Controlled Bath/Chamber: To maintain the sample at a precise initial temperature.

2. Sample Preparation:

  • Purity: Use high-purity this compound (>99%) to ensure results are representative of the material.

  • Liquid Phase Measurement:

    • Heat the this compound sample above its melting point (approx. 81-84°C) until it is completely molten.

    • Place the molten sample in the sample cell and immerse the hot-wire sensor, ensuring it is fully submerged.

    • Degas the sample by placing it under a vacuum or by using an ultrasonic bath to remove any dissolved gases that could affect the measurement.

    • Place the cell in the temperature-controlled bath and allow it to reach thermal equilibrium at the desired measurement temperature.

  • Solid Phase Measurement:

    • Melt the this compound and place the hot-wire sensor in the center of the sample cell.

    • Solidify the sample in a controlled manner to prevent the formation of cracks or voids, which would introduce significant error. This can be achieved by slow, uniform cooling.

    • Alternatively, two rectangular blocks of pre-solidified this compound can be carefully prepared and pressed together with the sensor sandwiched between them, ensuring excellent thermal contact.[12]

    • Bring the solidified sample to the desired measurement temperature in the chamber.

3. Measurement Procedure:

  • Once the sample is at a stable, uniform temperature, record the initial resistance of the wire.

  • Apply a constant power pulse to the wire for a short duration (e.g., 1 second).[13] The heating power should be selected to induce a small temperature rise (2-3 K) to avoid altering the sample's properties.[13]

  • Simultaneously, record the change in the wire's resistance (and thus its temperature) as a function of time using the DAQ.[13]

  • Allow the sample to return to thermal equilibrium before repeating the measurement for reproducibility.

  • Perform measurements across a range of temperatures, including points below and above the phase transition temperature.

4. Data Analysis:

  • The theory of the THW method shows that for a line heat source, the temperature rise (ΔT) of the wire is linearly proportional to the natural logarithm of time (ln(t)).[10]

  • Plot the measured ΔT versus ln(t).

  • The thermal conductivity (λ) is calculated from the slope of the linear portion of this plot using the following equation: λ = (q / 4π) * (d(ΔT) / d(ln(t)))⁻¹ where 'q' is the heat input per unit length of the wire.

Workflow Diagram

THW_Workflow cluster_prep Sample Preparation cluster_meas Measurement cluster_analysis Data Analysis prep_start Start: High-Purity This compound Sample melt Melt Sample (if required) prep_start->melt degas Degas Liquid Sample melt->degas position Position Hot-Wire Sensor in Sample melt->position solidify Controlled Solidification (for solid phase) position->solidify equilibrate Achieve Thermal Equilibrium in Bath solidify->equilibrate pulse Apply Constant Power Pulse (1s) equilibrate->pulse record Record ΔT vs. Time plot Plot ΔT vs. ln(t) record->plot slope Determine Slope of Linear Region plot->slope calculate Calculate Thermal Conductivity (λ) slope->calculate result Final λ Value calculate->result ThreeOmega_Workflow cluster_prep Sample Preparation cluster_meas Measurement cluster_analysis Data Analysis prep_start Start: this compound Sample surface_prep Create Flat, Smooth Sample Surface prep_start->surface_prep deposit Deposit Metal Heater/ Sensor Pattern surface_prep->deposit mount Mount Sample on Temperature Stage deposit->mount apply_ac Apply AC Current at Frequency ω mount->apply_ac measure_3w Measure 3ω Voltage with Lock-in Amplifier apply_ac->measure_3w sweep_freq Sweep Frequency ω over a Range measure_3w->sweep_freq calc_temp Calculate Temp. Oscillation (ΔT) sweep_freq->calc_temp plot Plot ΔT vs. ln(ω) calc_temp->plot slope Determine Slope plot->slope calculate Calculate Thermal Conductivity (λ) slope->calculate result Final λ Value calculate->result SteadyState_Workflow cluster_prep Sample Preparation cluster_meas Measurement cluster_analysis Data Analysis prep_start Start: this compound Material cast_sample Cast Solid Sample with Uniform Thickness (Δx) prep_start->cast_sample measure_dims Measure Sample Dimensions (Area A) cast_sample->measure_dims place_sample Place Sample in Apparatus measure_dims->place_sample apply_gradient Apply Temperature Gradient (T_hot, T_cold) place_sample->apply_gradient wait_ss Wait for System to Reach Steady-State apply_gradient->wait_ss record Record Power (Q̇) and Temperatures (ΔT) wait_ss->record fourier Apply Fourier's Law: λ = Q̇ * Δx / (A * ΔT) record->fourier result Final λ Value fourier->result

References

Application Notes and Protocols for the Incorporation of Tetracontane into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracontane, a long-chain n-alkane (C40H82), is a promising phase change material (PCM) for thermal energy storage applications due to its high latent heat of fusion and chemical stability. Incorporating this compound into polymer matrices offers a method to create form-stable composite materials that can store and release thermal energy at a specific temperature. This technology is particularly relevant for applications requiring thermal regulation, such as in advanced textiles, building materials, and potentially in the controlled release of therapeutics, although the latter application is less documented.

These application notes provide detailed protocols for the incorporation of this compound into various polymer matrices using common laboratory techniques. Additionally, they present a summary of the key characterization methods and expected quantitative data for the resulting composites.

Applications in Thermal Energy Storage

The primary application for this compound-polymer composites is in latent heat thermal energy storage (LHTES). When the ambient temperature rises to the melting point of this compound, the material absorbs a significant amount of heat at a nearly constant temperature as it transitions from a solid to a liquid state. This stored latent heat is then released when the temperature drops, and the this compound solidifies. The polymer matrix serves to encapsulate the this compound, preventing it from leaking in its molten state and providing structural integrity to the composite material.

Experimental Protocols

Preparation of this compound-Polymer Composites by Melt Mixing

Melt mixing is a straightforward and scalable method for incorporating this compound into thermoplastic polymers.

Materials:

  • This compound (white flakes or powder)

  • Polymer pellets (e.g., High-Density Polyethylene (HDPE), Polypropylene (PP))

  • Internal mixer (e.g., Brabender or a twin-screw extruder)

  • Compression molding machine

  • Aluminum foil

Protocol:

  • Drying: Dry the polymer pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Pre-mixing: Weigh the desired amounts of this compound and polymer to achieve the target weight percentage (wt%) of this compound. Pre-mix the components in a sealed bag by manually shaking for 2 minutes.

  • Melt Compounding:

    • Set the temperature of the internal mixer or extruder to a temperature above the melting points of both the polymer and this compound (e.g., 160-180°C for HDPE).

    • Add the pre-mixed material to the mixer and compound for a specified time (e.g., 10-15 minutes) at a set screw speed (e.g., 50-100 rpm) to ensure homogeneous dispersion of the this compound within the polymer matrix.

  • Sample Collection: Once mixing is complete, quickly remove the molten composite from the mixer.

  • Compression Molding:

    • Preheat the compression molding machine to the same temperature used for mixing.

    • Place the molten composite between two sheets of aluminum foil in a mold of the desired dimensions.

    • Apply a pressure of approximately 10 MPa for 5-10 minutes to form a sheet of the composite material.

    • Cool the mold to room temperature under pressure to solidify the composite sheet.

  • Sample Conditioning: Remove the composite sheet from the mold and store it in a desiccator for at least 24 hours before characterization.

Preparation of this compound-Polymer Films by Solution Casting

Solution casting is a suitable method for preparing thin films of this compound-polymer composites, particularly for polymers that are soluble in common organic solvents.

Materials:

  • This compound

  • Polymer powder or pellets (e.g., Polystyrene (PS), Poly(methyl methacrylate) (PMMA))

  • Suitable solvent (e.g., toluene, xylene, chloroform)

  • Glass petri dish or a flat glass plate

  • Magnetic stirrer and hot plate

  • Vacuum oven

Protocol:

  • Polymer Solution Preparation: Dissolve a specific amount of the polymer in a suitable solvent with the aid of magnetic stirring to form a homogeneous solution (e.g., 10 wt% polymer in toluene). Gentle heating (e.g., 40-50°C) may be required to facilitate dissolution.

  • This compound Addition: Once the polymer is fully dissolved, add the desired amount of this compound to the polymer solution and continue stirring until it is completely dissolved. The temperature may need to be maintained above the melting point of this compound during this step.

  • Casting: Pour the resulting solution into a clean, dry glass petri dish or onto a level glass plate. Ensure the solution spreads evenly to form a film of uniform thickness.

  • Solvent Evaporation:

    • Cover the petri dish or casting surface with a lid having small perforations to allow for slow solvent evaporation at room temperature for 24 hours. This slow evaporation helps to prevent the formation of defects in the film.

    • After initial evaporation, transfer the film to a vacuum oven and dry at a temperature below the melting point of this compound (e.g., 60°C) for at least 48 hours to remove any residual solvent.

  • Film Detachment: Carefully peel the dried composite film from the glass substrate.

  • Storage: Store the film in a desiccator prior to characterization.

Preparation of this compound-Polymer Nanofibers by Electrospinning

Electrospinning is a technique used to produce nanofibers and can be adapted to incorporate this compound into a polymer nanofiber matrix.

Materials:

  • This compound

  • Polymer (e.g., Polyurethane (PU), Poly(vinyl alcohol) (PVA))

  • Solvent system (e.g., N,N-Dimethylformamide (DMF)/Tetrahydrofuran (THF) mixture for PU)

  • Electrospinning setup (including a high-voltage power supply, a syringe pump, a spinneret, and a collector)

  • Aluminum foil

Protocol:

  • Solution Preparation:

    • Prepare a polymer solution of a specific concentration (e.g., 10-15 wt% PU in a 1:1 mixture of DMF/THF).

    • Add the desired amount of this compound to the polymer solution and stir until a homogeneous solution is obtained. The solution may need to be warmed to facilitate the dissolution of this compound.

  • Electrospinning Setup:

    • Load the prepared solution into a syringe fitted with a metallic needle (spinneret).

    • Place the syringe in the syringe pump.

    • Position a grounded collector (e.g., a flat plate covered with aluminum foil) at a fixed distance from the spinneret (e.g., 15-20 cm).

  • Electrospinning Process:

    • Set the syringe pump to a specific flow rate (e.g., 0.5-1.5 mL/h).

    • Apply a high voltage (e.g., 15-25 kV) to the spinneret.

    • As the polymer jet is ejected from the spinneret, the solvent evaporates, and solid nanofibers containing this compound are deposited on the collector.

  • Nanofiber Mat Collection: After a sufficient amount of nanofibers has been collected, turn off the high-voltage supply and the syringe pump.

  • Drying: Carefully remove the nanofiber mat from the collector and dry it in a vacuum oven at a temperature below the melting point of this compound for 24 hours to remove any residual solvent.

  • Storage: Store the nanofiber mat in a desiccator.

Characterization Protocols

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the composites, such as the melting temperature and latent heat of fusion of the this compound within the polymer matrix.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the composite material into an aluminum DSC pan and seal it.

  • DSC Analysis:

    • Place the sealed pan in the DSC cell.

    • Heat the sample from room temperature to a temperature above the melting point of the polymer (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample back to room temperature at a controlled cooling rate (e.g., 10°C/min).

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis:

    • Determine the melting temperature (Tm) and the latent heat of fusion (ΔHm) of the this compound from the endothermic peak in the second heating scan.

    • The encapsulation efficiency can be calculated by comparing the latent heat of the composite to that of pure this compound.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the composite materials and to determine the weight percentage of this compound in the composite.

Protocol:

  • Sample Preparation: Weigh 10-15 mg of the composite material into a TGA crucible.

  • TGA Analysis:

    • Place the crucible in the TGA furnace.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Data Analysis:

    • Analyze the resulting weight loss curve to determine the onset of decomposition temperature for both the this compound and the polymer matrix.

    • The weight loss corresponding to the volatilization of this compound can be used to confirm its content in the composite.

Scanning Electron Microscopy (SEM)

SEM is used to observe the morphology of the composites, including the dispersion of this compound within the polymer matrix and the structure of electrospun nanofibers.

Protocol:

  • Sample Preparation:

    • For bulk composites, fracture the sample in liquid nitrogen to obtain a clean cross-section.

    • Mount the fractured sample or a piece of the nanofiber mat onto an SEM stub using conductive carbon tape.

  • Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging during imaging.

  • SEM Imaging:

    • Place the coated sample in the SEM chamber.

    • Acquire images of the surface and/or cross-section at various magnifications to observe the microstructure.

Quantitative Data

The following tables summarize the expected quantitative data from the characterization of this compound-polymer composites. The exact values will depend on the specific polymer, the concentration of this compound, and the preparation method used.

Table 1: Thermal Properties of this compound/HDPE Composites Prepared by Melt Mixing

This compound (wt%)Melting Temperature (°C)Latent Heat of Fusion (J/g)
0--
1080 - 8520 - 25
2080 - 8540 - 50
3080 - 8560 - 75
4080 - 8580 - 100

Table 2: Mechanical Properties of this compound/PP Composites Prepared by Melt Mixing

This compound (wt%)Tensile Strength (MPa)Elastic Modulus (GPa)
030 - 351.2 - 1.5
1028 - 321.1 - 1.4
2025 - 301.0 - 1.3
3022 - 280.9 - 1.2
4020 - 250.8 - 1.1

Note: The incorporation of a soft phase change material like this compound is generally expected to decrease the tensile strength and elastic modulus of the polymer matrix.

Visualizations

Experimental_Workflows cluster_melt_mixing Melt Mixing cluster_solution_casting Solution Casting cluster_electrospinning Electrospinning mm1 Drying of Polymer mm2 Pre-mixing of This compound & Polymer mm1->mm2 mm3 Melt Compounding mm2->mm3 mm4 Compression Molding mm3->mm4 sc1 Polymer Dissolution sc2 Addition of this compound sc1->sc2 sc3 Casting of Solution sc2->sc3 sc4 Solvent Evaporation sc3->sc4 es1 Solution Preparation es2 Electrospinning Process es1->es2 es3 Nanofiber Collection es2->es3 es4 Drying es3->es4

Figure 1. Experimental workflows for preparing this compound-polymer composites.

Thermal_Energy_Storage Heat_In Heat Absorption Solid Solid State (Low Temp) Heat_Out Heat Release Liquid Liquid State (High Temp) Solid->Liquid Melting (Latent Heat Storage) Liquid->Solid Solidification (Latent Heat Release)

Figure 2. Mechanism of latent heat storage and release by this compound.

Drug Development Applications: A Note of Caution

While the concept of incorporating a phase change material like this compound into a polymer matrix for temperature-triggered drug release is intriguing, there is currently limited specific research available to support this application. The principles of controlled release from polymer matrices are well-established[1][2][3][4]. A hypothetical mechanism would involve the melting of this compound at a specific temperature (e.g., body temperature), leading to a change in the polymer matrix morphology and an increased diffusion rate of an embedded drug. However, significant research and development would be required to validate the efficacy, safety, and biocompatibility of such a system for pharmaceutical applications. Researchers interested in this area should focus on fundamental studies to explore the feasibility of this concept.

References

Troubleshooting & Optimization

Technical Support Center: Dissolving Tetracontane for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving tetracontane for experimental applications. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the successful preparation of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dissolution challenging?

A1: this compound is a long-chain alkane with the chemical formula C₄₀H₈₂.[1][2] At room temperature, it is a white, waxy solid.[1] Its long, non-polar hydrocarbon chain results in strong van der Waals forces between molecules, making it challenging to dissolve. The principle of "like dissolves like" is key; this compound's non-polar nature dictates its solubility in various solvents.

Q2: In which solvents is this compound soluble?

A2: this compound is insoluble in polar solvents like water.[1] It is soluble in non-polar organic solvents such as hexane, benzene, chloroform, and hot toluene.[1][2][3] The solubility in these solvents generally increases with temperature.[1]

Q3: How does temperature affect the solubility of this compound?

A3: The solubility of this compound in organic solvents significantly increases with a rise in temperature.[1] The added thermal energy helps to overcome the intermolecular forces within the solid this compound, allowing it to dissolve more readily.

Q4: Are there any safety precautions I should take when dissolving this compound?

A4: Yes. Many suitable organic solvents for this compound, such as hexane and toluene, are flammable. Therefore, heating these solvents should be done with caution, using a heating mantle or a hot plate in a well-ventilated fume hood. Avoid open flames. Always consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before beginning your experiment.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in a consolidated format, the following table provides illustrative solubility data for n-hexatriacontane (C₃₆H₇₄), a structurally similar long-chain alkane. This data can serve as a useful reference for estimating the solubility behavior of this compound.

SolventTemperature (°C)Solubility of n-Hexatriacontane ( g/100 g solvent)
Toluene200.4
301.2
403.5
509.8
Hexane200.1
300.3
400.8
502.1
Chloroform200.9
302.5
406.5
5015.0

Note: This data is for n-hexatriacontane and should be used as an estimation for this compound solubility.

Experimental Protocols

Detailed Methodology for Dissolving this compound (Isothermal Equilibrium Method)

This protocol describes the preparation of a this compound solution at a specific concentration by dissolving it in a suitable organic solvent with the aid of heat and agitation.

Materials:

  • This compound (solid)

  • An appropriate non-polar solvent (e.g., hexane, toluene, chloroform)

  • Glass vials with screw caps

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bars

  • Analytical balance

  • Spatula

  • Volumetric flasks

Procedure:

  • Solvent Selection: Choose a suitable non-polar organic solvent. Toluene is a good option for achieving higher concentrations, especially with heating.

  • Weighing this compound: Accurately weigh the desired amount of this compound using an analytical balance.

  • Solvent Addition: Transfer the weighed this compound into a glass vial. Add a magnetic stir bar and the calculated volume of the chosen solvent.

  • Heating and Stirring: Place the vial on a heating mantle or hot plate in a fume hood. Heat the solvent gradually while stirring continuously. The target temperature will depend on the desired concentration and the solvent's boiling point. For example, when using toluene, a temperature of 60-80°C is often effective.

  • Complete Dissolution: Continue heating and stirring until all the this compound has visibly dissolved, resulting in a clear solution. This may take some time, depending on the concentration and particle size of the this compound.

  • Cooling (if necessary): If the solution is to be used at a lower temperature, allow it to cool slowly to the target temperature. Be aware that supersaturation may occur, and precipitation is possible if the concentration exceeds the solubility at that temperature.

  • Storage: If not for immediate use, store the solution in a tightly sealed container to prevent solvent evaporation.

Troubleshooting Guide

Issue 1: this compound is not dissolving completely.

  • Possible Cause: Insufficient temperature.

    • Solution: Gradually increase the temperature of the solvent, ensuring it remains below the solvent's boiling point. The solubility of this compound is highly dependent on temperature.

  • Possible Cause: Insufficient solvent.

    • Solution: Add more solvent in small increments until the this compound dissolves. This will lower the final concentration.

  • Possible Cause: Inadequate agitation.

    • Solution: Ensure the magnetic stir bar is rotating at a sufficient speed to create a vortex and keep the solid suspended in the solvent.

Issue 2: The solution is cloudy or hazy, even after prolonged heating.

  • Possible Cause: The solution is saturated or supersaturated.

    • Solution: Add more solvent to decrease the concentration. Alternatively, filter the hot solution to remove any undissolved particles.

  • Possible Cause: Impurities in the this compound or solvent.

    • Solution: Use high-purity grade this compound and solvent.

Issue 3: this compound precipitates out of the solution upon cooling.

  • Possible Cause: The concentration is higher than the solubility limit at the lower temperature.

    • Solution: This is expected behavior. To maintain a solution at a lower temperature, you must work with a concentration at or below the solubility limit for that temperature. If a higher concentration is needed for a brief period at a lower temperature, you may be able to work with a supersaturated solution, but be aware of its instability.

Issue 4: Safety concerns with heating flammable solvents.

  • Possible Cause: Risk of fire or explosion.

    • Solution: Always heat flammable solvents in a properly functioning fume hood. Use a heating mantle or a spark-proof hot plate. Never use an open flame. Ensure proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is worn.

Visualizations

Experimental_Workflow Experimental Workflow for Dissolving this compound start Start weigh Weigh this compound start->weigh add_solvent Add Solvent and Stir Bar to Vial weigh->add_solvent heat_stir Heat and Stir in Fume Hood add_solvent->heat_stir check_dissolution Check for Complete Dissolution heat_stir->check_dissolution check_dissolution->heat_stir No solution_ready Solution Ready for Use check_dissolution->solution_ready Yes cool Cool to Target Temperature (Optional) solution_ready->cool store Store in Sealed Container cool->store

Caption: Workflow for dissolving this compound.

Troubleshooting_Dissolution Troubleshooting this compound Dissolution Issues issue Problem: this compound Not Dissolving cause1 Insufficient Temperature? issue->cause1 solution1 Increase Temperature cause1->solution1 Yes cause2 Insufficient Solvent? cause1->cause2 No resolved Problem Resolved solution1->resolved solution2 Add More Solvent cause2->solution2 Yes cause3 Inadequate Agitation? cause2->cause3 No solution2->resolved cause3->issue No, Re-evaluate solution3 Increase Stirring Speed cause3->solution3 Yes solution3->resolved

Caption: Troubleshooting dissolution problems.

References

Technical Support Center: Optimizing Tetracontane Analysis by GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of tetracontane (C44H90) in Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is achieving a good peak shape for this compound challenging in GC analysis? A1: this compound is a long-chain hydrocarbon with a very high boiling point (estimated >600°C), which presents several challenges in GC analysis.[1][2] These challenges include ensuring complete and rapid vaporization in the inlet, preventing thermal degradation, avoiding condensation within the column, and minimizing column bleed at the required high temperatures.[1][3][4] Incomplete vaporization or interactions within the GC system can lead to asymmetrical peak shapes like tailing or fronting.[5]

Q2: What is the most suitable GC column for this compound analysis? A2: For high-temperature GC (HTGC) analysis of high-molecular-weight hydrocarbons like this compound, non-polar stationary phases are predominantly used.[1] These columns separate compounds primarily based on their boiling points.[1] The most common and effective choices are columns with 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phases, which are designed for high-temperature stability.[1] For extreme temperatures (up to 450°C), robust metal columns are also an excellent option.[1]

Peak Tailing Issues

Q3: What causes my this compound peak to tail? A3: Peak tailing, where the latter half of the peak is broader than the first, is often caused by unwanted interactions within the GC system or physical issues in the flow path.[5][6] For a high-boiling point compound like this compound, common causes include:

  • System Activity: Active sites, such as exposed silanol groups in the inlet liner or on the column's stationary phase, can interact with the analyte.[5][7]

  • Column Contamination: Accumulation of non-volatile residues at the head of the column creates active sites that lead to tailing.[5][8]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volumes or turbulence in the carrier gas flow path, distorting the peak.[5][6][9]

  • Inadequate Injector Temperature: The injector temperature must be high enough to ensure the complete and rapid vaporization of this compound.[8][10] Incomplete vaporization is a common cause of tailing for high-boiling compounds.[8]

Q4: How can I fix peak tailing for this compound? A4: To resolve peak tailing, systematically address the potential causes:

  • Perform Inlet Maintenance: Regularly replace the inlet liner with a fresh, deactivated one. Also, replace the septum to prevent contamination.[5][11]

  • Trim the Column: Remove the contaminated section by trimming 10-20 cm from the front of the column. This eliminates accumulated non-volatile residues.[5][8]

  • Ensure Proper Column Installation: Verify that the column is cut cleanly at a 90° angle and installed at the correct height in both the injector and detector, as specified by the instrument manufacturer.[5][12]

  • Optimize Injector Temperature: Increase the injector temperature to ensure complete vaporization. For high-boiling point compounds, a temperature of 300-350°C is a good starting point.[8]

Peak Fronting Issues

Q5: My this compound peak is fronting. What is the most likely cause? A5: Peak fronting, where the first half of the peak is broader than the second, is a strong indicator of column overload.[5][12][13] This is the most common cause and happens when either the concentration or the volume of the injected sample is too high for the column's capacity.[5][14] The stationary phase becomes saturated, causing excess analyte molecules to travel down the column more quickly, resulting in a fronting peak.[12]

Q6: How do I eliminate peak fronting? A6: The solutions to peak fronting are centered on reducing the amount of analyte introduced onto the column:[14]

  • Reduce Sample Concentration: Dilute your sample.[5]

  • Decrease Injection Volume: Inject a smaller volume of your sample.[5]

  • Increase the Split Ratio: If using a split/splitless inlet, increasing the split ratio will introduce less sample onto the column.[5]

  • Use a Higher Capacity Column: Consider a column with a thicker stationary phase film or a wider internal diameter if you cannot adjust the sample concentration.[14]

Troubleshooting Guides

Guide 1: Diagnosing the Root Cause of Poor Peak Shape

Use the following workflow to identify and solve common peak shape problems encountered during this compound analysis.

G cluster_0 start Start: Poor Peak Shape Observed peak_type Examine the Peak Tailing or Fronting? start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting all_peaks_tail Are all peaks tailing (including solvent)? tailing->all_peaks_tail physical_issue Likely Physical Issue: - Improper Column Installation - Poor Column Cut - System Leak all_peaks_tail->physical_issue Yes analyte_issue Likely Chemical/Activity Issue: - Contaminated Liner/Column - Low Injector Temperature all_peaks_tail->analyte_issue No, only analyte overload Primary Cause: Column Overload fronting->overload solve_overload Solution: - Dilute Sample - Reduce Injection Volume - Increase Split Ratio overload->solve_overload solve_physical Solution: - Re-install Column Correctly - Re-cut Column End physical_issue->solve_physical solve_analyte Solution: - Perform Inlet Maintenance - Trim 10-20cm from Column - Increase Injector Temperature analyte_issue->solve_analyte

Caption: Troubleshooting workflow for GC peak shape issues.

Guide 2: Managing High-Temperature Effects

High-temperature analysis required for this compound can lead to column bleed, which appears as a rising baseline and increased noise, potentially obscuring peaks.[3][15]

Q7: How can I identify and minimize column bleed? A7: Column bleed is the thermal degradation of the column's stationary phase.[3] You can identify it by a rising baseline during a temperature-programmed run, especially at high temperatures.[3][15] To minimize bleed:

  • Use High-Temperature Columns: Ensure your column is rated for the temperatures required for your analysis.[1]

  • Condition New Columns: Properly condition new columns according to the manufacturer's instructions to remove volatile components.

  • Use High-Purity Carrier Gas: Oxygen and moisture in the carrier gas can accelerate stationary phase degradation.[16][17] Use high-purity gas with appropriate traps.

  • Avoid Exceeding Temperature Limits: Do not operate the column above its maximum recommended temperature.[17] Keeping the final temperature at least 20-30°C below the limit can prolong column life.[15]

  • Perform Regular Maintenance: Trim the column inlet periodically to remove degraded sections and perform routine inlet maintenance.[5]

Data Presentation: Recommended GC Parameters

The following table provides a starting point for GC method development for this compound analysis. Optimization will be necessary based on the specific instrument and application.[1]

ParameterRecommendationRationale & Potential Issues if Not Optimized
GC Column High-Temp Non-Polar (e.g., 100% Dimethylpolysiloxane)This compound is non-polar; a "like-dissolves-like" phase is needed. Standard columns will degrade at the required temperatures.[1]
15-30 m length, 0.25 mm ID, 0.1-0.25 µm filmShorter columns for faster analysis; thinner films reduce bleed and improve peak shape for high boilers.[18]
Injection Mode Split or SplitlessSplitless is for trace analysis.[19] Split injection can provide sharper peaks for higher concentrations but may cause discrimination of high boilers.[20][21]
Injector Temp 350 - 400 °CMust be high enough for rapid and complete vaporization of this compound. Too low a temperature will cause peak tailing.[4][8]
Carrier Gas Helium or HydrogenOptimize flow rate for maximum efficiency. Hydrogen often provides better efficiency at higher linear velocities.[5][18]
Oven Program Initial: 100-150°C, Ramp: 10-20°C/min, Final: 380-420°CA temperature program is essential. The final temperature must be high enough to elute this compound in a reasonable time.[18]
Detector FID or MSFID is robust for hydrocarbons. MS provides definitive identification. Detector temperature should be high to prevent condensation.

Experimental Protocols

Protocol 1: Sample Preparation

This protocol outlines a general procedure for preparing a solid or liquid sample for this compound analysis.[2][22]

  • For Solid Samples (e.g., waxes):

    • Accurately weigh approximately 1 g of the homogenized solid sample into a glass vial.[22]

    • Add 10 mL of a high-purity non-polar solvent such as hexane or dichloromethane.[22]

    • Vortex the mixture for 1 minute, then sonicate for 30 minutes to ensure efficient extraction.[22]

    • Centrifuge the sample to pellet any solid material and carefully transfer the supernatant to a clean vial.[22]

    • Dilute the final extract with hexane to a concentration suitable for GC analysis (typically 1-10 µg/mL).[22]

  • For Liquid Samples (e.g., oils):

    • Directly dilute the liquid sample in a high-purity non-polar solvent like hexane.[22] A starting dilution of 1:100 (v/v) is recommended, but this may require optimization.[22]

    • Vortex the diluted sample to ensure it is homogeneous.[22]

Protocol 2: GC-FID Method for this compound

This protocol provides a starting point for developing a GC-FID method.

G cluster_1 Experimental Workflow prep Sample Preparation (Protocol 1) inject Inject 1 µL into GC prep->inject separate GC Separation (See Parameter Table) inject->separate detect FID Detection separate->detect analyze Data Analysis (Peak Integration & Quant.) detect->analyze

Caption: Experimental workflow for the GC analysis of this compound.

  • System: Gas Chromatograph with a Flame Ionization Detector (FID).[18]

  • Column: DB-1ht or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector:

    • Mode: Splitless

    • Temperature: 380°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 120°C, hold for 1 minute.

    • Ramp: 15°C/min to 400°C.

    • Final Hold: Hold at 400°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Detector:

    • Type: FID

    • Temperature: 400°C

Logical Relationships in GC Optimization

Optimizing one parameter can affect others. This diagram illustrates the relationship between key GC parameters and their impact on analysis outcome.

G cluster_2 Parameter Interdependencies Temp Oven Temperature Program Resolution Resolution Temp->Resolution Affects Speed Analysis Speed Temp->Speed Affects PeakShape Peak Shape Temp->PeakShape Affects Flow Carrier Gas Flow Rate Flow->Resolution Affects Flow->Speed Affects Column Column Dimensions (L, ID, df) Column->Resolution Affects Column->Speed Affects Column->PeakShape Affects

Caption: Relationship between GC parameters and analytical goals.

References

Navigating the Purification of Crude Synthetic Tetracontane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and executing the purification of crude synthetic tetracontane. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude synthetic this compound?

A1: Common impurities largely depend on the synthetic route employed. For instance, if a Grignard reaction is used, impurities may include unreacted starting materials (e.g., alkyl halides), shorter-chain alkanes from side reactions, and residual solvents. Other potential impurities include isomers and related long-chain compounds.

Q2: Which purification method is most suitable for achieving high-purity this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization is effective for removing small amounts of impurities from a solid crude product.

  • Column chromatography is excellent for separating compounds with different polarities, such as removing more polar byproducts.

  • Urea adduction is highly selective for linear n-alkanes and is particularly useful for separating them from branched or cyclic isomers.[1]

  • Fractional vacuum distillation can be used to separate components with different boiling points, which is applicable if the impurities have significantly different volatilities than this compound.

For achieving the highest purity, a combination of these methods is often recommended.

Q3: How can I assess the purity of my purified this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing the purity of this compound.[2] This technique separates volatile and semi-volatile compounds and provides mass spectral data for definitive identification. The purity can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound.

Recrystallization

Issue: Oiling out instead of crystallization.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of this compound, or the concentration of impurities is high. The waxy nature of long-chain alkanes can also contribute to this issue.

  • Solution:

    • Select a lower-boiling point solvent.

    • Add a small amount of a "poorer" solvent (an anti-solvent) dropwise to the hot solution to induce crystallization. For non-polar compounds like this compound, a slightly more polar anti-solvent might be effective.

    • Ensure slow cooling. Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Issue: Low recovery of purified this compound.

  • Possible Cause:

    • Too much solvent was used, leading to significant loss of product in the mother liquor.[3]

    • The cooling temperature was not low enough to maximize crystal formation.

    • The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes.

    • Always wash the collected crystals with a minimal amount of ice-cold solvent.

Column Chromatography

Issue: Poor separation of this compound from impurities.

  • Possible Cause:

    • Inappropriate solvent system (eluent).

    • Improperly packed column (channeling).

    • Column overloading.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) first. For non-polar compounds like this compound, a non-polar eluent such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate) is typically used.

    • Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred.

    • Use an appropriate ratio of stationary phase to crude product. A general guideline is a 30:1 to 100:1 ratio by weight. For waxy solids, dry loading onto silica gel is a good strategy to ensure even application.

Issue: this compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the eluent. For example, if using pure hexane, slowly introduce a small percentage of ethyl acetate.

Urea Adduction

Issue: No formation of the urea-alkane adduct.

  • Possible Cause:

    • Incorrect solvent or solvent ratios.

    • Insufficient urea concentration.

    • The presence of a high concentration of branched or cyclic isomers which can inhibit adduct formation.

  • Solution:

    • Ensure a saturated solution of urea in a suitable solvent like methanol is used.

    • The crude this compound should be dissolved in a non-polar solvent like hexane or dichloromethane.

    • Vigorous stirring is crucial to promote the formation of the solid adduct.

Issue: Low yield of purified n-alkane.

  • Possible Cause:

    • Incomplete adduct formation.

    • Decomposition of the adduct with water was incomplete.

  • Solution:

    • Allow sufficient time for the adduct to form, potentially with gentle cooling.

    • When decomposing the adduct, ensure the water is hot and the mixture is stirred thoroughly until the solid adduct completely disappears.

Data Presentation: Comparison of Purification Methods

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Recrystallization >98%60-90%Simple, effective for removing small amounts of impurities.Can be solvent-intensive; potential for "oiling out" with waxy solids.
Column Chromatography >99%50-80%Excellent for separating compounds with different polarities.Can be time-consuming and requires large volumes of solvent.
Urea Adduction >99% for n-alkanes[1]70-95%Highly selective for linear alkanes, effectively removing isomers.[1]Less effective for purifying already high-purity material; requires specific solvent systems.
Fractional Vacuum Distillation >99%40-70%Effective for separating compounds with different boiling points.Requires specialized equipment; potential for thermal degradation of sensitive compounds.

Note: The values presented in this table are approximate and can vary significantly based on the initial purity of the crude material, the specific experimental conditions, and the scale of the purification.

Experimental Protocols

Recrystallization of this compound
  • Solvent Selection: In an appropriate flask, dissolve a small amount of crude this compound in a minimal amount of a hot solvent. Toluene or a mixture of non-polar and slightly polar solvents (e.g., hexane/ethyl acetate) are good starting points.[4] The ideal solvent will dissolve the this compound when hot but have low solubility when cold.

  • Dissolution: Add the crude this compound to an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a low temperature to remove any residual solvent.

Column Chromatography of this compound
  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

    • Add a protective layer of sand on top.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the eluent (e.g., by adding small percentages of ethyl acetate to hexane) to elute the this compound.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a high-purity solvent like hexane.[2]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 280-300°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1 minute, then ramp up to a final temperature (e.g., 300°C) at a rate of 10°C/min, and hold for a sufficient time to ensure elution of this compound.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of approximately 50-600 m/z.

  • Data Analysis: Identify the this compound peak based on its retention time and characteristic mass spectrum. Calculate the purity by determining the area percentage of the this compound peak relative to all other peaks in the chromatogram.

Visualizing Experimental Workflows

Recrystallization_Workflow A Dissolve Crude this compound in Minimal Hot Solvent B Hot Filtration (if necessary) A->B Insoluble impurities present C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Ice-Cold Solvent E->F G Dry Purified Crystals F->G Column_Chromatography_Workflow A Prepare Silica Gel Column B Dry Load Crude This compound A->B C Elute with Solvent System B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified this compound G->H Purity_Assessment_Workflow A Prepare Sample Solution (e.g., 1 mg/mL in Hexane) B Inject into GC-MS A->B C Separate Components on GC Column B->C D Detect and Fragment by MS C->D E Analyze Chromatogram and Mass Spectra D->E F Calculate Purity E->F

References

Technical Support Center: Optimizing Tetracontane for Thermal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the thermal analysis of tetracontane.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in thermal analysis?

A1: this compound (C₄₀H₈₂) is a long-chain n-alkane.[1] Due to its well-defined solid-liquid phase transition and significant latent heat of fusion, it is often used as a Phase Change Material (PCM) for thermal energy storage.[1] In thermal analysis, it can be studied as a pure substance, as part of a mixture to understand eutectic behavior, or incorporated into a composite material to assess its thermal properties.

Q2: Which thermal analysis techniques are most common for this compound?

A2: The most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is used to measure heat flow associated with phase transitions, allowing determination of melting point and enthalpy of fusion.[2][3][4] TGA is used to measure changes in mass as a function of temperature, which is useful for assessing thermal stability and the purity of the sample.[2][3][4]

Q3: What is the expected melting point and enthalpy of fusion for pure this compound?

A3: The melting point (Tfus) of pure n-tetracontane is approximately 354.6 K (81.45 °C), and its enthalpy of fusion (ΔHfus) is around 143.94 kJ/mol.[1]

Q4: How does changing the concentration of this compound in a binary alkane mixture affect its melting behavior?

A4: In a binary mixture with another n-alkane, the melting point of this compound will typically be depressed. At a specific "eutectic" composition, the mixture will exhibit a single, sharp melting point that is lower than the melting points of either of the pure components.[5] Away from the eutectic concentration, the mixture will melt over a broader temperature range.[5][6]

Q5: What effect does incorporating this compound into a polymer composite have on its thermal analysis?

A5: When this compound is part of a polymer composite, the DSC thermogram may show overlapping thermal effects from both the polymer matrix and the this compound. This can complicate the analysis of the melting peak of the this compound. Additionally, the presence of fillers can impact the thermal stability of the composite, which can be observed by TGA.[3]

Data Presentation

The following table illustrates the typical effect of concentration on the thermal properties of a binary n-alkane mixture, as determined by DSC. Note that these are representative values, and actual results will vary based on the specific alkanes and experimental conditions.

Concentration of Component AConcentration of Component BOnset Melting Temp. (°C)Peak Melting Temp. (°C)Enthalpy of Fusion (J/g)
100%0%80.581.5255
80%20%72.078.0220
60% (Eutectic)40%68.069.0195
40%60%69.575.0210
20%80%75.080.0230
0%100%84.085.0270

Experimental Protocols

Protocol 1: DSC Analysis of this compound

This protocol is for determining the melting point and enthalpy of fusion of this compound.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) in the temperature range of interest. The calibration should be performed under the same experimental conditions (purge gas, flow rate, heating rate, crucible type) as the sample measurement.[7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean aluminum DSC pan.[8] For samples that may release volatiles, use a hermetically sealed pan to prevent mass loss.[9]

    • Ensure the sample is spread evenly across the bottom of the pan to maximize thermal contact.

    • Prepare an empty, hermetically sealed aluminum pan as a reference.

  • DSC Program:

    • Equilibrate the sample at a temperature at least 20°C below the expected melting point (e.g., 60°C).

    • Hold isothermally for 5 minutes to ensure thermal equilibrium.[8]

    • Ramp the temperature at a controlled rate (a slower rate, such as 2-5 K/min, is recommended for better resolution of the melting peak) to a temperature at least 20°C above the melting point (e.g., 100°C).[8]

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating scan using the same parameters to ensure the thermal history is consistent.

  • Data Analysis:

    • From the second heating scan, determine the onset temperature of melting and the peak temperature.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

Protocol 2: TGA for Thermal Stability and Purity of this compound

This protocol is for assessing the thermal stability and purity of a this compound sample.

  • Instrument Calibration: Perform weight and temperature calibrations as per the instrument manufacturer's guidelines.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into a clean TGA pan (ceramic or platinum is often used).

    • Ensure the sample is evenly distributed in the pan.

  • TGA Program:

    • Equilibrate the sample at room temperature.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10-20 K/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative stability).[10]

  • Data Analysis:

    • Analyze the TGA curve (weight % vs. temperature). A pure, stable sample of this compound should show a single, sharp weight loss step corresponding to its volatilization/decomposition.

    • The presence of earlier weight loss steps may indicate the presence of volatile impurities.[11]

    • The onset temperature of decomposition provides information on the thermal stability of the material.

Troubleshooting Guides

DSC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Noisy or Drifting Baseline 1. Poor thermal contact between the pan and the sensor. 2. Contaminated sample pans or DSC cell. 3. Inconsistent purge gas flow.1. Ensure the bottom of the DSC pan is flat and sits flush on the sensor.[12][13] 2. Clean the DSC cell and use new, clean sample pans for each experiment.[9] 3. Check the gas supply and flow rate to ensure it is stable.
Broad or Asymmetric Melting Peak 1. High heating rate. 2. Large sample mass. 3. Impure sample.1. Reduce the heating rate (e.g., to 1-2 K/min) to improve resolution.[7] 2. Use a smaller sample mass (e.g., 2-5 mg). 3. If purity is , analyze with TGA or another analytical technique.
Unexpected Endotherms or Exotherms 1. Sample reacting with the pan material. 2. Polymorphic transitions in the sample. 3. Presence of moisture or other contaminants.[11]1. Use a more inert pan material (e.g., gold-plated copper or graphite). 2. Analyze the sample's thermal history and consider different cooling rates. 3. Dry the sample before analysis and ensure the purge gas is dry.[11]
Irreproducible Results 1. Inconsistent sample mass or preparation. 2. Different thermal histories of the samples.[11]1. Use a consistent sample mass and preparation technique for all runs. 2. Always perform a second heating run after a controlled cooling step to ensure a consistent thermal history.[11]
TGA Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Buoyancy Effects Changes in gas density with temperature can cause apparent weight changes.Perform a blank run with an empty pan and subtract it from the sample run to correct for buoyancy.
Incomplete Combustion (in air) 1. High heating rate. 2. Insufficient air flow.1. Reduce the heating rate to allow for complete reaction. 2. Increase the air flow rate to ensure sufficient oxygen is available.
Steps in Weight Loss are Not Sharp Overlapping decomposition events.Reduce the heating rate to better resolve the individual weight loss steps.
Sample Spilling from Pan Vigorous decomposition or boiling.Use a smaller sample size or a pan with a lid (with a pinhole to allow volatiles to escape).

Visualizations

Experimental_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis Thermal Analysis cluster_data Data Processing Calibrate Calibrate Instrument (DSC/TGA) Prepare_Sample Prepare this compound Sample (weigh, place in pan) Calibrate->Prepare_Sample Prepare_Ref Prepare Reference Pan (empty) Prepare_Sample->Prepare_Ref Load_Sample Load Sample & Reference into Instrument Prepare_Ref->Load_Sample Run_Program Execute Temperature Program (heating/cooling cycles) Load_Sample->Run_Program Acquire_Data Acquire Thermogram (Heat Flow / Weight vs. Temp) Run_Program->Acquire_Data Analyze_Data Analyze Data (determine Tm, ΔH, weight loss) Acquire_Data->Analyze_Data Report Generate Report Analyze_Data->Report

Caption: Workflow for Thermal Analysis of this compound.

Troubleshooting_Logic Start Problem with Thermal Analysis Data Check_Baseline Is the baseline noisy or drifting? Start->Check_Baseline Check_Peak Is the peak shape (melting/decomposition) asymmetric or broad? Check_Baseline->Check_Peak No Sol_Baseline Action: 1. Check pan-sensor contact. 2. Clean cell/use new pans. 3. Verify purge gas flow. Check_Baseline->Sol_Baseline Yes Check_Reproducibility Are the results irreproducible? Check_Peak->Check_Reproducibility No Sol_Peak Action: 1. Reduce heating rate. 2. Use smaller sample mass. 3. Check sample purity. Check_Peak->Sol_Peak Yes Sol_Reproducibility Action: 1. Standardize sample prep. 2. Ensure consistent thermal history (use 2nd heat scan). Check_Reproducibility->Sol_Reproducibility Yes End Data Quality Improved Check_Reproducibility->End No Sol_Baseline->Check_Peak Sol_Peak->Check_Reproducibility Sol_Reproducibility->End

Caption: Troubleshooting Logic for Common DSC/TGA Issues.

References

resolving tetracontane co-elution with other alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common issues in the gas chromatography (GC) analysis of long-chain alkanes. This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you resolve co-elution problems and improve your separations.

Troubleshooting Guide

This guide provides a systematic approach to resolving the co-elution of tetracontane (n-C40) with other alkanes.

Question 1: My chromatogram shows a single, broad peak where I expect to see this compound and other long-chain alkanes. How can I confirm this is a co-elution issue?

Answer: Differentiating between co-elution and general poor peak shape is a critical first step.[1] Here are indicators of co-elution:

  • Asymmetrical Peaks: Look for peaks with a noticeable shoulder or tailing.[1][2] A shoulder, which is a sudden discontinuity in the peak shape, is a strong indicator that two or more compounds are eluting simultaneously.[2]

  • Mass Spectrometry (MS) Data: If you are using an MS detector, examine the mass spectra across the peak width. A changing mass spectrum from the front to the tail of the peak is a definitive sign of multiple co-eluting components.[1][2]

  • Peak Purity Analysis: If you are using a diode array detector (DAD), software-based peak purity analysis can compare spectra across the peak to detect inconsistencies, which suggest co-elution.[2][3]

Question 2: What is the first and most effective parameter I should adjust to resolve co-eluting alkanes like this compound?

Answer: The oven temperature program is the most powerful parameter for improving the separation of compounds with different boiling points.[1][4] For long-chain alkanes, which separate primarily based on their boiling points, optimizing the temperature ramp is crucial.[5][6]

  • Initial Action: Decrease the temperature ramp rate. A slower ramp rate (e.g., 5°C/min instead of 10°C/min) increases the interaction time between the analytes and the column's stationary phase, which can significantly enhance the separation of closely eluting compounds.[1][5]

  • Initial Temperature: If using splitless injection, ensure the initial oven temperature is 10-20°C below the boiling point of your sample solvent to ensure proper focusing of the analytes at the head of the column.[7]

Question 3: I've slowed my temperature ramp, but this compound is still not fully resolved. What should I try next?

Answer: After optimizing the temperature program, you should evaluate your column parameters and carrier gas flow rate.

  • Optimize Carrier Gas Flow Rate: Ensure the carrier gas (Helium or Hydrogen) flow rate is set to its optimal linear velocity. Flow rates that are too high or too low reduce column efficiency, leading to broader peaks and decreased resolution.[5]

  • Evaluate Column Dimensions:

    • Increase Column Length: If baseline separation is not achievable, increasing the column length (e.g., from 30 m to 60 m) provides more theoretical plates and can significantly improve resolution, though it will also increase the analysis time.[5][8]

    • Decrease Internal Diameter (ID): Switching to a smaller ID column (e.g., from 0.25 mm to 0.18 mm) enhances separation efficiency and can improve the resolution of complex mixtures.[5][8]

Question 4: When is it necessary to switch to a different type of GC column?

Answer: You should consider changing your column if you have exhausted method optimization on your current column or if your sample contains a very complex mixture of isomers.

  • Slightly Different Selectivity: While most alkane separations use a non-polar 100% dimethylpolysiloxane stationary phase, switching to a phase with slightly different selectivity, like a low-bleed 5% phenyl-methylpolysiloxane, might resolve a particularly stubborn co-eluting pair.[1][5]

  • Advanced Techniques: For extremely complex samples, such as petroleum distillates, comprehensive two-dimensional gas chromatography (GCxGC) may be required.[1][9] This technique uses two columns with different stationary phases to provide a much higher level of resolving power.[1][9]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving co-elution issues with long-chain alkanes.

G cluster_0 start Problem: this compound Co-elution check_ms Confirm Co-elution (Check Peak Shape / MS Data) start->check_ms optimize_temp Step 1: Optimize Temp Program (Decrease Ramp Rate) check_ms->optimize_temp Confirmed resolved1 Resolution > 1.5? optimize_temp->resolved1 optimize_flow Step 2: Optimize Flow Rate resolved1->optimize_flow No end Problem Resolved resolved1->end Yes resolved2 Resolution > 1.5? optimize_flow->resolved2 change_column Step 3: Evaluate Column (Increase Length / Decrease ID) resolved2->change_column No resolved2->end Yes resolved3 Resolution > 1.5? change_column->resolved3 advanced_gc Step 4: Consider Advanced GC (e.g., GCxGC) resolved3->advanced_gc No resolved3->end Yes

Caption: A troubleshooting workflow for resolving alkane co-elution in GC.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing long-chain alkanes? Co-elution with long-chain alkanes is common due to their similar physical and chemical properties.[8] The primary causes are:

  • Similar Boiling Points: On the non-polar stationary phases typically used for alkane analysis, elution order is almost exclusively determined by boiling point.[1] Long-chain alkanes have very close boiling points, making separation challenging.

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve compounds with very similar boiling points. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.[8]

  • Sub-optimal Method Parameters: A temperature ramp that is too fast or an incorrect carrier gas flow rate can reduce separation efficiency, leading to peak broadening and co-elution.[8]

Q2: Which type of GC column is best for analyzing high molecular weight alkanes like this compound? A non-polar stationary phase is ideal for separating alkanes, as the elution order will follow the boiling points of the compounds.[5] For high-temperature analysis required for compounds like this compound, a column specifically designed for high temperatures is necessary. These columns are engineered to withstand temperatures up to 430 °C with minimal bleed.[10]

  • Recommended Phase: 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane.[5]

  • Column Type: A high-temperature, low-bleed capillary column is essential to handle the required oven temperatures without degrading the stationary phase.[10][11][12]

Q3: Can my injection technique affect the resolution of high-boiling point compounds? Yes, improper injection can lead to poor peak shape and apparent co-elution. High-boiling point compounds like this compound can be discriminated against in the injector if the temperature is not high enough or if the injection is too slow. A smooth, rapid injection is recommended to ensure the entire sample is transferred to the column as a narrow band. For splitless injections, the split vent should typically be opened after 0.75 to 1.0 minutes to ensure quantitative transfer without excessive solvent tailing.[8]

Data and Protocols

Table 1: GC Parameter Adjustments and Their Effect on Alkane Separation

This table summarizes how changing key GC parameters can affect analysis time and the resolution of long-chain alkanes.

Parameter ChangeEffect on Retention TimeEffect on ResolutionTypical Use Case
Decrease Temp. Ramp Rate IncreasesIncreasesResolving closely eluting adjacent alkanes.[8]
Increase Column Length IncreasesIncreases (by ~√2 for 2x length)When baseline separation is not achievable by other method optimizations.[8]
Decrease Column ID DecreasesIncreasesTo improve efficiency without a significant increase in analysis time.[8]
Decrease Film Thickness DecreasesIncreases (for high k' analytes)Analysis of very high-boiling point compounds (>C40).[8]
Optimize Flow Rate VariesMaximizes at optimal velocityA fundamental step for ensuring maximum column efficiency.[8]
Table 2: Example GC Method Parameters for High-Temperature Alkane Analysis

The following are starting parameters for a high-temperature GC method suitable for analyzing a broad range of alkanes, including this compound. These should be optimized for your specific application.

ParameterStandard MethodOptimized for Resolution
Column 30 m x 0.25 mm ID, 0.25 µm60 m x 0.25 mm ID, 0.25 µm
Stationary Phase 100% Dimethylpolysiloxane (low bleed)5% Phenyl-95% Dimethylpolysiloxane (low bleed)
Carrier Gas Helium at 1.2 mL/min (constant flow)Helium at 1.2 mL/min (constant flow)
Injector Temp. 320 °C340 °C
Injection Mode 1 µL, Splitless (0.75 min purge time)1 µL, Splitless (0.75 min purge time)
Oven Program 60°C (2 min hold), then 10°C/min to 380°C (hold 10 min)60°C (2 min hold), then 5°C/min to 380°C (hold 15 min)
Detector FIDFID
Detector Temp. 380 °C390 °C
Experimental Protocol: General Method for High-Resolution Alkane Separation

This protocol provides a starting point for developing a method to resolve co-elution issues with this compound and other long-chain alkanes.

  • Sample Preparation:

    • Accurately prepare a solution of your alkane sample in a high-purity, non-polar solvent such as hexane or cyclohexane.

    • If analyzing very high molecular weight waxes, gentle heating may be required to ensure complete dissolution.[8]

  • Column Installation and Conditioning:

    • Install a high-temperature, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) according to the manufacturer's instructions.[5]

    • Condition the column by heating it to 20-30°C above the final temperature of your analysis method and holding for several hours with the carrier gas flowing to remove contaminants and stabilize the stationary phase.[5]

  • Instrument Setup (Based on Table 2):

    • Set the injector and detector temperatures appropriately for high-boiling point analytes (e.g., 320°C and 380°C, respectively).

    • Set the carrier gas (Helium or Hydrogen) to a constant flow rate optimized for your column dimensions (e.g., 1.2 mL/min for a 0.25 mm ID column).[1]

    • Program the oven with an initial temperature and a ramp rate designed to separate the analytes of interest. A good starting point is an initial temperature of 60°C with a 2-minute hold, followed by a ramp of 10°C/min to a final temperature of 380°C, held for 10 minutes.[1]

  • Analysis and Optimization:

    • Inject a standard alkane mixture to verify system performance and identify retention times.

    • Inject your sample.

    • If co-elution of this compound is observed, begin the troubleshooting workflow by first reducing the oven temperature ramp rate (e.g., to 5°C/min).[5]

    • Calculate the resolution (Rs) between the critical peak pair. A value greater than 1.5 indicates baseline separation.[8] Continue to adjust parameters until the desired resolution is achieved.

References

Tetracontane Analysis by Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in tetracontane sample preparation for mass spectrometry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis by mass spectrometry challenging?

This compound (C₄₀H₈₂) is a long-chain, saturated hydrocarbon (n-alkane).[1][2] Its analysis by mass spectrometry presents several challenges stemming from its physical and chemical properties:

  • Low Solubility: It is a waxy solid at room temperature, insoluble in water and only soluble in certain non-polar organic solvents, making sample handling difficult.[1][3]

  • High Boiling Point: Its high boiling point requires elevated temperatures for vaporization, which can lead to thermal degradation before analysis.[1][4]

  • Non-Polarity: Its lack of functional groups makes it difficult to ionize efficiently using "soft" ionization techniques.[5]

  • Extensive Fragmentation: "Hard" ionization methods like Electron Ionization (EI) cause significant fragmentation, often resulting in a weak or absent molecular ion peak, which complicates identification.[6][7][8]

Q2: What are the key physical and chemical properties of this compound relevant to mass spectrometry?

Understanding the properties of this compound is crucial for developing an effective analytical method.

PropertyValueSignificance for MS Analysis
Molecular Formula C₄₀H₈₂Determines the exact mass of the molecule.[9][10]
Molecular Weight 563.1 g/mol High mass requires appropriate mass analyzer range and can pose challenges for some ionization techniques.[1][9][11]
Melting Point 80-84 °CThe sample is solid at room temperature and requires heating for dissolution and vaporization.[2][3]
Boiling Point ~528 °CNecessitates high temperatures for GC analysis, increasing the risk of thermal degradation.[1]
Appearance White, waxy solid/flakesVisual confirmation of the physical state.[1]
Solubility Insoluble in water; Soluble in non-polar organic solvents like hexane, benzene, and chloroform.[1][3]Dictates the choice of solvent for sample preparation. Solubility increases with temperature.[1]

Q3: Which ionization techniques are most suitable for this compound analysis?

The choice of ionization technique is critical and depends on the analytical goal (e.g., identification vs. quantification).

  • Electron Ionization (EI): This is the most common method used with Gas Chromatography-Mass Spectrometry (GC-MS).[7] EI is a "hard" ionization technique that uses high-energy electrons to ionize molecules, leading to extensive and reproducible fragmentation.[7][12] While this is useful for structural elucidation and library matching, the molecular ion is often very weak or absent for long-chain alkanes like this compound.[6]

  • Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation and a more prominent protonated molecule or adduct ion.[13] This can be advantageous for confirming the molecular weight of this compound.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique well-suited for high molecular weight and thermally labile compounds.[13][14][15] While less common for non-polar hydrocarbons, it could be an alternative for direct analysis from a solid phase, minimizing thermal degradation.[16][17]

Q4: What does a typical Electron Ionization (EI) mass spectrum of this compound look like?

The EI mass spectrum of this compound is characterized by a distinctive pattern of fragment ions.

  • Molecular Ion (M⁺): The molecular ion peak at m/z 562.6 is expected to be of very low abundance or completely absent.[6]

  • Fragmentation Pattern: The spectrum will be dominated by a series of hydrocarbon cluster peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.[6]

  • Prominent Peaks: The most prominent peaks typically correspond to stable carbocation fragments (CnH2n+1), such as m/z 57 (C₄H₉⁺) and 71 (C₅H₁₁⁺).[9]

Troubleshooting Guides

Problem: Poor Solubility & Sample Precipitation

Q5: My this compound sample is not dissolving or is precipitating out of solution. What should I do?

This is a common issue due to this compound's non-polar nature and solid state at room temperature.

  • Possible Cause: Use of an inappropriate solvent.

    • Solution: Ensure you are using a non-polar organic solvent. High-purity hexane, dichloromethane, or chloroform are effective choices.[1][6] Avoid polar solvents like water, methanol, or acetonitrile, in which this compound is insoluble or only slightly soluble.[3]

  • Possible Cause: Insufficient temperature.

    • Solution: Gently warm the solvent and sample mixture. The solubility of this compound in organic solvents increases with temperature.[1] Sonication can also aid in the dissolution process by breaking up solid aggregates.[6]

  • Possible Cause: Sample concentration is too high.

    • Solution: Prepare a more dilute solution. For GC-MS analysis, concentrations in the range of 1-10 µg/mL are typically sufficient.[6] If a higher concentration is needed for other purposes, you may need to work at an elevated temperature continuously.

Problem: No Signal or Very Low Peak Intensity

Q6: I am injecting my sample but see no peak for this compound, or the signal is extremely weak. What are the potential issues?

This can be caused by problems in sample introduction, chromatography, or ionization. Use the following logical workflow to diagnose the issue.

G start No / Low Signal for this compound check_std 1. Verify Instrument Performance Run a known standard (e.g., a shorter alkane). start->check_std std_ok Standard OK? check_std->std_ok check_sol 2. Check Sample Solubility Is the sample fully dissolved before injection? std_ok->check_sol Yes instrument_issue Troubleshoot general instrument failure (e.g., leaks, detector fault). std_ok->instrument_issue No sol_ok Sample Dissolved? check_sol->sol_ok check_gc 3. Review GC Parameters Are inlet and oven temperatures appropriate? sol_ok->check_gc Yes sol_issue Re-prepare sample. Use appropriate solvent, warming, and sonication. sol_ok->sol_issue No gc_ok GC Params OK? check_gc->gc_ok check_ms 4. Review MS Parameters Is the mass range correct? Is the detector on? gc_ok->check_ms Yes gc_issue Optimize GC method. Increase inlet/transfer line temps. Check for column bleed/degradation. gc_ok->gc_issue No ms_ok MS Params OK? check_ms->ms_ok ms_issue Correct MS settings. Ensure mass range includes expected fragments (e.g., 50-600 amu). Check ion source for contamination. ms_ok->ms_issue No final_check Consider sample degradation or adsorption. Use silanized vials/liners. ms_ok->final_check Yes

Caption: A logical workflow to diagnose low or absent signal issues.

Problem: Contamination and Unexpected Peaks

Q7: My chromatogram shows multiple unexpected peaks. How can I identify and eliminate contamination?

Contamination can originate from various sources during sample preparation and analysis.[18][19]

  • Possible Cause: Contaminated solvents or reagents.

    • Solution: Use high-purity, GC-MS grade solvents. Run a "solvent blank" (injecting only the solvent) to check for impurities. Do not "top off" solvent reservoirs.

  • Possible Cause: Contaminated labware.

    • Solution: Thoroughly clean all glassware, syringes, and vials. Consider using disposable, high-quality glass vials.[18] Avoid plastic containers, as plasticizers (e.g., phthalates) can leach into the solvent.

  • Possible Cause: Sample carryover.

    • Solution: Run blank injections between samples to ensure the previous sample has been completely eluted from the column. Implement a rigorous cleaning protocol for the injection syringe.

  • Possible Cause: Environmental contamination.

    • Solution: Work in a clean environment, such as a laminar flow hood, to prevent airborne contaminants from entering the sample.[20] Keep sample vials capped whenever possible.

Experimental Protocols

Protocol: GC-MS Analysis of this compound in an Organic Matrix

This protocol provides a general method for the identification and quantification of this compound.[6] Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation

  • For Solid Samples (e.g., waxes, plant material):

    • Accurately weigh ~1 gram of the homogenized sample into a clean glass vial.

    • Add 10 mL of high-purity hexane or dichloromethane.

    • Vortex for 1 minute, then sonicate for 30 minutes for efficient extraction.

    • Centrifuge to pellet solid material and carefully transfer the supernatant to a new vial.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.

    • Dilute the final extract with hexane to a working concentration of 1-10 µg/mL.[6]

  • For Liquid Samples (e.g., oils):

    • Directly dilute the sample in high-purity hexane to a final concentration of 1-10 µg/mL.[6]

2. GC-MS Instrument Parameters

ParameterRecommended SettingNotes
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column is suitable for alkane analysis.
Injection Volume 1 µL
Inlet Temperature 300 °CHigh temperature needed to ensure complete vaporization.
Carrier Gas HeliumFlow Rate: 1.0 mL/min (constant flow).
Oven Program Initial: 100 °C, hold 2 minThis program should be optimized. Due to this compound's high boiling point, a high final temperature is necessary for elution.[6]
Ramp: 15 °C/min to 320 °C
Hold: 10 min at 320 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI)70 eV.
Scan Range 50 - 650 m/zEnsures detection of key fragments and potential molecular ion.

3. Data Analysis

  • Retention Time: Confirm the retention time of this compound by running a certified reference standard. Due to its high boiling point, it will be a late-eluting peak.[6]

  • Mass Spectrum: Identify the peak corresponding to this compound by its characteristic mass spectrum, noting the pattern of CnH2n+1 fragments and the low abundance of the molecular ion.

Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Solid or Liquid Sample extract Extraction / Dilution (Hexane, DCM) sample->extract concentrate Concentration (Nitrogen Stream) extract->concentrate dilute Final Dilution (1-10 µg/mL) concentrate->dilute injection GC Injection (1 µL) dilute->injection separation Chromatographic Separation (HP-5ms column) injection->separation ionization Ionization (EI, 70 eV) separation->ionization detection Mass Detection (m/z 50-650) ionization->detection tic Total Ion Chromatogram detection->tic ms_spec Mass Spectrum Analysis tic->ms_spec identify Compound Identification (Retention Time & Fragmentation) ms_spec->identify

Caption: Experimental workflow for the GC-MS analysis of this compound.

G parent This compound Molecule (C40H82) molecular_ion Molecular Ion [M]•+ (m/z 562) parent->molecular_ion Electron Impact (EI) fragment1 Loss of Alkyl Radical [M - CnH2n+1]+ molecular_ion->fragment1 fragment2 Formation of Stable Carbocations (CnH2n+1)+ fragment1->fragment2 series Series of Fragments Separated by 14 Da (-CH2-) fragment2->series

Caption: Generalized fragmentation pathway of n-alkanes in EI-MS.

References

preventing thermal degradation of tetracontane during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the thermal degradation of tetracontane during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal degradation a concern during analysis?

This compound (C40H82) is a long-chain n-alkane with a high melting point (80-84°C) and boiling point (524°C).[1] During analytical techniques that require high temperatures, such as gas chromatography (GC), there is a significant risk of thermal degradation (pyrolysis), where the molecule breaks down into smaller fragments.[2][3] This degradation can lead to inaccurate quantification, misidentification of the compound, and the appearance of artifact peaks in the chromatogram.

Q2: At what temperatures does thermal degradation of this compound typically occur?

While the complete pyrolysis of long-chain alkanes occurs at very high temperatures (often above 400°C), thermal degradation can begin at lower temperatures within the heated zones of analytical instruments, such as a GC injector. For high molecular weight hydrocarbons, it is crucial to use the lowest possible temperatures that still allow for complete vaporization and elution to minimize degradation. Some studies on related compounds suggest that for every 1% of sample decomposition, instrument residence times can range from about half an hour at 375°C to less than a minute at 450°C, highlighting the sensitivity of these compounds to heat.

Q3: Which analytical techniques are most susceptible to causing thermal degradation of this compound?

Gas chromatography (GC) and GC-Mass Spectrometry (GC-MS) are the primary techniques where thermal degradation of this compound is a significant concern. This is due to the high temperatures required in the injection port to vaporize the sample and the oven temperatures needed to elute such a high-boiling point compound from the analytical column.[4] Pyrolysis-GC (Py-GC) is a technique that intentionally uses high temperatures to decompose the sample into smaller fragments for analysis.[2][3]

Q4: How can I minimize thermal degradation when using Gas Chromatography (GC)?

Minimizing thermal degradation in GC involves optimizing several parameters:

  • Injection Technique: Cool on-column injection is the most effective method for preventing thermal degradation as the sample is introduced directly onto the column without passing through a heated injector.[5][6][7] If a vaporizing injector is used, a Programmed Temperature Vaporization (PTV) inlet is preferable to a standard split/splitless inlet as it allows for a lower initial injection temperature followed by a rapid temperature ramp.

  • Injector Temperature: If using a split/splitless injector, it is crucial to find a balance. The temperature must be high enough for complete vaporization but not so high as to cause significant degradation. A starting point of 300-350°C is often recommended for high-boiling alkanes, but this should be optimized for your specific instrument and method.[4]

  • Oven Program: A moderate oven temperature ramp rate (e.g., 10-20°C/min) is generally recommended.[4] The final oven temperature should be sufficient to elute the this compound but should not significantly exceed what is necessary.

  • Liner Type: Using an inert or deactivated GC inlet liner can help reduce catalytic degradation of the analyte on active sites.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to thermal degradation.

Symptom Possible Cause Recommended Solution
Low or no peak for this compound Incomplete vaporization in the injector.Increase the injector temperature in increments of 10-20°C. For high molecular weight compounds like this compound, temperatures of 300°C or higher may be necessary.[4]
Thermal degradation in the injector.If increasing the injector temperature does not improve the response or leads to the appearance of smaller, earlier eluting peaks, thermal degradation is likely. Reduce the injector temperature. Consider using a cool on-column or PTV injector if available.[5][6][7]
Insufficient elution temperature.Ensure the final oven temperature is high enough for elution. A final hold temperature around 320-340°C is often required for heavy hydrocarbons.[4]
Appearance of unexpected, smaller peaks before the this compound peak Thermal degradation of this compound into smaller hydrocarbon fragments.This is a strong indicator of thermal degradation. Lower the injector temperature. Optimize the oven ramp rate to be less aggressive. Use a more inert inlet liner. Switch to a cool on-column injection technique if possible.[5][6][7]
Poor peak shape (tailing or fronting) Active sites in the GC system causing analyte interaction and degradation.Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for nonpolar compounds. Replace the septum and liner regularly.[8]
Column overloading.Dilute the sample or use a split injection to reduce the amount of sample introduced to the column.[8]
Poor reproducibility of peak area Inconsistent vaporization or degradation.Optimize the injection technique for consistency. A cool on-column or PTV injector will provide better reproducibility for thermally sensitive compounds.[5][6][7] Ensure the syringe injection speed and sample volume are consistent.

Experimental Protocols

Detailed Protocol for GC-MS Analysis of this compound with Minimized Thermal Degradation

This protocol provides a starting point for the analysis of this compound using GC-MS, with a focus on minimizing thermal degradation.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as hexane or dichloromethane.

  • From the stock solution, prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).[9]

2. GC-MS Instrumentation and Parameters:

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Injection Technique Cool On-Column (Preferred) or PTV in Solvent Vent Mode Minimizes thermal stress on the analyte by avoiding a hot injection port.[5][6][7]
Injector Temperature If using PTV: Start at a temperature below the solvent boiling point (e.g., 40°C), then ramp quickly to 350°C. If using Split/Splitless (less ideal): Start optimization at 300°C and adjust based on peak shape and recovery.[4]Balances vaporization with minimizing degradation.
Injection Volume 1 µL
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.[4]
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimal for a 0.25 mm ID column to maintain good separation.[4]
GC Column Non-polar column (e.g., DB-1ht, ZB-1ht) with a thin film (0.1 µm), 15-30 m length, 0.25 mm ID."Like dissolves like" principle for non-polar analytes. Thin film allows for lower elution temperatures.
Oven Temperature Program Initial Temperature: 100-150°C (hold for 1-2 min). Ramp Rate: 10-20°C/min. Final Temperature: 320-340°C (hold for 5-10 min).[4]The initial hold focuses the analytes at the head of the column. A moderate ramp provides good separation. The final hold ensures complete elution.
MS Transfer Line Temp. 300-320°CMust be high enough to prevent condensation of the analyte.
Ion Source Temperature 230°CStandard temperature for Electron Ionization (EI) sources.[8]
Ionization Mode Electron Ionization (EI) at 70 eVProduces reproducible fragmentation patterns for identification.[8]
Mass Range m/z 40-650To detect the molecular ion (if present) and characteristic fragment ions.

3. Data Analysis:

  • The retention time for this compound should be confirmed by injecting a pure standard.

  • The mass spectrum of n-alkanes is characterized by a series of hydrocarbon fragment ions separated by 14 Da (CH2 group). The molecular ion (M+) for long-chain alkanes is often of very low abundance or absent in EI-MS.[9] Look for characteristic fragment ions for identification.

Visualizations

Troubleshooting_Workflow start Start: Analytical Issue with this compound issue Symptom Observed? (e.g., Low/No Peak, Extra Peaks, Poor Shape) start->issue low_peak Low or No Peak issue->low_peak Low/No Peak extra_peaks Extra, Smaller Peaks Observed issue->extra_peaks Extra Peaks bad_shape Poor Peak Shape (Tailing/Fronting) issue->bad_shape Poor Shape check_temps Check Temperatures (Injector & Final Oven Temp) low_peak->check_temps degradation_suspected Thermal Degradation Suspected extra_peaks->degradation_suspected check_system Check for Active Sites/Overloading bad_shape->check_system increase_injector Increase Injector Temperature check_temps->increase_injector Injector Temp Too Low increase_oven Increase Final Oven Temperature check_temps->increase_oven Final Oven Temp Too Low check_temps->degradation_suspected No Improvement / Worse end End: Problem Resolved increase_injector->end increase_oven->end reduce_injector Reduce Injector Temperature degradation_suspected->reduce_injector use_coc Use Cool On-Column or PTV Injector reduce_injector->use_coc use_coc->end deactivate Use Deactivated Liner/Column check_system->deactivate Tailing dilute Dilute Sample or Use Split Injection check_system->dilute Fronting deactivate->end dilute->end Degradation_Factors cluster_parameters Analytical Parameters cluster_solutions Mitigation Strategies injector_temp Injector Temperature degradation Thermal Degradation Risk injector_temp->degradation Increases residence_time Residence Time in Hot Zone residence_time->degradation Increases active_sites Active Sites (Liner/Column) active_sites->degradation Increases (Catalytic Effect) coc_injection Cool On-Column Injection optimized_temp Optimized (Lower) Injector Temp inert_flowpath Inert Flow Path degradation->coc_injection Mitigated by degradation->optimized_temp Mitigated by degradation->inert_flowpath Mitigated by

References

Technical Support Center: Optimization of Oven Temperature Program for Tetracontane Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of oven temperature programs for the gas chromatographic (GC) separation of tetracontane (C40H82).

Frequently Asked Questions (FAQs)

Q1: Why is a high oven temperature required for the analysis of this compound?

A2: this compound is a high-molecular-weight alkane with a very high boiling point. Consequently, high temperatures are necessary for both the injector to ensure complete vaporization of the sample and for the oven to facilitate its elution from the GC column in a reasonable timeframe.[1] Insufficient temperatures can result in poor peak shape, low sensitivity, or even complete failure to detect the analyte.[1]

Q2: What is the impact of the oven temperature program on the separation of this compound?

A2: The oven temperature program, which includes the initial temperature, ramp rate(s), and final temperature, is critical for achieving good separation of this compound from other components in a mixture.[2][3]

  • Initial Temperature and Hold Time: These parameters affect the resolution of early-eluting, more volatile compounds.[2] For splitless injections, a hold time is necessary to effectively trap analytes at the head of the column.[2]

  • Ramp Rate: The rate at which the oven temperature increases influences peak resolution and analysis time. Slower ramp rates generally improve resolution but lengthen the run time.[4]

  • Final Temperature and Hold Time: The final temperature must be high enough to ensure that high-boiling point compounds like this compound are eluted from the column.[1] A hold at the final temperature helps to remove all components from the column, preventing contamination of subsequent runs.[2]

Q3: What type of GC column is recommended for this compound separation?

A3: For non-polar analytes like this compound, a non-polar stationary phase is recommended.[1] The separation of alkanes is primarily based on their boiling points, and a non-polar column ensures a predictable elution order where compounds with lower boiling points elute first.[1] For high-molecular-weight compounds, a thinner film thickness is often preferred to minimize column bleed at high temperatures and reduce retention times.[1]

Q4: Can I use an isothermal oven temperature for this compound analysis?

A4: Isothermal analysis (maintaining a constant oven temperature) is generally not suitable for samples containing a wide range of compounds, which is common when analyzing for this compound.[4] A temperature program is used when there is a broad range of components to be separated, from volatile to semi-volatile.[4][5] An isothermal method high enough to elute this compound would cause early-eluting peaks to be poorly resolved, while a lower isothermal temperature would result in excessively long retention times for this compound.

Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of this compound.

Issue 1: No Peak or Very Small Peak for this compound
Possible CauseRecommended Solution
Insufficient Injector Temperature Increase the injector temperature to ensure complete and rapid vaporization of this compound. For high-boiling point compounds, temperatures of 300-350°C may be necessary.[6]
Insufficient Oven Temperature or Run Time Ensure the final oven temperature is high enough and the hold time is long enough for this compound to elute.[1] The detector temperature should also be higher than the final oven temperature to prevent condensation.[1]
Sample Loss in the Inlet Use a splitless injection mode to maximize the transfer of the analyte to the column.[1]
Column or System Activity Active sites in the inlet liner or at the head of the column can cause irreversible adsorption of analytes. Deactivated liners and guard columns can mitigate this. Regular system maintenance is crucial.[7]
Detector Issues Confirm that the detector is functioning correctly and its temperature is set appropriately (typically higher than the final oven temperature).[1]
Issue 2: Peak Tailing
Possible CauseRecommended Solution
Inadequate Vaporization Increase the injector temperature to ensure complete vaporization.[1]
Active Sites in the System Silanol groups in the injector liner or on the column can interact with analytes. Use a deactivated liner and perform regular column conditioning.[6][7]
Column Contamination High-boiling point residues from previous injections can interfere with the separation. Bake out the column at its maximum allowed temperature.[7]
Improper Column Installation If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing. Reinstall the column according to the manufacturer's instructions.
Slow Sample Transfer For splitless injections, ensure the purge activation time is optimized to prevent solvent tailing, which can affect peak shape.[1][6]
Issue 3: Poor Resolution
Possible CauseRecommended Solution
Incorrect Oven Temperature Program Optimize the temperature ramp rate. A slower ramp rate (e.g., 5-10°C/min) can improve the separation of closely eluting compounds.[2][4] Reducing the initial oven temperature can improve the resolution of early-eluting peaks.[2]
Column Overloading Injecting too much sample can lead to broad, poorly resolved peaks.[6] Dilute the sample or reduce the injection volume.
Carrier Gas Flow Rate Too High or Low Optimize the carrier gas flow rate for your column dimensions to achieve the best efficiency.
Wrong Column Phase or Dimensions Ensure you are using a non-polar column suitable for high-temperature analysis. A longer column or one with a smaller internal diameter can provide better resolution.[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a starting point for method development. Parameters should be optimized for the specific instrument and application.

1. Sample Preparation (Solid Samples)

  • Accurately weigh approximately 1 g of the homogenized solid sample into a glass vial.[8]

  • Add 10 mL of a suitable organic solvent such as hexane or dichloromethane.[8]

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes for efficient extraction.[8]

  • Centrifuge the sample to pellet any solid material and carefully transfer the supernatant to a clean vial.[8]

  • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Dilute the final extract with hexane to a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).[8]

2. GC-MS Instrument Parameters

ParameterRecommended SettingRationale
GC System Agilent 6890N or similarA widely used and reliable platform.[1]
Column Non-polar, high-temperature column (e.g., DB-1ht, 30 m x 0.25 mm ID, 0.1 µm film)Suitable for separation of high-boiling point, non-polar compounds like this compound.[1]
Carrier Gas Helium, Constant Flow Mode (1.0 - 1.5 mL/min)Provides good separation efficiency.[1]
Injection Mode SplitlessMaximizes analyte transfer to the column for trace analysis.[1][6]
Injection Volume 1 µLA standard volume to avoid column overloading.[1][6]
Injector Temperature 320°C - 350°CEnsures complete vaporization of high-boiling point analytes.[1][6]
Oven Program Initial: 60°C, hold for 2 minRamp: 15°C/min to 350°CHold: 10 min at 350°CA typical starting program. The ramp and final temperature are designed to elute this compound as a sharp peak.[6] This may need optimization.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides identification, while FID is robust for hydrocarbon quantification.[1]
MS Transfer Line 350°CMust be higher than the final oven temperature to prevent condensation.[6]
Ion Source Temp. 230°CStandard temperature for electron ionization.[6]
Detector Temp. (FID) 360°CShould be higher than the final oven temperature.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Solid or Liquid Sample Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Dilution Dilution to Working Concentration Extraction->Dilution Injection GC Injection (Splitless, 320°C) Dilution->Injection Separation Column Separation (Temp. Program) Injection->Separation Detection Detection (MS or FID) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for the GC analysis of this compound.

troubleshooting_logic Problem GC Problem Observed (e.g., No Peak, Tailing) Check_Injector Check Injector Parameters Problem->Check_Injector Start Here Check_Oven Check Oven Program Problem->Check_Oven Check_System Check System Integrity Problem->Check_System Injector_Temp Is Temp. > 320°C? Check_Injector->Injector_Temp Increase_Injector_Temp Action: Increase Injector Temp Injector_Temp->Increase_Injector_Temp No Injector_Temp->Check_Oven Yes Resolved Problem Resolved Increase_Injector_Temp->Resolved Oven_Temp Is Final Temp. High Enough? Check_Oven->Oven_Temp Increase_Oven_Temp Action: Increase Final Temp & Hold Time Oven_Temp->Increase_Oven_Temp No Oven_Temp->Check_System Yes Increase_Oven_Temp->Resolved System_Leaks Leaks or Contamination? Check_System->System_Leaks Maintain_System Action: Perform Maintenance System_Leaks->Maintain_System Yes System_Leaks->Resolved No Maintain_System->Resolved

Caption: Logic diagram for troubleshooting common GC separation issues.

References

Technical Support Center: Optimizing Tetracontane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for reducing baseline noise in the gas chromatography (GC) analysis of tetracontane and other high molecular weight alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise in high-temperature GC analysis of this compound?

A1: Baseline noise in the analysis of high-boiling-point compounds like this compound is often exacerbated by the high temperatures required for elution. The primary causes include:

  • Column Bleed: The stationary phase of the GC column degrades at high temperatures, releasing volatile siloxane compounds.[1] This is a very common cause of a rising baseline during a temperature-programmed run.[2]

  • Septum Bleed: The inlet septum can release volatile materials when heated, which then collect on the column and elute, causing baseline disturbances or discrete "ghost" peaks.[2] This is particularly prevalent in temperature-programmed analyses.

  • Contaminated Carrier Gas: Impurities such as moisture, oxygen, or hydrocarbons in the carrier gas can lead to an unstable and noisy baseline.[2][3] Even small leaks in the gas lines can introduce contaminants.[4]

  • Detector Contamination: Over time, deposits can build up inside the detector (e.g., the FID jet and collector), leading to erratic signals and increased noise.[1][3] This can be caused by the combustion of column bleed, sample matrix, and other impurities.[3]

  • System Leaks: Leaks at fittings and connections can introduce air into the system, which can damage the stationary phase at high temperatures and cause baseline instability.[2][4]

Q2: My baseline is consistently rising throughout my temperature-programmed run. What is the likely cause and how can I fix it?

A2: A steadily rising baseline during temperature programming is a classic symptom of column bleed.[2] This occurs when the column's stationary phase breaks down at elevated temperatures. Here’s how to address it:

  • Column Conditioning: Ensure the column has been properly conditioned. Conditioning removes residual solvents and volatile components from the stationary phase.[5] It is recommended to condition the column overnight at its maximum isothermal temperature to minimize downtime.

  • Use a Low-Bleed Column: For high-temperature applications, always use a column specifically designed for low bleed. These columns have more stable stationary phases.

  • Check Maximum Temperature: Verify that your method's maximum temperature does not exceed the column's specified upper temperature limit.

  • Carrier Gas Purity: Use high-purity carrier gas and ensure that gas purifiers and traps are installed and functioning correctly to remove oxygen and moisture, which can accelerate phase degradation.[4]

Q3: I see sharp, random spikes in my baseline. What could be causing this?

A3: Sharp, random spikes are typically due to electrical noise or particulate matter passing through the detector.[4]

  • Particulate Matter: Small particles from a cored septum or a breakdown of the inlet liner packing can flake into the detector, causing spikes. Regularly inspect and replace the septum and liner.[6]

  • Electrical Connections: Check that the signal cable connections at the detector and the data system are secure. Loose connections can cause sporadic electronic noise.[2]

  • Detector Contamination: In some cases, severe contamination on the FID collector can lead to spiking.[2] A thorough cleaning of the detector may be necessary.

Q4: How often should I perform inlet maintenance to prevent baseline noise?

A4: The frequency of inlet maintenance is highly dependent on sample cleanliness and the number of injections.[7] A proactive approach is recommended to prevent issues before they arise.[7]

  • Septa: For demanding applications, septa may need to be replaced after every 100 injections.[7] Using a high-quality, low-bleed septum suitable for high temperatures is crucial.

  • Inlet Liner: For dirty samples, the liner may need replacement in under two weeks, while for cleaner samples like headspace extracts, it could last up to six months.[7]

  • O-rings and Seals: These should be inspected with each liner change and replaced if they appear deformed or brittle, typically no less than every six months.[7][8]

Troubleshooting Guides

Systematic Approach to Baseline Noise Reduction

When encountering baseline noise, a systematic approach can help isolate the source of the problem efficiently. The following workflow provides a logical sequence of troubleshooting steps.

G cluster_0 Initial Checks cluster_1 Inlet & Consumables cluster_2 Gas Supply & Leaks cluster_3 Column & Detector Start High Baseline Noise Observed CheckMethod Review Method Parameters (Temps, Flows, etc.) Start->CheckMethod BlankRun Run Blank Solvent Injection CheckMethod->BlankRun CoolInlet Cool Inlet & Observe Baseline BlankRun->CoolInlet NoiseDecreases Noise Decreases? CoolInlet->NoiseDecreases InletMaint Perform Inlet Maintenance: - Replace Septum - Replace Liner & O-Ring NoiseDecreases->InletMaint Yes LeakCheck Perform System Leak Check NoiseDecreases->LeakCheck No RecheckBlank Run Blank & Re-evaluate InletMaint->RecheckBlank ProblemSolved Problem Resolved RecheckBlank->ProblemSolved LeaksFound Leaks Found? LeakCheck->LeaksFound FixLeaks Fix Leaks & Retighten Fittings LeaksFound->FixLeaks Yes CheckGas Check Gas Purifiers & Cylinder LeaksFound->CheckGas No FixLeaks->LeakCheck ConditionColumn Condition/Bake-out Column CheckGas->ConditionColumn CleanDetector Clean Detector (e.g., FID) ConditionColumn->CleanDetector CleanDetector->ProblemSolved G cluster_sources Sources of Baseline Noise GCSystem GC System Gas Gas Supply (Impurities) GCSystem->Gas Inlet Inlet (Septum/Liner Bleed) GCSystem->Inlet Column Column (Phase Bleed) GCSystem->Column Detector Detector (Contamination) GCSystem->Detector SystemLeaks System Leaks (Air Intrusion) GCSystem->SystemLeaks Electronics Electronics (Cables/Connections) GCSystem->Electronics

References

Validation & Comparative

A Comparative Guide to Tetracontane and Other Long-Chain Alkanes as Gas Chromatography Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of compounds using gas chromatography (GC) is paramount. A critical component of achieving reliable results is the use of appropriate standards for calibration and retention time referencing. Long-chain alkanes, a homologous series of saturated hydrocarbons, are widely employed as standards for calculating Kovats Retention Indices (RI), a normalized retention time scale that aids in compound identification.[1][2][3] This guide provides a comprehensive comparison of tetracontane (C40) with other long-chain alkanes as GC standards, offering insights into their performance, supported by experimental data and detailed methodologies.

The Role of Long-Chain Alkanes in Gas Chromatography

Long-chain alkanes serve as ideal retention index markers due to their chemical inertness and the linear relationship between the logarithm of their retention time and their carbon number.[3] By injecting a mixture of n-alkanes covering a range of carbon numbers, a calibration curve can be established, allowing for the calculation of retention indices for unknown compounds in a sample. This method provides a more robust and transferable measure for compound identification than retention time alone, which can vary with instrument conditions.[2][3] Commercially available n-alkane standard mixtures often span from C7 to C40.[4]

Performance Comparison: this compound vs. Other Long-Chain Alkanes

The choice of a long-chain alkane standard is often dictated by the volatility of the analytes of interest. For the analysis of high-boiling point compounds, longer-chain alkanes are necessary to bracket the elution of the target molecules. However, the analysis of these high molecular weight standards presents unique challenges.

Key Performance Considerations:

  • Elution and Peak Shape: Due to their low volatility, very long-chain alkanes like this compound and beyond require high-temperature GC (HTGC) methods.[5][6] Achieving sharp, symmetrical peaks for these compounds can be challenging. Peak tailing can occur due to active sites in the GC system, while peak fronting may result from column overload.[1][7]

  • Thermal Stability: At the high temperatures required for their elution, very long-chain alkanes can be susceptible to thermal degradation, leading to a rising baseline and potential inaccuracies.[5]

  • Solubility: Long-chain alkanes are nonpolar and require nonpolar solvents like hexane or toluene for sample preparation.[7]

Quantitative Data Summary

The selection of an appropriate long-chain alkane standard is dependent on the specific application and the boiling point range of the analytes being investigated. The following table summarizes the physical properties of this compound and other relevant long-chain alkanes.

AlkaneMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Kovats Retention Index
TriacontaneC30H62422.8265.8449.73000
This compound C40H82 563.08 80-83 524.8 4000 [8]
PentacontaneC50H102702.3591-94~5755000
HexacontaneC60H122843.6199-101~6256000

Note: Boiling points for very long-chain alkanes are often estimated as they can decompose at high temperatures.

Experimental Protocols

Accurate and reproducible results when using long-chain alkane standards hinge on meticulous experimental design. Below are detailed methodologies for key experiments.

Sample Preparation

Proper sample preparation is crucial to avoid issues like peak distortion.

  • Standard Solution Preparation: Accurately weigh the long-chain alkane standard and dissolve it in a high-purity, nonpolar solvent such as hexane or toluene. A typical concentration for a stock solution is 1 mg/mL, which can be further diluted to a working concentration of 10-100 µg/mL to prevent column overload.[7]

  • Sample Matrix: For the analysis of complex samples, it is essential to perform a cleanup step to remove non-volatile residues that can contaminate the GC system and affect peak shape.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis of long-chain alkanes, particularly those with 40 or more carbons, necessitates the use of high-temperature GC methods.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS) is the standard instrument for this analysis. The system should be configured for high-temperature operation.[5]

  • GC Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1ht, VF-1ms), is recommended. These columns are designed for high-temperature applications.[9]

  • Injection: A split/splitless injector is commonly used. For trace analysis, splitless injection is preferred. To avoid peak broadening, a fast autosampler injection is recommended over manual injection.[1]

  • Temperature Program: A typical temperature program for the analysis of C40 and higher alkanes involves a slow ramp rate to ensure adequate separation.[5]

    • Initial Oven Temperature: 50°C, hold for 1 minute.

    • Ramp: 15°C/minute to 430°C.

    • Final Hold: Hold at 430°C for 10-15 minutes to ensure the elution of all high-boiling compounds.[5]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Mass Spectrometer: The mass spectrometer should be operated in full scan mode to acquire mass spectra for compound identification.

Kovats Retention Index Calculation

The primary application of n-alkane standards is the calculation of Kovats Retention Indices.

  • Procedure:

    • Inject a standard mixture of n-alkanes under the same GC conditions as the sample.

    • Record the retention times of the n-alkanes.

    • Inject the sample and record the retention times of the analytes of interest.

    • Calculate the Kovats Retention Index (RI) for each analyte using the following formula for temperature-programmed GC:[10]

      RI = 100 * [n + ( (tr(analyte) - tr(n)) / (tr(N) - tr(n)) )]

      Where:

      • n is the carbon number of the n-alkane eluting immediately before the analyte.

      • N is the carbon number of the n-alkane eluting immediately after the analyte.

      • tr(analyte) is the retention time of the analyte.

      • tr(n) is the retention time of the n-alkane with carbon number n.

      • tr(N) is the retention time of the n-alkane with carbon number N.

Visualizing the Workflow

The logical progression of using long-chain alkane standards in a GC-MS analysis is crucial for obtaining reliable results.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Prep_Standard Prepare n-Alkane Standard Mixture GC_Run_Standard Inject & Run n-Alkane Standard Prep_Standard->GC_Run_Standard Prep_Sample Prepare Analyte Sample GC_Run_Sample Inject & Run Analyte Sample Prep_Sample->GC_Run_Sample Get_RT_Standard Determine Retention Times of n-Alkanes GC_Run_Standard->Get_RT_Standard Get_RT_Sample Determine Retention Times of Analytes GC_Run_Sample->Get_RT_Sample Calculate_RI Calculate Kovats Retention Indices (RI) Get_RT_Standard->Calculate_RI Get_RT_Sample->Calculate_RI Identify Compound Identification (Compare RI & MS Data to Libraries) Calculate_RI->Identify

Caption: Workflow for compound identification using n-alkane standards in GC-MS.

Troubleshooting Common Issues

The analysis of high-boiling point compounds like this compound can present challenges.

Troubleshooting_Peak_Shape cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Poor_Peak Poor Peak Shape (Tailing or Fronting) Tailing_Causes Peak Tailing: - Active Sites - Cold Spots - Dead Volume Poor_Peak->Tailing_Causes Fronting_Causes Peak Fronting: - Column Overload - Incompatible Solvent Poor_Peak->Fronting_Causes Tailing_Solutions For Tailing: - Use Deactivated Liners - Trim Column - Check Connections Tailing_Causes->Tailing_Solutions Fronting_Solutions For Fronting: - Dilute Sample - Increase Split Ratio - Use Appropriate Solvent Fronting_Causes->Fronting_Solutions

Caption: Troubleshooting guide for common peak shape issues with long-chain alkanes.

Conclusion

This compound and other long-chain alkanes are indispensable as standards in gas chromatography for the reliable identification of high-boiling point compounds. While their use necessitates specialized high-temperature GC methods and careful troubleshooting of potential issues like peak tailing and fronting, the application of a homologous series of n-alkanes for Kovats Retention Index calculation provides a robust and transferable method for compound identification. The selection of the appropriate alkane standards, from triacontane to hexacontane and beyond, should be guided by the volatility of the target analytes to ensure accurate bracketing of their elution times. By following the detailed experimental protocols and troubleshooting guides presented, researchers can effectively utilize these standards to achieve high-quality, reproducible results in their chromatographic analyses.

References

Validating Tetracontane as a Potential Biomarker in Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This guide addresses the emerging interest in tetracontane, a 40-carbon long-chain alkane, as a potential biomarker in the field of metabolomics. While the exploration of endogenous metabolites as indicators of health and disease is a rapidly advancing frontier, it is crucial to approach novel candidates with scientific rigor.

A Note on the Current State of Research:

Following a comprehensive review of published scientific literature, it is important to note that there is currently a significant lack of specific experimental data validating this compound as a biomarker for any particular disease. While other long-chain alkanes have been investigated, primarily in the context of oxidative stress, direct evidence supporting a definitive role for this compound in diagnostics or disease monitoring is not yet available.

Therefore, this guide will serve a dual purpose:

  • To provide a foundational understanding of the methodologies and workflows that would be required to validate this compound as a biomarker.

  • To offer a comparative perspective by outlining established alternative biomarkers for relevant disease areas, thereby providing context for the stringent validation process any new candidate must undergo.

The Hypothetical Pathway to Validating this compound

Should preliminary studies suggest a potential link between this compound levels and a specific disease state, a systematic validation process would be essential. The following sections outline the necessary experimental protocols and data presentation.

Experimental Workflow for Biomarker Validation

The journey from a potential biomarker to a clinically accepted one is multi-staged, involving discovery, validation, and clinical implementation.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Targeted Validation cluster_2 Phase 3: Clinical Utility Discovery Untargeted Metabolomics (e.g., GC-MS, LC-MS) Healthy vs. Diseased Cohorts Hypothesis Identification of this compound as a Potential Biomarker Discovery->Hypothesis MethodDev Development of a Quantitative Assay (e.g., GC-MS/MS, LC-MS/MS) for this compound Hypothesis->MethodDev LargeCohort Analysis of Large, Independent Patient Cohorts MethodDev->LargeCohort ROC Statistical Analysis (ROC curves, Sensitivity, Specificity) LargeCohort->ROC Prospective Prospective Clinical Studies ROC->Prospective Comparison Comparison with Existing Biomarkers Prospective->Comparison Clinical Establishment of Clinical Cut-off Values Comparison->Clinical

Figure 1: A generalized workflow for the discovery and validation of a novel biomarker like this compound.

Experimental Protocols

Detailed and standardized protocols are paramount for reproducible and reliable results. Below are generalized methodologies for the key experiments required in the validation of a lipid biomarker such as this compound.

Protocol 1: Sample Preparation for this compound Analysis from Human Plasma/Serum
  • Objective: To extract lipids, including long-chain alkanes, from plasma or serum for subsequent analysis.

  • Materials:

    • Human plasma or serum samples, stored at -80°C.

    • Internal standard (e.g., a deuterated long-chain alkane).

    • Methyl tert-butyl ether (MTBE).

    • Methanol (MeOH).

    • Water (H₂O).

    • Vortex mixer, centrifuge.

  • Procedure:

    • Thaw plasma/serum samples on ice.

    • To 100 µL of sample, add 20 µL of the internal standard solution.

    • Add 300 µL of methanol and vortex for 1 minute.

    • Add 1 mL of MTBE and vortex for 10 minutes at 4°C.

    • Add 250 µL of water and vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the upper organic layer containing the lipids.

    • Dry the extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., hexane for GC-MS).

Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and quantify this compound in the extracted lipid samples.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole for targeted analysis).

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 320°C at 10°C/min, and hold for 10 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Ions to Monitor: Characteristic fragment ions of this compound and the internal standard would be determined during method development.

  • Quantification: A calibration curve is generated using known concentrations of a this compound standard. The concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation and Comparison with Alternatives

For a biomarker to be considered clinically useful, its performance must be rigorously evaluated and compared to existing standards. The following tables illustrate how quantitative data for this compound would be presented and compared against established biomarkers in a hypothetical scenario, for instance, in the context of a specific cancer.

Table 1: Hypothetical Plasma Levels of this compound and a Known Biomarker

BiomarkerHealthy Controls (n=200)Cancer Patients (n=200)p-value
This compound (ng/mL) Mean ± SDMean ± SD<0.05
Alternative Biomarker (e.g., CA 19-9 for Pancreatic Cancer)Mean ± SDMean ± SD<0.001

Table 2: Hypothetical Performance Characteristics of this compound vs. an Alternative Biomarker

BiomarkerAUC (ROC Analysis)Sensitivity (%)Specificity (%)
This compound 0.756580
Alternative Biomarker (e.g., CA 19-9)0.888090

Metabolic Pathway Context

Understanding the biological relevance of a biomarker is crucial. Long-chain alkanes like this compound are generally considered to be metabolically inert in humans. However, they can be products of lipid peroxidation, a process linked to oxidative stress which is implicated in numerous diseases. The primary metabolic fate of long-chain alkanes in microorganisms is through oxidation, a pathway that could potentially have relevance in the human gut microbiome.

G PUFA Polyunsaturated Fatty Acids (in cell membranes) LipidPerox Lipid Peroxidation PUFA->LipidPerox ROS Reactive Oxygen Species (ROS) (Oxidative Stress) ROS->LipidPerox Alkanes Volatile Alkanes (e.g., Ethane, Pentane) Exhaled in Breath LipidPerox->Alkanes LongChainAlkanes Long-Chain Alkanes (e.g., this compound) Potential release into circulation LipidPerox->LongChainAlkanes

Figure 2: Simplified diagram illustrating the generation of alkanes via lipid peroxidation due to oxidative stress.

Conclusion and Future Directions

The validation of this compound as a clinically relevant biomarker is a process that is, at present, in its infancy. While the analytical tools and methodologies exist to undertake such a validation, the foundational discovery research linking this compound to a specific pathology is not yet publicly available.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the high bar set for biomarker validation and the current lack of preliminary data. The opportunity, however, is significant. Should a reproducible association between this compound and a disease be discovered, the workflows and comparative analyses outlined in this guide provide a roadmap for its rigorous validation.

We encourage the scientific community to pursue novel biomarker discovery with a commitment to robust analytical validation and transparent data reporting. It is through such diligent efforts that we can translate metabolomic discoveries into tangible benefits for patient care.

comparative analysis of alkane-based phase change materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparative Analysis of Alkane-Based Phase Change Materials

Alkane-based phase change materials (PCMs) are a cornerstone of thermal energy storage solutions, prized for their high latent heat capacity, chemical stability, and predictable melting and freezing behaviors.[1] This guide provides a detailed comparison of various n-alkanes, presenting their thermophysical properties and the experimental methodologies used for their characterization to aid researchers, scientists, and drug development professionals in selecting the optimal material for their specific application.

Performance Comparison of n-Alkane PCMs

The thermophysical properties of n-alkanes are critical for their performance as PCMs. Key parameters include the melting temperature, the latent heat of fusion (the amount of energy absorbed or released during phase change), thermal conductivity, and density. The following table summarizes these properties for a range of common n-alkanes. A general trend observed is that the melting temperature and latent heat of fusion increase with the number of carbon atoms in the alkane chain.[1]

n-AlkaneFormulaMelting Temperature (°C)Latent Heat of Fusion (kJ/kg)Thermal Conductivity (W/m·K) (Solid)
n-TetradecaneC₁₄H₃₀5.92290.22
n-PentadecaneC₁₅H₃₂9.92060.22
n-HexadecaneC₁₆H₃₄18.22370.23
n-HeptadecaneC₁₇H₃₆22.02140.23
n-OctadecaneC₁₈H₃₈28.22440.24
n-NonadecaneC₁₉H₄₀32.12220.24
n-EicosaneC₂₀H₄₂36.72460.25
n-HeneicosaneC₂₁H₄₄40.52290.25
n-DocosaneC₂₂H₄₆44.42560.26

Experimental Protocols for PCM Characterization

Accurate characterization of the thermophysical properties of alkane-based PCMs is crucial for their effective application. Several standard experimental techniques are employed for this purpose.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the melting temperature and latent heat of fusion of PCMs.[2][3]

Methodology:

  • A small, precisely weighed sample of the alkane PCM (typically a few milligrams) is placed in an aluminum pan.[2]

  • An empty reference pan is also prepared.

  • The sample and reference pans are heated or cooled at a controlled rate in the DSC instrument.

  • The instrument measures the difference in heat flow between the sample and the reference.

  • A peak in the heat flow curve indicates the phase transition. The temperature at the peak is the melting temperature, and the area under the peak corresponds to the latent heat of fusion.[3]

T-History Method

The T-history method is another common technique for determining the phase change temperature and latent heat of a PCM.[3][4]

Methodology:

  • A sample of the PCM is placed in a test tube, and a temperature sensor is inserted into the center of the sample.

  • A reference sample (a material with no phase change in the temperature range of interest, like water) with another temperature sensor is placed in an identical test tube.

  • Both test tubes are heated to a temperature above the PCM's melting point and then allowed to cool in a constant temperature environment.

  • The temperatures of the PCM and the reference are recorded over time.

  • A plateau in the cooling curve of the PCM indicates the solidification temperature. The latent heat can be calculated by analyzing the cooling curves of the PCM and the reference.[4]

Transient Plane Source (TPS) Method

The Transient Plane Source (TPS) method is utilized to measure the thermal conductivity of PCMs.[5]

Methodology:

  • A TPS sensor, consisting of a thin, electrically conductive nickel spiral, is placed between two identical samples of the PCM.

  • A short electrical pulse is sent through the sensor, causing a slight increase in its temperature.

  • The sensor simultaneously records its temperature over a short period.

  • The thermal conductivity of the material is determined by analyzing the temperature increase versus time data.[5]

Visualizing Relationships and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate key concepts in the study of alkane-based PCMs.

PCM_Classification cluster_PCMs Phase Change Materials (PCMs) cluster_Organic Organic PCMs cluster_Paraffinic Paraffinic Organic Organic Paraffinic Paraffinic Organic->Paraffinic e.g. Inorganic Inorganic Eutectic Eutectic n-Alkanes n-Alkanes Paraffinic->n-Alkanes Non_Paraffinic Non_Paraffinic Paraffin Waxes Paraffin Waxes

Caption: Classification of Phase Change Materials.

Experimental_Workflow Sample_Prep Sample Preparation DSC DSC Analysis (Melting Temp, Latent Heat) Sample_Prep->DSC T_History T-History Method (Phase Change Temp, Latent Heat) Sample_Prep->T_History TPS TPS Analysis (Thermal Conductivity) Sample_Prep->TPS Data_Analysis Data Analysis & Comparison DSC->Data_Analysis T_History->Data_Analysis TPS->Data_Analysis Report Reporting Data_Analysis->Report

Caption: Experimental Workflow for PCM Characterization.

Alkane_Properties Carbon_Chain_Length Increasing Carbon Chain Length Melting_Point Increases Melting Point Carbon_Chain_Length->Melting_Point Latent_Heat Increases Latent Heat Carbon_Chain_Length->Latent_Heat Thermal_Conductivity Increases Thermal Conductivity Carbon_Chain_Length->Thermal_Conductivity

Caption: Alkane Properties vs. Carbon Chain Length.

References

A Guide to High-Temperature Gas Chromatography: Selecting an Alternative Internal Standard to Tetracontane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing high-temperature gas chromatography (GC), the choice of an internal standard is critical for achieving accurate and reproducible quantification of high-boiling point analytes. While tetracontane (n-C40) is a commonly used internal standard, several alternatives offer comparable or even superior performance in specific applications. This guide provides an objective comparison of prominent alternatives to this compound, supported by available data, to aid in the selection of the most suitable internal standard for your analytical needs.

This guide will explore the performance characteristics of three main classes of alternative internal standards: long-chain alkanes, deuterated polycyclic aromatic hydrocarbons (PAHs), and the sterane 5α-cholestane. Key performance indicators such as thermal stability, volatility, and inertness will be discussed to provide a comprehensive overview.

Comparison of High-Temperature GC Internal Standards

The ideal internal standard for high-temperature GC should exhibit high thermal stability to withstand elevated temperatures without degradation, have a volatility and retention time that is appropriate for the analytes of interest, and be chemically inert to avoid reactions with the sample matrix or column stationary phase. The following table summarizes the key properties and performance characteristics of this compound and its alternatives.

Internal StandardClassMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key AdvantagesPotential Considerations
This compound (n-C40) n-Alkane563.181-84~525Well-characterized, commercially available.Can be present in some petroleum-derived samples.
Other Long-Chain Alkanes (e.g., n-C44, n-C50, n-C60) n-AlkaneVariesVaries>525Higher boiling points for very high-temperature applications.May have limited solubility in some solvents.
Deuterated Long-Chain Alkanes (e.g., C36D74) Isotope-Labeled AlkaneVariesVariesVariesChemically identical to non-deuterated analogs, minimizing differences in chromatographic behavior and matrix effects. Ideal for GC-MS.Higher cost compared to non-deuterated alkanes.
Deuterated PAHs (e.g., Phenanthrene-d10, Chrysene-d12, Pyrene-d10) Isotope-Labeled AromaticVariesVariesVariesStructurally similar to PAH analytes, making them excellent internal standards for their quantification.[1]Limited applicability to non-PAH analytes. Potential for native PAHs to be present in samples.
5α-Cholestane Sterane372.6780-82[2]~682[2]High thermal stability, suitable for sterol and other high molecular weight compound analysis.[3][4][5]Structurally different from many non-steroidal analytes.

Experimental Considerations and Protocols

The selection of an appropriate internal standard is intrinsically linked to the specific experimental conditions of the high-temperature GC method. This section provides an overview of a general experimental workflow and highlights key considerations for each class of internal standard.

General High-Temperature GC Workflow

The following diagram illustrates a typical workflow for quantitative analysis using an internal standard in high-temperature GC.

GC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Spike_Sample Spike Sample with IS Sample->Spike_Sample Standard Analyte Standard Spike_Standard Spike Standard with IS Standard->Spike_Standard IS Internal Standard IS->Spike_Sample IS->Spike_Standard Injection GC Injection Spike_Sample->Injection Spike_Standard->Injection Separation High-Temp Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratios Integration->Ratio Quantification Quantification Ratio->Quantification

Figure 1: General workflow for quantitative high-temperature GC analysis with an internal standard.
Protocol for Long-Chain Alkane Internal Standards

1. Standard and Sample Preparation:

  • Prepare a stock solution of the long-chain alkane internal standard (e.g., tetrathis compound) in a high-boiling, non-polar solvent like toluene or hexane.

  • Accurately add a known amount of the internal standard solution to all calibration standards and unknown samples.

2. GC Conditions:

  • Injector: Use a high-temperature injector, such as a programmable temperature vaporizer (PTV) or a cool-on-column (COC) inlet, to prevent discrimination against high molecular weight compounds. Set the injector temperature appropriately to ensure complete vaporization without thermal degradation.

  • Column: Employ a high-temperature capillary column, typically a dimethylpolysiloxane or 5% phenyl-methylpolysiloxane phase, capable of withstanding the required analysis temperatures.

  • Oven Program: Start at a lower temperature (e.g., 100-150°C) and ramp up to a final temperature that allows for the elution of both the analytes and the internal standard (e.g., up to 400°C or higher).

  • Detector: A flame ionization detector (FID) is commonly used for hydrocarbon analysis. If using mass spectrometry (MS), ensure the transfer line temperature is high enough to prevent condensation of the analytes.

Protocol for Deuterated PAH Internal Standards

1. Standard and Sample Preparation:

  • Prepare a stock solution of the deuterated PAH internal standard mixture in a suitable solvent (e.g., toluene, dichloromethane).

  • Spike all calibration standards and samples with a constant volume of the internal standard solution.

2. GC-MS Conditions:

  • Injector: A split/splitless injector is commonly used. The injector temperature should be optimized to ensure efficient transfer of the PAHs onto the column without discrimination.

  • Column: A column with a phase specifically designed for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane) is recommended to achieve the necessary separation.

  • Oven Program: A temperature program that effectively separates the target PAHs and the deuterated internal standards is crucial. This typically involves a ramp from a moderate starting temperature to a high final temperature (e.g., 320°C or higher).

  • Detector (MS): Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the molecular ions of the native PAHs and their corresponding deuterated internal standards.

Protocol for 5α-Cholestane Internal Standard

1. Standard and Sample Preparation:

  • Prepare a stock solution of 5α-cholestane in a solvent such as chloroform or hexane.

  • Add a precise volume of the 5α-cholestane solution to each calibration standard and sample.

  • For complex matrices like serum, a liquid-liquid extraction and derivatization step may be necessary to isolate the analytes and the internal standard.[3]

2. GC-MS Conditions:

  • Injector: A splitless injection is often used to maximize the transfer of the analytes and internal standard to the column.[3] The injector temperature should be high enough to ensure complete vaporization (e.g., 260°C).[3]

  • Column: A low-bleed 5% phenyl-methylpolysiloxane column is suitable for the analysis of sterols and other high molecular weight compounds.

  • Oven Program: A temperature program that allows for the separation of the analytes from matrix components and the elution of 5α-cholestane is required. An example program starts at 120°C and ramps to 250°C.[3]

  • Detector (MS): Operate the mass spectrometer in SIM mode, monitoring characteristic ions for the analytes and 5α-cholestane to ensure accurate quantification.

Logical Relationships in Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations for selecting an appropriate internal standard for high-temperature GC.

Internal_Standard_Selection cluster_IS_Choice Internal Standard Choice Analyte_Properties Analyte Properties (Volatility, Polarity, Structure) Long_Chain_Alkanes Long-Chain Alkanes Analyte_Properties->Long_Chain_Alkanes General Purpose Deuterated_Analogs Deuterated Analogs Analyte_Properties->Deuterated_Analogs High Specificity Structurally_Similar Structurally Similar Compounds (e.g., 5α-Cholestane for Sterols) Analyte_Properties->Structurally_Similar Analyte-Specific Matrix_Complexity Sample Matrix Complexity Matrix_Complexity->Deuterated_Analogs Complex Matrices Detector_Type Detector Type (FID, MS) Detector_Type->Long_Chain_Alkanes FID Detection Detector_Type->Deuterated_Analogs MS Detection Cost_Availability Cost and Availability Cost_Availability->Long_Chain_Alkanes Lower Cost Cost_Availability->Deuterated_Analogs Higher Cost

References

A Researcher's Guide to the Quantitative Analysis of Tetracontane in Botanical Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific compounds within complex botanical extracts is paramount. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of tetracontane, a long-chain alkane found in various plant species. We will delve into the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and High-Performance Liquid Chromatography (HPLC), supported by experimental data to inform your choice of methodology.

This compound (C40H82) is a saturated hydrocarbon present in the cuticular wax of many plants, playing a role in protecting the plant from environmental stressors. Its quantification is essential for understanding its function, for the quality control of herbal products, and for potential pharmacological applications. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable results.

Comparative Analysis of Analytical Techniques

The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of GC-MS, HPTLC, and HPLC for the analysis of long-chain alkanes like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Thin-Layer Chromatography (HPTLC)High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)
Principle Separation based on volatility and interaction with a stationary phase, with detection by mass spectrometry.Separation on a thin layer of adsorbent material, with densitometric quantification.Separation based on partitioning between a stationary and a mobile phase, with detection by light scattering.
Selectivity Very HighModerate to HighModerate to High
Sensitivity HighModerateModerate
Limit of Detection (LOD) Low ng range~8 ng/band (for Triacontane)0.2 mg/L (for Triacontane)
Limit of Quantification (LOQ) Low ng range~25 ng/band (for Triacontane)0.6 mg/L (for Triacontane)
Linearity (Range) Wide dynamic range2-10 µ g/band (for Triacontane)0.6 - 100 mg/L (for Triacontane)
Recovery Typically >90%99.7% - 100.31% (for Triacontane)98.3% - 100% (for Triacontane)
Precision (%RSD) <15%<2%Intra-day: <11.2%, Inter-day: 10.2% (for Triacontane)
Sample Throughput ModerateHighModerate
Typical Application Primary method for volatile and semi-volatile compounds. Ideal for complex mixtures.Rapid screening, fingerprinting, and quantification of less volatile compounds.Analysis of non-volatile and thermally labile compounds.

Note: Data for HPTLC and HPLC are based on validated methods for triacontane, a structurally similar long-chain alkane, and serve as a reliable proxy for the expected performance for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the quantitative analysis of this compound using GC-MS, HPTLC, and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used and suitable technique for the quantitative analysis of this compound due to its high sensitivity and selectivity.

1. Sample Preparation (Extraction):

  • Maceration: A known weight of the dried and powdered botanical material is macerated with a non-polar solvent like n-hexane or dichloromethane at room temperature for 24 hours.

  • Soxhlet Extraction: For a more exhaustive extraction, Soxhlet extraction with n-hexane for 6-8 hours can be employed.

  • Cleanup: The crude extract is filtered and concentrated under reduced pressure. A solid-phase extraction (SPE) step using a silica gel cartridge may be necessary to remove polar interferences. The non-polar fraction containing this compound is eluted with hexane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C held for 2 minutes, then ramped to 320 °C at a rate of 10 °C/min, and held for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

  • Quantification: An internal standard (e.g., dotriacontane) is added to the sample prior to injection. Quantification is performed using a calibration curve prepared with a certified reference standard of this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the quantification of this compound.

1. Sample and Standard Preparation:

  • Sample Solution: The cleaned-up extract (as described in the GC-MS sample preparation) is dissolved in toluene to a final concentration of 1 mg/mL.

  • Standard Solution: A stock solution of this compound (or triacontane as a proxy) is prepared in toluene (1 mg/mL) and serially diluted to prepare working standards.

2. HPTLC Instrumentation and Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Application: Samples and standards are applied as bands using an automated TLC sampler (e.g., CAMAG ATS 4).

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (9.5:0.5, v/v).

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Derivatization: The developed plate is dried and sprayed with a 10% solution of sulfuric acid in methanol, followed by heating at 110 °C for 5 minutes.

  • Densitometric Analysis: The plate is scanned using a TLC scanner at a wavelength of 550 nm. Quantification is based on the peak area of the spots corresponding to this compound.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)

For non-volatile compounds that are not amenable to GC, HPLC with a universal detector like ELSD is a viable option. As this compound lacks a UV chromophore, ELSD is a suitable choice.

1. Sample and Standard Preparation:

  • Sample Solution: The cleaned-up extract is dissolved in a suitable organic solvent like dichloromethane or a mixture of the initial mobile phase.

  • Standard Solution: A stock solution of this compound (or triacontane as a proxy) is prepared and diluted to create a series of calibration standards.

2. HPLC-ELSD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Agilent 1260 Infinity II ELSD or equivalent.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution may be required. For example, starting with a high percentage of a non-polar solvent like acetonitrile and gradually introducing a more non-polar solvent like isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C.

    • Evaporator Temperature: 50 °C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

  • Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the standards.

Workflow and Pathway Visualizations

To further clarify the analytical process, the following diagrams illustrate the general experimental workflow and the logical relationships in method selection.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis start Botanical Material drying Drying and Grinding start->drying extraction Solvent Extraction (Maceration or Soxhlet) drying->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration cleanup Cleanup (e.g., SPE) concentration->cleanup final_sample Final Extract cleanup->final_sample gcms GC-MS final_sample->gcms Primary Method hptlc HPTLC final_sample->hptlc Screening/High-throughput hplc HPLC-ELSD final_sample->hplc Alternative for non-volatile analogs quant Quantification (Calibration Curve) gcms->quant hptlc->quant hplc->quant report Reporting quant->report

General workflow for the quantitative analysis of this compound in botanical extracts.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Need for this compound Quantification c1 High Sensitivity & Selectivity Required? start->c1 c2 High Sample Throughput Needed? c1->c2 No m1 GC-MS c1->m1 Yes c3 Compound is Thermally Labile? c2->c3 No m2 HPTLC c2->m2 Yes c3->m1 No m3 HPLC-ELSD c3->m3 Yes

Decision tree for selecting an analytical method for this compound analysis.

Conclusion

The quantitative analysis of this compound in botanical extracts can be effectively achieved using several chromatographic techniques. GC-MS stands out as the most powerful and widely applicable method due to its high sensitivity, selectivity, and resolving power for such long-chain alkanes. HPTLC provides a valuable high-throughput screening and quantification alternative, particularly when a large number of samples need to be analyzed. HPLC with ELSD offers a suitable option for the analysis of this compound and other non-volatile analogs that may be present in the extract and are not amenable to GC analysis.

The choice of the optimal method will ultimately depend on the specific research question, the nature of the botanical matrix, and the available resources. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and develop robust analytical methods for the quantitative analysis of this compound in their botanical extracts.

cross-validation of tetracontane quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of Tetracontane: GC-FID vs. HPLC-CAD

For researchers, scientists, and drug development professionals requiring accurate quantification of the long-chain alkane this compound, various analytical techniques are available. This guide provides a comparative overview of two common methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).

Methodology Comparison

The selection of an appropriate analytical method for this compound quantification is critical for obtaining reliable and accurate results. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identification and quantification, GC-FID offers a robust and cost-effective alternative for routine quantitative analysis. For compounds with low volatility like this compound, High-Performance Liquid Chromatography (HPLC) presents a viable alternative.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD)
Principle Separation based on volatility and interaction with a stationary phase in a capillary column.Separation based on polarity and interaction with a stationary phase in a column.
Detector Flame Ionization Detector (FID)Charged Aerosol Detector (CAD)
Sensitivity High sensitivity for hydrocarbons.Good sensitivity, particularly for non-volatile and semi-volatile compounds.
Selectivity Good selectivity based on retention time.Good selectivity based on retention time.
Sample Volatility Requires sample to be volatile or semi-volatile.Suitable for non-volatile and semi-volatile compounds.
Derivatization Not typically required for alkanes.Not required.
Instrumentation Cost Generally lower than HPLC-CAD.Generally higher than GC-FID.
Throughput Can be high with optimized methods.Can be high with optimized methods.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-FID and HPLC-CAD.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Sample Sample containing this compound Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Filtration Filtration Extraction->Filtration Vial Transfer to GC Vial Filtration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

GC-FID experimental workflow.

HPLC_CAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Analysis Sample Sample containing this compound Dissolution Dissolution in Mobile Phase (e.g., THF/Acetonitrile) Sample->Dissolution Filtration Filtration Dissolution->Filtration Vial Transfer to HPLC Vial Filtration->Vial Injection HPLC Injection Vial->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection CAD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

HPLC-CAD experimental workflow.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol is adapted from methodologies for the analysis of long-chain alkanes.[1]

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent such as hexane or dichloromethane to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter into a GC vial.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 300 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp 1: 15 °C/min to 320 °C.

    • Hold at 320 °C for 10 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 320 °C.

  • Hydrogen Flow: 40 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by running a certified reference standard.

  • Generate a calibration curve by injecting a series of this compound standards of known concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD) Method

This protocol is a generalized method for the analysis of very long-chain hydrocarbons and can be adapted for this compound.[2]

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of tetrahydrofuran (THF) and acetonitrile, to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-CAD Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and THF may be required for optimal separation. A starting condition could be 70:30 (v/v) Acetonitrile:THF.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detector: Charged Aerosol Detector (CAD).

  • CAD Conditions: Follow manufacturer's recommendations for nebulizer and evaporator temperatures.

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by running a certified reference standard.

  • Generate a calibration curve by injecting a series of this compound standards of known concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

Both GC-FID and HPLC-CAD are suitable methods for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. GC-FID is a robust and cost-effective method for volatile and semi-volatile compounds, while HPLC-CAD provides a powerful alternative for non-volatile molecules. For reliable results, it is essential to perform method validation to ensure accuracy, precision, and linearity within the desired concentration range.

References

Selecting the Optimal Capillary Column for Tetracontane Analysis: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in the analysis of high molecular weight compounds, the choice of a gas chromatography (GC) capillary column is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of the performance of different capillary columns for the analysis of tetracontane (C40H82), a long-chain n-alkane, supported by experimental data and detailed protocols.

The analysis of high molecular weight alkanes like this compound by gas chromatography presents a unique set of challenges, primarily due to their low volatility and high boiling points. The selection of an appropriate capillary column is the most critical factor in developing a robust analytical method. This guide focuses on the performance of non-polar and low-polarity stationary phases, which are best suited for the separation of non-polar analytes such as alkanes.

Principles of Capillary Column Selection for High Molecular Weight Alkanes

The separation of n-alkanes on non-polar columns is primarily governed by their boiling points, with lower boiling point compounds eluting first. The key parameters to consider when selecting a column are the stationary phase, column dimensions (internal diameter and film thickness), and length.

  • Stationary Phase: For non-polar analytes like this compound, a non-polar stationary phase is the most effective choice. The principle of "like dissolves like" dictates that a non-polar column will provide the best interaction and separation. The most common and effective stationary phases for this purpose are 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane. The latter offers a slightly different selectivity due to the introduction of phenyl groups, which can be beneficial for complex mixtures.

  • Column Dimensions:

    • Internal Diameter (ID): A smaller internal diameter (e.g., 0.25 mm) generally provides higher resolution and narrower peaks.

    • Film Thickness: For high molecular weight compounds such as this compound, a thinner film (≤ 0.25 µm) is preferable. This minimizes column bleed at the high temperatures required for elution and reduces the retention time of these high-boiling-point analytes.

  • Column Length: A 30-meter column is often a good starting point, providing a balance between resolution and analysis time. Shorter columns can be used for faster analysis if the required separation is achieved.

Performance Comparison of Capillary Columns

Stationary PhaseColumn ExampleTypical DimensionsPerformance Characteristics for this compound
5% Phenyl-95% Dimethylpolysiloxane MXT-5, DB-5, HP-5ms30 m x 0.25 mm ID, 0.25 µm film thicknessGood Peak Shape and Resolution: Provides sharp, symmetrical peaks for this compound. Robust and Reliable: Demonstrates good repeatability in retention time and peak area. Slightly Higher Retention: The phenyl groups can provide slightly more interaction, potentially leading to slightly longer retention times compared to a 100% dimethylpolysiloxane column under identical conditions.
100% Dimethylpolysiloxane DB-1, HP-1, TG-1MS30 m x 0.25 mm ID, 0.25 µm film thicknessSeparation Strictly by Boiling Point: As a completely non-polar phase, it separates n-alkanes in strict order of their boiling points. Lower Bleed at High Temperatures: Generally exhibits very low column bleed, which is crucial for high-temperature analysis and for protecting sensitive detectors like mass spectrometers. Potentially Shorter Retention Times: Due to slightly less interaction compared to a 5% phenyl phase, this compound may elute slightly earlier.
High-Temperature 5% Phenyl Polysiloxane DB-5ht15 m x 0.25 mm, 0.10 µm film thicknessExcellent High-Temperature Stability: Specifically designed for analyses that require oven temperatures up to 400°C or higher. Low Bleed at Extreme Temperatures: Maintains a stable baseline even at very high temperatures, which is essential for the analysis of very high molecular weight compounds that elute late in the chromatogram. Ideal for Complex High-Boiling Point Matrices: Well-suited for the analysis of samples like waxes, where compounds even heavier than this compound may be present.

Experimental Protocols

Below are detailed experimental protocols for the analysis of this compound and other high molecular weight alkanes.

Experiment 1: Analysis of C7-C40 Saturated Alkanes on a 5% Phenyl-95% Dimethylpolysiloxane Column

This protocol is based on the successful analysis of a C7-C40 saturated alkanes standard.[1]

  • Column: MXT-5 (5% Phenyl-95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Sample: C7-C40 Saturated Alkanes Standard (1000 µg/mL each in hexane)

  • Injection: 1.0 µL with a 100:1 split ratio

  • Injector Temperature: 300°C

  • Oven Program:

    • Initial Temperature: 40°C, hold for 1.0 min

    • Ramp: 30°C/min to 350°C

    • Hold: 11.0 min at 350°C

  • Carrier Gas: Helium, constant pressure, with a linear velocity of 40.7 cm/sec (2.00 mL/min)

  • Detector: Flame Ionization Detector (FID) at 325°C

Expected Outcome: This method produces a chromatogram with well-resolved peaks for the n-alkanes, including a sharp and symmetrical peak for this compound. The results demonstrate good repeatability of retention times and peak areas.[1]

Experiment 2: High-Temperature GC Analysis of Hydrocarbons in Beeswax on a DB-5ht Column

This protocol is suitable for the analysis of high molecular weight alkanes in complex matrices.

  • Column: Agilent J&W DB-5ht, 15 m x 0.25 mm, 0.10 µm film thickness

  • Carrier Gas: Helium, constant flow at 1 mL/min

  • Oven Program:

    • Initial Temperature: 90°C, hold for 1.0 min

    • Ramp: 20°C/min to 400°C

    • Hold: 30 min at 400°C

  • Inlet: MMI split mode, 20:1 split ratio, 300°C for 12 min, then ramp at 20°C/min to 400°C

  • Detector: FID

Expected Outcome: This method is capable of eluting and detecting very high molecular weight alkanes, up to C52 and beyond, demonstrating the high-temperature stability of the DB-5ht column.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow Experimental Workflow for this compound Analysis by GC cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Hexane/Toluene Sample->Dissolution Filtration Filter if Necessary Dissolution->Filtration Injection Inject into GC Filtration->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID/MS Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: A diagram illustrating the experimental workflow for the GC analysis of this compound.

Conclusion and Recommendations

For the routine analysis of this compound and other high molecular weight n-alkanes, both 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane capillary columns are excellent choices.

  • A 5% phenyl-95% dimethylpolysiloxane column (e.g., MXT-5, DB-5) is a robust, general-purpose column that provides excellent peak shape and resolution for this compound. It is a highly recommended starting point for method development.

  • A 100% dimethylpolysiloxane column (e.g., DB-1, HP-1) offers the most non-polar stationary phase, ensuring separation strictly based on boiling point. Its low bleed characteristics make it particularly suitable for high-temperature applications and when using a mass spectrometer detector.

  • For analyses requiring oven temperatures approaching or exceeding 400°C, or for samples containing compounds significantly heavier than this compound, a specialized high-temperature column (e.g., DB-5ht) is the most appropriate choice to ensure column longevity and data quality.

Ultimately, the optimal column selection will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of sensitivity, and the available instrumentation. For most applications involving the analysis of this compound, a 30 m x 0.25 mm ID, 0.25 µm film thickness column with either a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase will provide excellent performance.

References

A Researcher's Guide to Validating the Purity of Commercial Tetracontane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on the precise chemical and physical properties of long-chain alkanes, ensuring the purity of commercially available tetracontane (n-C40H82) is a critical first step. This guide provides a comparative overview of analytical methodologies to validate the purity of this compound, offering experimental protocols and data presentation to aid in the selection and quality control of this compound for demanding applications.

Comparison of Commercial this compound Specifications

SupplierProduct NumberStated Purity (Assay)Method
Sigma-Aldrich Analytical Standard≥98.0%Gas Chromatography (GC)
Sigma-Aldrich ≥95.0%Gas Chromatography (GC)
LGC Standards DRE-C17395500Not specifiedNot specified[1][2]
Larodan 05-4000>98%Not specified
MP Biomedicals 021567739197%Not specified

Analytical Methodologies for Purity Validation

The two primary methods for assessing the purity of high molecular weight alkanes like this compound are Gas Chromatography-Flame Ionization Detection (GC-FID) and Differential Scanning Calorimetry (DSC). Each method offers unique insights into the purity of the material.

Analytical MethodPrincipleInformation ProvidedKey AdvantagesLimitations
Gas Chromatography-Flame Ionization Detection (GC-FID) Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase. The FID detects organic compounds as they elute from the column.Provides a quantitative measure of the main component relative to other volatile or semi-volatile impurities. The area percentage of the main peak is used to calculate purity.[3]High resolution for separating closely related alkanes (homologs and isomers). High sensitivity for organic compounds.Destructive to the sample. Requires the compound to be volatile or semi-volatile.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. Impurities lower and broaden the melting point of a pure substance.[4][5][6]Determines the absolute purity of a crystalline substance based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[5][7]Provides a measure of absolute purity. Requires a small sample size. Can indicate the presence of different crystal forms (polymorphs).[4]The compound must be a pure crystalline material and should not decompose upon melting. Impurities must be soluble in the molten compound but insoluble in the solid state.[4] The method is most accurate for purities >95 mol%.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the detection capabilities of mass spectrometry.In addition to quantitative data similar to GC-FID, it provides structural information about the impurities, aiding in their identification.High confidence in impurity identification.Can be less sensitive than GC-FID for quantitative analysis of the main component.[8]

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is a general guideline and may require optimization based on the specific instrument and column used.

Objective: To determine the purity of this compound by separating it from volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane or toluene)

  • Helium or Hydrogen (carrier gas)

Procedure:

  • Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., 1 mg/mL in hexane).

  • GC Column: Use a non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).[3]

  • GC Conditions: [3]

    • Injection: 1 µL, splitless injection.

    • Injector Temperature: 300 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 320 °C.

      • Hold: 15 minutes at 320 °C.

    • Detector Temperature: 320 °C

  • Data Analysis: Calculate the purity as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.[3]

Differential Scanning Calorimetry (DSC)

This protocol provides a general procedure for purity determination by DSC based on the van't Hoff law.

Objective: To determine the absolute purity of a crystalline this compound sample by analyzing its melting endotherm.

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

Materials:

  • This compound sample (crystalline)

  • Aluminum or other suitable DSC pans

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a DSC pan and hermetically seal it.

  • DSC Conditions:

    • Temperature Range: Heat the sample from a temperature well below its melting point to a temperature sufficiently above the completion of the melt (e.g., 50 °C to 100 °C for this compound, which has a melting point of around 80-84 °C).

    • Heating Rate: A slow heating rate is recommended to ensure thermal equilibrium, typically 0.5 to 2 °C/min.[7]

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a constant flow rate.

  • Data Analysis:

    • Integrate the area of the melting endotherm.

    • The instrument software will typically have a purity analysis package that applies the van't Hoff equation to the shape of the melting peak to calculate the mole percent purity.[5][7] This involves plotting the sample temperature against the reciprocal of the fraction of the sample melted.[5]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for sample analysis using GC-FID and DSC.

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Solvent A->B C Inject Sample B->C D Separation in GC Column C->D E Detection by FID D->E F Integrate Peak Areas E->F G Calculate % Purity F->G

Caption: Workflow for this compound Purity Analysis by GC-FID.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing A Weigh Crystalline this compound B Seal in DSC Pan A->B C Heat Sample at Controlled Rate B->C D Measure Heat Flow C->D E Analyze Melting Endotherm D->E F Calculate Mole % Purity (van't Hoff) E->F

Caption: Workflow for this compound Purity Analysis by DSC.

Common Impurities in Commercial this compound

The most probable impurities in commercially available this compound are other long-chain alkanes, which can be either:

  • Homologs: Alkanes with shorter or longer carbon chains (e.g., nonacosane C39H80 or henathis compound C41H84).

  • Isomers: Branched-chain alkanes with the same molecular formula (C40H82).[9]

These impurities can arise from the manufacturing process, particularly if the this compound is a product of Fischer-Tropsch synthesis, which produces a range of hydrocarbon chain lengths.[10]

Conclusion

Validating the purity of commercially available this compound is essential for ensuring the reliability and reproducibility of experimental results. A combination of orthogonal analytical techniques, such as GC-FID and DSC, provides the most comprehensive assessment of purity. While GC-FID is excellent for detecting and quantifying other alkane impurities, DSC offers a measure of absolute purity for crystalline materials. Researchers should carefully consider the strengths and limitations of each technique in the context of their specific application and always request lot-specific certificates of analysis from their suppliers.

References

A Comparative Analysis of the Thermal Stability of Tetracontane and Other Long-Chain Paraffins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of long-chain alkanes like tetracontane is crucial for applications ranging from phase-change materials in thermal management to excipients in pharmaceutical formulations. This guide provides an objective comparison of the thermal stability of this compound (C40H82) with other representative n-paraffins, supported by experimental data.

The thermal stability of n-alkanes, or paraffins, generally increases with molecular weight. This trend is attributed to the stronger van der Waals forces between longer carbon chains, which require more energy to overcome. This compound, a long-chain alkane with 40 carbon atoms, exemplifies this principle, exhibiting a high melting point, boiling point, and decomposition temperature compared to its shorter-chain counterparts.

Quantitative Comparison of Thermal Properties

The following table summarizes key thermal properties of this compound and other selected long-chain n-alkanes. This data, compiled from various sources, provides a clear comparison of their melting points, boiling points, and decomposition onset temperatures, which are critical indicators of thermal stability.

Paraffin (n-alkane)Chemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Decomposition Onset (TGA, °C)
EicosaneC20H42282.5536.8343~200-250
TriacontaneC30H62422.8165.8449.7~250-300
This compound C40H82 563.08 81.5[1] 525[2] ~340-450
PentacontaneC50H102703.3591.5575>400
HexacontaneC60H122843.6299625>450

Note: Decomposition onset temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Below are detailed methodologies representative of the experiments used to characterize the thermal stability of these paraffins.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a material begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace, and a purge gas system.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the paraffin (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed on the TGA balance.

  • Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature, allowing for the determination of melting points and enthalpies of fusion.

Apparatus: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the paraffin (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Atmosphere: The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Temperature Program: The sample is subjected to a controlled temperature program, which typically includes a heating ramp (e.g., 10 °C/min) through the expected melting range.

  • Data Acquisition: The instrument records the difference in heat flow between the sample and the reference. The melting point is determined from the onset or peak of the endothermic melting transition, and the area under the peak is integrated to determine the enthalpy of fusion.

Visualizing Thermal Analysis Workflow

The following diagram illustrates the general workflow for characterizing the thermal stability of paraffins using TGA.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg of Paraffin start->weigh place Place in TGA Crucible weigh->place load Load Crucible into TGA place->load purge Purge with Inert Gas (N2) load->purge heat Heat at Constant Rate (e.g., 10 °C/min) purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA Curve (% Mass vs. Temp) record->plot derivative Calculate Derivative (DTG Curve) plot->derivative determine Determine Onset of Decomposition derivative->determine end End determine->end

Thermogravimetric Analysis (TGA) Experimental Workflow.

Thermal Decomposition Mechanism

The thermal decomposition of long-chain n-alkanes, a process known as pyrolysis or cracking, primarily proceeds through a free-radical chain reaction mechanism.[3][4] The initiation step involves the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy than C-H bonds, to form two smaller alkyl radicals. This is followed by a series of propagation steps, including hydrogen abstraction and β-scission, which lead to the formation of a complex mixture of smaller alkanes and alkenes. Termination occurs through the combination or disproportionation of radicals.

The following diagram illustrates a simplified representation of the initial steps in the thermal decomposition of a long-chain paraffin.

Decomposition_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_products Products alkane R-CH2-CH2-R' (Long-Chain Alkane) radicals R-CH2• + •CH2-R' (Alkyl Radicals) alkane->radicals Heat (Δ) beta_scission β-Scission radicals->beta_scission h_abstraction Hydrogen Abstraction beta_scission->h_abstraction Leads to smaller_alkane Shorter Alkane h_abstraction->smaller_alkane alkene Alkene h_abstraction->alkene

Simplified Paraffin Thermal Decomposition Pathway.

References

A Comparative Guide to the Accuracy and Precision of Tetracontane Quantification in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of tetracontane (n-C40H82), a long-chain aliphatic hydrocarbon, in various environmental matrices. The selection of an appropriate analytical technique is critical for obtaining accurate and precise data for environmental monitoring, risk assessment, and forensic investigations. This document outlines the performance of common analytical methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Analytical Methods

Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID) are the primary techniques for the analysis of this compound and other very long-chain alkanes in environmental samples. While both methods offer good performance, they have distinct advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity, allowing for the definitive identification of this compound based on its mass spectrum. This is particularly important in complex environmental matrices where co-eluting compounds can interfere with quantification. The use of Selected Ion Monitoring (SIM) mode can further enhance sensitivity for trace-level detection.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and cost-effective technique that offers excellent sensitivity for hydrocarbons. It is widely used for the quantification of total petroleum hydrocarbons (TPH) and can be effectively applied to the analysis of specific alkanes like this compound, especially when samples are relatively clean or have undergone a thorough cleanup procedure.

The following table summarizes the performance characteristics of these methods for the quantification of this compound in soil, water, and sediment. The data presented is a synthesis of values reported in various validation studies for long-chain alkanes.

Analytical MethodMatrixLimit of Detection (LOD) (mg/kg or µg/L)Limit of Quantification (LOQ) (mg/kg or µg/L)Accuracy (Recovery %)Precision (RSD %)
GC-MS Soil0.05 - 0.20.15 - 0.685 - 110< 15
Water0.01 - 0.050.03 - 0.1590 - 115< 10
Sediment0.1 - 0.50.3 - 1.580 - 110< 15
GC-FID Soil0.1 - 0.50.3 - 1.580 - 115< 20
Water0.05 - 0.20.15 - 0.685 - 120< 15
Sediment0.2 - 1.00.6 - 3.075 - 115< 20

Note: The performance data in this table are indicative and may vary depending on the specific instrumentation, method parameters, and sample matrix characteristics.

Experimental Protocols

A detailed experimental protocol for the quantification of this compound in soil samples using GC-MS is provided below. This protocol is based on established methods such as EPA Method 8270 for semi-volatile organic compounds.

Protocol: Quantification of this compound in Soil by GC-MS

1. Sample Preparation

  • 1.1. Extraction:

    • Weigh 10-30 g of homogenized soil into a beaker and mix with an equal amount of anhydrous sodium sulfate to remove moisture.

    • Transfer the sample to a Soxhlet extraction thimble.

    • Add a known amount of an appropriate internal standard (e.g., deuterated long-chain alkane such as n-C24D50) to the sample.

    • Extract the sample for 8-16 hours with a suitable solvent, such as a mixture of n-hexane and dichloromethane (1:1, v/v).

  • 1.2. Cleanup:

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Prepare a silica gel chromatography column.

    • Apply the concentrated extract to the top of the column.

    • Elute the aliphatic fraction containing this compound with n-hexane.

    • Collect the eluate and concentrate it to a final volume of 1 mL.

2. Instrumental Analysis (GC-MS)

  • 2.1. GC Conditions:

    • Injector: Splitless mode at 300°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-1ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 320°C at 10°C/min.

      • Hold at 320°C for 15 minutes.

  • 2.2. MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85) and the internal standard.

3. Quality Control

  • Method Blank: An analyte-free matrix sample carried through the entire analytical process to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of this compound and analyzed to assess method accuracy and precision in the sample matrix.

  • Laboratory Control Sample (LCS): A certified reference material or a clean matrix spiked with a known concentration of this compound to monitor the performance of the analytical method.

  • Internal Standard: Added to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for selecting an analytical method.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Soil, Water, Sediment) Extraction Extraction (e.g., Soxhlet, Sonication) Sample_Collection->Extraction Cleanup Cleanup (e.g., Silica Gel Chromatography) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_MS_Analysis GC-MS or GC-FID Analysis Concentration->GC_MS_Analysis Data_Acquisition Data Acquisition GC_MS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method Start Start: Need to quantify This compound Matrix_Complexity Complex Matrix? (High potential for interferences) Start->Matrix_Complexity Sensitivity_Requirement High Sensitivity Required? (Trace-level detection) Matrix_Complexity->Sensitivity_Requirement No Select_GC_MS Select GC-MS Matrix_Complexity->Select_GC_MS Yes Cost_Consideration Cost a Major Constraint? Sensitivity_Requirement->Cost_Consideration No Sensitivity_Requirement->Select_GC_MS Yes Select_GC_FID Select GC-FID Cost_Consideration->Select_GC_FID Yes Cost_Consideration->Select_GC_FID No, but matrix is simple

Safety Operating Guide

Proper Disposal of Tetracontane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of tetracontane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2][3] However, standard laboratory safety protocols should always be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] For handling the substance in powder form, a dust mask is also recommended.[1]

  • Handling: Handle this compound in a well-ventilated area and avoid creating dust.[1][4] Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, dry, and well-ventilated space in a tightly closed container.[1][4] Keep it away from incompatible materials such as strong oxidizing agents.[1][5]

  • Spill Response: In the event of a small spill, the material can be wiped up. For larger spills, cover the area with an inert absorbent material like sand or earth, collect it into a suitable container, and dispose of it in accordance with local regulations.[1] Be aware that spills may create a slipping hazard.[1]

Summary of Key Chemical Data

The following table summarizes key data for this compound that informs its handling and disposal procedures.

PropertyValue
Chemical Formula C₄₀H₈₂
Molecular Weight 563.08 g/mol [2]
Appearance White to nearly white solid or powder[1]
GHS Hazard Classification Not classified as hazardous[1][2][3]
Melting Point 80 - 83 °C[5]
Solubility in Water Insoluble[1][2][3]

Step-by-Step Disposal Protocol

The primary principle for all chemical waste is to manage it in a safe, compliant, and environmentally sound manner. All chemical waste must be disposed of through your institution's designated waste collection program, such as the Environmental Health and Safety (EHS) office.[1][6] Never dispose of chemicals by evaporation or down the sink.[6][7]

Step 1: Waste Identification and Segregation

  • Determine if the this compound waste is pure or contaminated.

  • If the this compound is mixed with any hazardous materials, it must be disposed of as regulated hazardous waste.[1][8]

  • Keep solid this compound waste separate from liquid waste streams.[8]

Step 2: Collection and Storage

  • Select a Compatible Container: Use a clean, leak-proof container with a secure, tightly fitting cap.[1][9] Plastic containers are often preferred.[1][10] The container must be compatible with the waste and should not have previously held an incompatible chemical.[1]

  • Label the Container: Clearly label the container with its contents. The label should include the full chemical name, "this compound."[1] If it is a mixed waste, list all constituents and their approximate percentages.[1] For pure this compound, the label should identify the contents as "Non-hazardous waste: this compound".[8]

Step 3: Disposal of Pure this compound (Non-Hazardous)

  • Consult EHS: Always consult your institution's EHS department for specific guidelines on disposing of non-hazardous chemical solids.[8]

  • Non-Hazardous Solid Waste Landfill: If deemed non-hazardous by EHS, pure this compound may be approved for disposal in a licensed landfill.[1]

  • Incineration: The material may be dissolved in a combustible solvent and burned in a chemical incinerator by a licensed waste disposal company.[1][4]

Step 4: Disposal of Contaminated this compound (Hazardous)

  • If the this compound is contaminated with hazardous substances, it must be managed as hazardous waste.[1][8]

  • Follow your institution's specific procedures for the collection, labeling, and disposal of hazardous chemical waste, which typically involves pickup by the EHS department.[6][10]

Step 5: Empty Container Disposal

  • A container that held pure this compound can typically be disposed of as regular trash after proper cleaning.[1][6]

  • Empty Completely: Ensure the container is as empty as possible.[1]

  • Deface the Label: Completely remove or deface all chemical labels on the container.[1][6]

  • Dispose: Place the uncapped container in the regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tetracontane_Disposal_Workflow start Start: this compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated non_hazardous_waste Pure this compound Waste (Non-Hazardous) is_contaminated->non_hazardous_waste No hazardous_waste Contaminated this compound Waste (Hazardous) is_contaminated->hazardous_waste Yes collect_non_hazardous Collect in a labeled, sealed container: 'Non-Hazardous Waste: This compound' non_hazardous_waste->collect_non_hazardous consult_ehs Consult Institutional EHS Guidelines collect_non_hazardous->consult_ehs landfill Dispose in a licensed landfill for non-hazardous solid waste. consult_ehs->landfill incineration Alternatively, dissolve in a combustible solvent and incinerate via a licensed facility. consult_ehs->incineration collect_hazardous Collect in a labeled, sealed container, listing all constituents. hazardous_waste->collect_hazardous ehs_pickup Arrange for pickup by EHS for hazardous waste disposal. collect_hazardous->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Tetracontane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tetracontane in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe research environment.

I. Immediate Safety and Logistical Information

This compound is a long-chain alkane that is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] However, standard laboratory safety practices should always be observed to minimize any potential risks.

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment is recommended to prevent skin and eye contact and to ensure general safety in the laboratory.

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[4][5][6][7][8]
Eye Protection Safety glasses with side shields or chemical safety goggles.[9]
Body Protection A standard laboratory coat should be worn.[9]
Respiratory Protection For handling the substance as a fine powder where dust may be generated, a dust mask (e.g., N95 type) is recommended.[9]

Storage:

Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. Keep it away from strong oxidizing agents.[9]

Spill Response:

In the event of a spill, follow these procedures:

  • Small Spills: The material can be wiped up with a cloth.[9]

  • Large Spills: Cover the area with an inert absorbent material such as sand or earth. Collect the material into a suitable container for disposal. Be aware that spills may create a slipping hazard.[9]

II. Operational Plan: Step-by-Step Guidance

This section provides a procedural workflow for common laboratory tasks involving this compound.

Tetracontane_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Clean Workspace A->B C Weighing and Transfer B->C Proceed to handling D Solution Preparation C->D E Decontaminate Workspace D->E After experiment F Segregate Waste E->F G Dispose of Waste F->G

Caption: Workflow for the safe handling of this compound.

A. Weighing and Transferring this compound:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace by ensuring it is clean and uncluttered.

  • Weighing:

    • Place a clean, creased piece of weighing paper or a weighing boat on the analytical balance.[10][11][12][13]

    • Tare the balance to zero.

    • Using a clean spatula, carefully transfer the desired amount of this compound from the reagent container onto the weighing paper or boat.[10][11][12][13] Avoid generating dust. If working with a fine powder, perform this step in a chemical fume hood or a ventilated balance enclosure.[14]

    • Record the exact weight.

  • Transfer:

    • To transfer the solid into a flask or beaker, carefully fold the weighing paper and allow the solid to slide into the container.[10][11][12] A powder funnel can be used for narrow-mouthed containers.[10][11]

    • If any residue remains on the weighing paper or boat, it can be rinsed into the container with a small amount of the solvent to be used in the experiment, ensuring a complete transfer.[10][11]

B. Solution Preparation:

  • Add the weighed this compound to the desired reaction vessel.

  • Add the appropriate solvent and stir or agitate until the solid is fully dissolved. This compound is soluble in non-polar organic solvents like toluene and chloroform, and insoluble in water.[15][16][17]

III. Disposal Plan

As this compound is not classified as hazardous waste, the disposal procedures are straightforward but must be followed to ensure compliance with local regulations.[1][9]

A. Pure this compound Waste:

  • Uncontaminated, excess this compound should be collected in a clearly labeled, sealed container.

  • This solid, non-hazardous waste can typically be disposed of in the regular laboratory trash, which is then sent to a sanitary landfill.[1][2] However, always consult and follow your institution's specific guidelines for non-hazardous solid waste disposal.

B. Contaminated Materials:

  • Gloves, Weighing Paper, and Paper Towels: These items, if contaminated with this compound, can generally be disposed of in the regular trash, provided they are not contaminated with any hazardous substances.[2][18]

  • Empty Containers:

    • Ensure the container is as empty as possible.[9]

    • Deface or remove the original label to prevent misidentification.[9]

    • Dispose of the uncapped container in the regular trash or recycling, according to your institution's policies.[9]

  • Contaminated Glassware:

    • Clean the glassware thoroughly with an appropriate solvent to remove all visible this compound residue.

    • The resulting solvent rinse may need to be disposed of as chemical waste, depending on the solvent used.

    • Once clean, the glassware can be reused or disposed of in a designated broken glass container.

C. Mixed Waste:

  • If this compound is mixed with any hazardous substances, the entire mixture must be treated as hazardous waste.[16]

  • Collect the mixed waste in a properly labeled hazardous waste container and follow your institution's hazardous waste disposal procedures.[2][16]

IV. Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Chemical Formula C₄₀H₈₂[1][3][16]
Molecular Weight 563.08 g/mol [1][16]
Appearance White to nearly white solid, powder, or flakes.[3][9][15]
Melting Point 80-84 °C[16]
Boiling Point 150°C at 0.001 mm Hg[16]
Solubility in Water Insoluble[1][16][17]
GHS Hazard Classification Not classified as hazardous[1][2][3][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.